molecular formula C14H19KN4O8S B15572539 PSB-1115 potassium salt

PSB-1115 potassium salt

Numéro de catalogue: B15572539
Poids moléculaire: 442.49 g/mol
Clé InChI: NGCSVSRWWILLPQ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PSB-1115 potassium salt is a useful research compound. Its molecular formula is C14H19KN4O8S and its molecular weight is 442.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C14H19KN4O8S

Poids moléculaire

442.49 g/mol

Nom IUPAC

potassium;6-oxo-1-propyl-8-(4-sulfophenyl)-7H-purin-2-olate;trihydrate

InChI

InChI=1S/C14H14N4O5S.K.3H2O/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23;;;;/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23);;3*1H2/q;+1;;;/p-1

Clé InChI

NGCSVSRWWILLPQ-UHFFFAOYSA-M

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PSB-1115 Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PSB-1115 potassium salt, a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). This document will delve into its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Selective A2B Adenosine Receptor Antagonism

This compound functions as a potent and highly selective competitive antagonist of the human A2B adenosine receptor.[1][2][3] Its primary mechanism involves binding to the A2BAR, thereby preventing the endogenous agonist, adenosine, from activating the receptor. This blockade inhibits the downstream signaling cascades typically initiated by A2BAR activation. The A2B receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to Gs or Gq proteins, leading to the activation of adenylyl cyclase, subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of calcium signaling.[4][5] By blocking the receptor, PSB-1115 effectively attenuates these intracellular responses.

Quantitative Analysis of PSB-1115 Activity

The potency and selectivity of PSB-1115 have been quantified through various in vitro assays. The following table summarizes key quantitative data from radioligand binding and functional studies.

ParameterReceptor SubtypeSpeciesValueReference
Binding Affinity (Ki) Human A2BHuman53.4 nM[1][2]
Human A1Human> 10,000 nM[1]
Human A2AHuman> 24,000 nM (rat)[1]
Human A3Human> 10,000 nM[1]
Rat A1Rat2,200 nM[1]
Rat A2ARat24,000 nM[1]
Functional Antagonism (IC50) Gα15 Activation (NECA-induced)Human A2B865 ± 415 nM[6]
cAMP Accumulation (Adenosine-induced)T84 Cells84.0 nM[5]

Signaling Pathway of A2B Adenosine Receptor and Inhibition by PSB-1115

The following diagram illustrates the canonical signaling pathway of the A2B adenosine receptor and the point of intervention for PSB-1115.

PSB1115_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds & Activates PSB-1115 PSB-1115 PSB-1115->A2BAR Binds & Blocks G_Protein Gs/Gq Protein A2BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) PKA->Cellular_Response Phosphorylates Targets

A2B receptor signaling and PSB-1115 inhibition.

Experimental Protocols for Characterizing PSB-1115

The following are detailed methodologies for key experiments cited in the characterization of PSB-1115.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of PSB-1115 for adenosine receptor subtypes.

  • Methodology:

    • Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, A3) are prepared.

    • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

    • Radioligand: A specific radiolabeled antagonist for the target receptor is utilized (e.g., [³H]PSB-603 for A2BAR).

    • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of PSB-1115.

    • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The IC50 value (concentration of PSB-1115 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Functional Assays: cAMP Accumulation Assay

  • Objective: To determine the functional antagonist potency (IC50) of PSB-1115 by measuring its ability to inhibit agonist-induced cAMP production.

  • Methodology:

    • Cell Culture: Cells endogenously or recombinantly expressing the A2BAR (e.g., T84 cells) are cultured to confluence.

    • Pre-incubation: Cells are pre-incubated with various concentrations of PSB-1115 for a defined period (e.g., 30 minutes).

    • Agonist Stimulation: An A2BAR agonist (e.g., adenosine or NECA) is added to stimulate the receptor and induce cAMP production.

    • Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular cAMP.

    • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).

    • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of agonist-induced cAMP accumulation against the concentration of PSB-1115.

Experimental Workflow for A2B Antagonist Characterization

The diagram below outlines a typical experimental workflow for the comprehensive characterization of a novel A2B receptor antagonist like PSB-1115.

Experimental_Workflow Start Start: Novel Compound Binding_Assay Primary Screening: Radioligand Binding Assay (A2B Receptor) Start->Binding_Assay Selectivity_Screen Selectivity Screening: Binding Assays (A1, A2A, A3 Receptors) Binding_Assay->Selectivity_Screen Determine Potency (Ki) Functional_Assay Functional Characterization: cAMP Accumulation Assay Selectivity_Screen->Functional_Assay Assess Selectivity Profile Downstream_Assay Downstream Signaling Assays (e.g., PKA activation, Ca2+ mobilization) Functional_Assay->Downstream_Assay Confirm Functional Antagonism (IC50) In_Vivo_Model In Vivo Validation: Animal Models of Disease (e.g., Inflammation, Pain) Downstream_Assay->In_Vivo_Model Elucidate Cellular Mechanism End End: Characterized Antagonist In_Vivo_Model->End Evaluate Therapeutic Potential

Workflow for A2B antagonist characterization.

References

PSB-1115 Potassium Salt: A Selective A2B Adenosine Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PSB-1115 potassium salt, a selective antagonist for the A2B adenosine (B11128) receptor (A2BAR). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.

Core Compound Profile

PSB-1115 is a water-soluble, xanthine-based derivative that demonstrates high selectivity for the human A2B adenosine receptor. Its utility as a pharmacological tool is well-established in both in vitro and in vivo studies, facilitating the investigation of A2BAR's role in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of PSB-1115 at various adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of PSB-1115

Receptor SubtypeSpeciesKi (nM)Reference
A2BHuman53.4
A1Human>10000
A3Human>10000
A1Rat2200
A2ARat24000

Table 2: Functional Potency (IC50) of PSB-1115

Assay TypeCell LineAgonistIC50 (nM)Reference
cAMP AccumulationT84Adenosine84.0[1]
Gα15 Activation (BRET)HEK293NECA865 ± 415[2]

A2B Adenosine Receptor Signaling

The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that can couple to Gs, Gq, and Gi proteins, leading to the activation of multiple downstream signaling cascades. The following diagram illustrates the primary signaling pathways associated with A2BAR activation.

A2B_Signaling_Pathway cluster_membrane Plasma Membrane Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR binds Gs Gs A2BAR->Gs activates Gq Gq A2BAR->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->Cellular_Response PKC->Cellular_Response

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize A2B receptor antagonists like PSB-1115.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for the A2B adenosine receptor.

Materials:

  • HEK-293 or CHO cell membranes expressing the human A2B adenosine receptor.

  • Radioligand: [³H]DPCPX or [³H]PSB-603.[2][3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]

  • Adenosine deaminase (ADA).

  • This compound and other test compounds.

  • Non-specific binding control (e.g., 10 µM PSB-1115).[4]

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Thaw the cell membrane preparation on ice.

  • Pre-incubate the membranes with adenosine deaminase (e.g., 2 U/mL) for 20 minutes at room temperature to remove endogenous adenosine.[4]

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound (PSB-1115) at various concentrations.

    • Radioligand (e.g., final concentration of 0.3 nM [³H]PSB-603).[2]

    • Cell membrane preparation (e.g., 7.5–25 µg of protein per well).[2]

  • For non-specific binding wells, add a high concentration of an unlabeled A2B antagonist (e.g., 10 µM PSB-1115).[4]

  • Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of an antagonist to inhibit agonist-induced cyclic AMP (cAMP) production, a downstream effector of Gs-coupled A2BAR activation.

Materials:

  • HEK-293 or T84 cells endogenously or recombinantly expressing the A2B receptor.[1][3]

  • Cell culture medium (e.g., DMEM/F12).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).[5]

  • Phosphodiesterase (PDE) inhibitor (e.g., 30 µM rolipram).[3]

  • A2B receptor agonist (e.g., NECA or Adenosine).[1]

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer.

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 30 µM rolipram) for 15-30 minutes at 37°C to prevent cAMP degradation.[3][6]

  • Add PSB-1115 at various concentrations and incubate for a further 15 minutes.[3]

  • Stimulate the cells with a fixed concentration of an A2B agonist (e.g., EC80 of adenosine) for 15-30 minutes at 37°C.[6]

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using a compatible plate reader.

  • Generate a concentration-response curve for PSB-1115 and determine its IC50 value.

cAMP_Assay_Workflow Start Start Seed_Cells Seed cells expressing A2B receptor in 96-well plate Start->Seed_Cells Wash_Cells Wash cells with assay buffer Seed_Cells->Wash_Cells Add_PDE_Inhibitor Add PDE inhibitor (e.g., rolipram) Wash_Cells->Add_PDE_Inhibitor Add_Antagonist Add PSB-1115 (various concentrations) Add_PDE_Inhibitor->Add_Antagonist Add_Agonist Add A2B agonist (e.g., NECA) Add_Antagonist->Add_Agonist Lyse_Cells Lyse cells Add_Agonist->Lyse_Cells Measure_cAMP Measure cAMP levels Lyse_Cells->Measure_cAMP Analyze_Data Analyze data and determine IC50 Measure_cAMP->Analyze_Data End End Analyze_Data->End

Caption: cAMP Functional Assay Workflow.

In Vivo Model: Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory effects of PSB-1115.

Animals:

  • Male Wistar rats or Swiss albino mice.[7]

Materials:

  • Carrageenan solution (e.g., 1% in sterile saline).[8]

  • This compound.

  • Vehicle control (e.g., saline).

  • Plethysmometer or calipers for measuring paw volume/thickness.

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Administer PSB-1115 or vehicle to the animals via a suitable route (e.g., intraperitoneal or oral) at a specified time before carrageenan injection.

  • Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar surface of one hind paw.[7] The contralateral paw can be injected with saline as a control.

  • Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Calculate the percentage of edema inhibition for the PSB-1115 treated group compared to the vehicle-treated group.

In Vivo Model: Melanoma Mouse Model

This model is used to evaluate the anti-tumor effects of PSB-1115.[10]

Animals:

  • Syngeneic mice (e.g., C57BL/6 for B16-F10 melanoma cells).[11]

Materials:

  • Melanoma cell line (e.g., B16-F10).[11]

  • This compound.

  • Vehicle control (e.g., saline).

  • Calipers for tumor measurement.

Procedure:

  • Culture melanoma cells and prepare a single-cell suspension for injection.

  • Inject a defined number of melanoma cells (e.g., 2 x 10⁵) subcutaneously into the flank of the mice.[12]

  • Allow tumors to establish and reach a palpable size.

  • Initiate treatment with PSB-1115 or vehicle. Administration can be systemic (e.g., intraperitoneal) or local (e.g., peritumoral).

  • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry to assess immune cell infiltration).[10]

  • Analyze the data to determine the effect of PSB-1115 on tumor growth delay.[12]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the A2B adenosine receptor. Its high selectivity and water solubility make it suitable for a wide range of in vitro and in vivo applications. This guide provides a comprehensive resource for researchers, offering key data and detailed methodologies to facilitate further exploration of A2BAR antagonism in health and disease.

References

The Adenosine A2B Receptor Antagonist PSB-1115 Potassium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of PSB-1115 potassium salt, a potent and selective antagonist of the adenosine (B11128) A2B receptor. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its synthesis, analytical methods, and mechanism of action.

Chemical Properties and Structure

This compound, with the formal name 4-(2,3,6,9-tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, monopotassium salt, is a 1,8-disubstituted xanthine (B1682287) derivative. Its chemical structure confers high affinity and selectivity for the human adenosine A2B receptor. Due to the presence of a sulfonate group, it is highly water-soluble.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 4-(2,3,6,9-tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, monopotassium salt
Molecular Formula C₁₄H₁₃KN₄O₅S[2]
Molecular Weight 388.44 g/mol (anhydrous basis)[2]
CAS Number 409344-71-4 (anhydrous)[2]
Appearance White to beige powder[2]
Purity ≥95% (HPLC)[2][3]
Solubility DMSO: 1 mg/mL (clear, warmed)[2]
Storage Conditions 2-8°C, desiccated[2]

Biological Activity and Selectivity

PSB-1115 is a highly selective antagonist of the human A2B adenosine receptor.[2][3] Its selectivity has been demonstrated through radioligand binding assays, where it exhibits significantly lower affinity for other adenosine receptor subtypes (A1, A2A, and A3). This high selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the A2B receptor.

Table 2: Binding Affinities (Ki) of PSB-1115 for Human Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)Reference
A2B 53[1]
A1 >10000[4]
A2A >10000[4]
A3 >10000[4]

Signaling Pathways of the A2B Adenosine Receptor

The adenosine A2B receptor is a G protein-coupled receptor (GPCR) that can couple to both Gs and Gq proteins, leading to the activation of distinct downstream signaling cascades. Activation of the Gs pathway stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway, on the other hand, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR binds Gs Gs A2BR->Gs activates Gq Gq A2BR->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Cellular_Response_Ca Cellular Response PKC->Cellular_Response_Ca

A2B Adenosine Receptor Signaling Pathways

Experimental Protocols

Synthesis of this compound

The synthesis of PSB-1115 (designated as compound 17 in the original publication) is based on the methodology for 1,8-disubstituted xanthine derivatives.[1] The general synthetic scheme involves the condensation of a 5,6-diaminouracil (B14702) derivative with an appropriate aldehyde, followed by cyclization.

Synthesis_Workflow cluster_synthesis Synthesis of PSB-1115 start 5,6-Diamino-1-propyluracil condensation Condensation start->condensation aldehyde 4-Sulfobenzaldehyde aldehyde->condensation cyclization Oxidative Cyclization condensation->cyclization purification Purification cyclization->purification product PSB-1115 purification->product potassium_salt Potassium Salt Formation product->potassium_salt final_product This compound potassium_salt->final_product InVitro_Workflow cluster_workflow In Vitro Assay Workflow start Cell Culture (A2B Receptor Expressing) treatment Treatment with PSB-1115 start->treatment agonist Agonist Stimulation (e.g., NECA) treatment->agonist assay Functional Assay agonist->assay binding_assay Radioligand Binding Assay assay->binding_assay cAMP_assay cAMP Accumulation Assay assay->cAMP_assay data_analysis Data Analysis (IC50/Ki) binding_assay->data_analysis cAMP_assay->data_analysis conclusion Determine Antagonist Potency data_analysis->conclusion

References

A Technical Guide to PSB-1115 Potassium Salt: An A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PSB-1115 potassium salt, a selective antagonist of the A2B adenosine (B11128) receptor. This document consolidates key chemical and biological data, detailed experimental protocols, and visual representations of its mechanism of action to support its application in preclinical research.

Core Compound Information

This compound is a potent and water-soluble antagonist of the human A2B adenosine receptor. Its selectivity and pharmacological properties make it a valuable tool for investigating the physiological and pathophysiological roles of the A2B receptor.

PropertyValueCitations
CAS Number 409344-71-4[1][2][3]
Molecular Formula C₁₄H₁₃KN₄O₅S[1]
Molecular Weight 388.44 g/mol [1][4][5]
Purity ≥98%[4][6]
Solubility DMSO (~25 mg/ml), DMF (~5 mg/ml), PBS (pH 7.2, ~1 mg/ml)[6]
Storage and Stability Store at -20°C for ≥4 years[6]

Pharmacological Data

PSB-1115 exhibits high selectivity for the A2B adenosine receptor over other adenosine receptor subtypes. The following table summarizes its binding affinities.

Receptor SubtypeKi (nM)SpeciesCitations
Human A2B 53.4 Human [2]
Human A1>10,000Human
Human A2A24,000Human[2]
Human A3>10,000Human
Rat A12,200Rat[2]
Rat A2A24,000Rat[2]

Mechanism of Action and Signaling Pathways

PSB-1115 functions by competitively blocking the A2B adenosine receptor, a G protein-coupled receptor (GPCR). The A2B receptor is primarily coupled to Gs and Gq proteins. Upon activation by adenosine, these G proteins initiate downstream signaling cascades. PSB-1115 prevents this activation.

A2B Receptor Signaling Cascade

Activation of the A2B receptor by adenosine typically leads to the stimulation of adenylyl cyclase by the Gs alpha subunit, resulting in an increase in intracellular cyclic AMP (cAMP).[2][4][6] This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[2] The A2B receptor can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling involving Protein Kinase C (PKC).[1]

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR PSB1115 PSB-1115 PSB1115->A2BR Gs Gs Protein A2BR->Gs Gq Gq Protein A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP PKC PKC PLC->PKC Activates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream Downstream Cellular Responses PKA->Downstream Epac->Downstream PKC->Downstream

A2B Adenosine Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving PSB-1115.

Radioligand Binding Assay (In Vitro)

This protocol is for determining the binding affinity of PSB-1115 to the A2B adenosine receptor expressed in cell membranes.

Radioligand_Binding_Assay prep Prepare Cell Membranes Expressing A2B Receptor incubation Incubate Membranes with Radioligand ([3H]PSB-603) and varying concentrations of PSB-1115 prep->incubation separation Separate Bound and Free Radioligand via Filtration (e.g., glass fiber filters) incubation->separation quantification Quantify Bound Radioactivity using Scintillation Counting separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a cell line (e.g., HEK293) stably expressing the human A2B adenosine receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes (e.g., 20 µg of protein) with a constant concentration of a suitable radioligand (e.g., [³H]PSB-603 or [³H]-DPCPX) and a range of concentrations of PSB-1115.[7] The incubation is typically carried out in an assay buffer (e.g., 50 mM HEPES, pH 7.4) at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester) to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of PSB-1115 that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibitory binding constant (Ki) can then be calculated using the Cheng-Prusoff equation.[7] Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.

Carrageenan-Induced Paw Edema (In Vivo Inflammation Model)

This protocol describes the use of PSB-1115 in a common model of acute inflammation.[3]

Carrageenan_Paw_Edema acclimatize Acclimatize Animals (e.g., Male Wistar Rats) administer Administer PSB-1115 or Vehicle (e.g., intraperitoneally) acclimatize->administer induce Induce Edema: Inject Carrageenan (1%) into the subplantar region of the right hind paw administer->induce measure Measure Paw Volume at regular time intervals (e.g., using a plethysmometer) induce->measure analyze Data Analysis: Compare paw volume between PSB-1115 and vehicle-treated groups measure->analyze

Workflow for Carrageenan-Induced Paw Edema Model.

Methodology:

  • Animals: Use male Wistar rats (180-220 g).[3]

  • Drug Administration: Administer PSB-1115 or the vehicle control (e.g., saline) via a chosen route, such as intraperitoneal (i.p.) or oral (p.o.) administration, at a specified time before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each rat.[3]

  • Measurement of Edema: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the PSB-1115-treated group compared to the vehicle-treated group.

Tumor Growth Model (In Vivo Oncology Model)

This protocol outlines the evaluation of PSB-1115's effect on tumor progression.[3]

Methodology:

  • Animals and Cell Line: Use a syngeneic mouse model, such as C57BL/6 mice for the B16-F10 melanoma cell line.[3]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁵ B16-F10 cells) into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer PSB-1115 or vehicle systemically (e.g., i.p.) or locally (e.g., peritumorally) according to a predetermined schedule (e.g., daily).

  • Tumor Growth Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).

  • Data Analysis: Compare the tumor growth curves between the PSB-1115-treated and vehicle-treated groups to assess the anti-tumor efficacy.

Concluding Remarks

This compound is a well-characterized and selective A2B adenosine receptor antagonist. Its utility in both in vitro and in vivo experimental settings has been demonstrated in the literature. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the A2B adenosine receptor in various disease models. Researchers should always adhere to institutional guidelines for animal care and use when conducting in vivo studies.

References

An In-Depth Technical Guide to the Discovery and Synthesis of PSB-1115 Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 potassium salt is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Its water-soluble nature and high selectivity make it a valuable pharmacological tool for investigating the role of the A2BAR in conditions such as inflammation, cancer, and cardiovascular disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for clarity and comparison.

Discovery and Pharmacological Profile

PSB-1115, chemically known as 1-propyl-8-(p-sulfophenyl)xanthine, was developed as part of a series of 1,8-disubstituted xanthine (B1682287) derivatives designed to achieve high affinity and selectivity for the A2BAR. Its discovery marked a significant advancement in the development of selective A2BAR antagonists.

Quantitative Pharmacological Data

The pharmacological profile of PSB-1115 is characterized by its high affinity for the human A2BAR and significant selectivity over other adenosine receptor subtypes. The key quantitative data are summarized in the table below.

ParameterSpeciesReceptor SubtypeValueReference
Ki HumanA1> 10,000 nM[1]
HumanA2A> 10,000 nM[2]
HumanA2B53.4 nM[1]
HumanA3> 10,000 nM[1]
RatA12,200 nM[1]
RatA2A24,000 nM[1]
IC50 HumanA2B (cAMP assay)84.0 nM[3]
Signaling Pathway

The A2B adenosine receptor primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As an antagonist, PSB-1115 blocks the binding of adenosine to the A2B receptor, thereby inhibiting this signaling cascade.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds & Activates PSB1115 PSB-1115 PSB1115->A2BR Binds & Blocks Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP

A2B Adenosine Receptor Signaling Pathway

Synthesis of this compound

The synthesis of PSB-1115 involves a multi-step process, with a key advancement being the use of a nitrophenyl ester as a protecting group for the sulfonate, allowing for an upscaled and more efficient synthesis.[4] The general synthetic workflow is outlined below.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_products Products diaminouracil 5,6-Diaminouracil (B14702) Derivative condensation Condensation (Carbodiimide) diaminouracil->condensation benzoic_acid 4-(Nitrophenoxysulfonyl)benzoic Acid benzoic_acid->condensation xanthine_intermediate Protected Xanthine Intermediate condensation->xanthine_intermediate Forms ring_closure Ring Closure (Polyphosphoric acid trimethylsilyl (B98337) ester) deprotection Deprotection (Base) ring_closure->deprotection psb1115_acid PSB-1115 (Acid Form) deprotection->psb1115_acid Yields salt_formation Salt Formation (Potassium Hydroxide) psb1115_salt This compound salt_formation->psb1115_salt Yields xanthine_intermediate->ring_closure psb1115_acid->salt_formation

General Synthesis Workflow for PSB-1115
Experimental Protocol: Synthesis of 1-Propyl-8-(p-sulfophenyl)xanthine (PSB-1115)

The following protocol is a general representation based on the synthesis of similar 8-phenylxanthine (B3062520) derivatives. For a detailed, upscaled synthesis of PSB-1115, refer to Yan and Muller (2004).[4]

Step 1: Condensation

  • To a solution of the appropriate 5,6-diaminouracil derivative in a suitable solvent (e.g., methanol (B129727) or a methanol/water mixture), add 4-(p-nitrophenoxysulfonyl)benzoic acid.

  • Add a carbodiimide (B86325) coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, isolate the resulting carboxamide intermediate.

Step 2: Ring Closure

  • Treat the carboxamide intermediate with polyphosphoric acid trimethylsilyl ester (PPSE).

  • Heat the reaction mixture to facilitate cyclization to the xanthine ring system.

  • After the reaction is complete, cool the mixture and precipitate the product by adding water.

  • Filter and dry the protected xanthine derivative.

Step 3: Deprotection and Salt Formation

  • Cleave the p-nitrophenyl ester protecting group under strongly basic conditions to yield the sulfonic acid.

  • Neutralize the sulfonic acid with a potassium base (e.g., potassium hydroxide) to form the corresponding potassium salt.

  • Purify the final product, this compound, by recrystallization or chromatography.

Experimental Protocols for Pharmacological Assays

Radioligand Binding Assay

This assay determines the affinity of PSB-1115 for the A2B adenosine receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human A2B adenosine receptor.

  • Radioligand: [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine) or another suitable A2BAR radioligand.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of PSB-1115 in assay buffer.

  • In a 96-well filter plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of [3H]DPCPX (typically near its Kd value).

    • Cell membrane preparation.

    • PSB-1115 dilution or vehicle control.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the functional antagonism of PSB-1115 by quantifying its ability to inhibit agonist-stimulated cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing the human A2B adenosine receptor.

  • This compound.

  • A2BAR agonist (e.g., NECA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the A2B receptor-expressing cells into a 96-well plate and culture overnight.

  • Wash the cells with serum-free medium or assay buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.

  • Add serial dilutions of PSB-1115 to the cells and incubate for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of an A2BAR agonist (e.g., NECA at its EC80 concentration) to stimulate cAMP production and incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the plate reader.

  • Generate a dose-response curve by plotting the inhibition of the agonist response against the logarithm of the PSB-1115 concentration to determine the IC50 value.

Assay_Workflow cluster_radioligand Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay r_prep Prepare Cell Membranes (A2B-expressing cells) r_incubate Incubate: Membranes + [3H]DPCPX + PSB-1115 r_prep->r_incubate r_filter Filter & Wash r_incubate->r_filter r_count Scintillation Counting r_filter->r_count r_analyze Calculate Ki r_count->r_analyze c_prep Seed Cells (A2B-expressing cells) c_treat Treat with PSB-1115, then stimulate with Agonist c_prep->c_treat c_lyse Lyse Cells c_treat->c_lyse c_measure Measure cAMP (e.g., HTRF) c_lyse->c_measure c_analyze Calculate IC50 c_measure->c_analyze

References

PSB-1115 Potassium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

PSB-1115 potassium salt is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor that is increasingly recognized as a key player in a variety of physiological and pathophysiological processes. Due to its high selectivity and water solubility, PSB-1115 serves as an invaluable tool for researchers investigating the role of the A2BAR in inflammation, cancer, cardiovascular disease, and neurological disorders. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in key in vitro and in vivo experimental models.

Chemical and Physical Properties

This compound, with the chemical name 4-(1-Propyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-8-yl)benzenesulfonic acid potassium salt, is a xanthine (B1682287) derivative. Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₄H₁₃KN₄O₅S
Molecular Weight 388.44 g/mol
CAS Number 409344-71-4
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Purity Typically ≥98%

Mechanism of Action

PSB-1115 is a competitive antagonist of the A2B adenosine receptor. Adenosine, an endogenous nucleoside, activates four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ᵦ, and A₃. The A₂ᵦ receptor is typically activated by higher concentrations of adenosine, which are often present under conditions of cellular stress or injury, such as hypoxia and inflammation.

The A₂ᵦ receptor is primarily coupled to the Gsα subunit of heterotrimeric G proteins. Upon activation by an agonist, the Gsα subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. In some cell types, the A₂ᵦ receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

PSB-1115 selectively binds to the A₂ᵦ receptor, preventing the binding of adenosine and other agonists, thereby inhibiting the downstream signaling cascade.

A₂ᵦ Adenosine Receptor Signaling Pathway

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A₂ᵦ Receptor Adenosine->A2BR Activates PSB1115 PSB-1115 PSB1115->A2BR Inhibits Gs Gs A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Leads to

Caption: A₂ᵦ Adenosine Receptor Signaling Pathway.

Quantitative Data

The selectivity of PSB-1115 for the human A₂ᵦ adenosine receptor over other adenosine receptor subtypes is a key feature. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC₅₀) from various studies.

Receptor SubtypeSpeciesAssay TypeKi (nM)IC₅₀ (nM)Reference
A₂ᵦ HumanRadioligand Binding53.4-[1]
A₁ HumanRadioligand Binding>10,000-[2]
A₂ₐ HumanRadioligand Binding>10,000-[2]
A₃ HumanRadioligand Binding>10,000-[2]
A₂ᵦ RatRadioligand Binding-84.0[3]

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the A₂ᵦ adenosine receptor.

Materials:

  • Cell membranes expressing the human A₂ᵦ adenosine receptor

  • [³H]-PSB-603 (or other suitable radioligand for A₂ᵦAR)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM NECA (non-selective adenosine receptor agonist)

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of 10 µM NECA (for non-specific binding) or 25 µL of PSB-1115 dilution.

    • 50 µL of radioligand solution (e.g., [³H]-PSB-603 at a final concentration of 1-5 nM).

    • 100 µL of cell membrane suspension (typically 10-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value for PSB-1115 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of PSB-1115 to antagonize agonist-induced cAMP production in cells expressing the A₂ᵦ adenosine receptor.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human A₂ᵦ adenosine receptor

  • This compound

  • A₂ᵦAR agonist (e.g., NECA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Stimulation buffer (e.g., HBSS)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Cell lysis buffer

Procedure:

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with pre-warmed stimulation buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle in stimulation buffer containing a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.

  • Add the A₂ᵦAR agonist (e.g., NECA at its EC₈₀ concentration) to the wells and incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Generate a dose-response curve for PSB-1115 and calculate the IC₅₀ value.

Isolated Smooth Muscle Contraction Assay

This protocol assesses the effect of PSB-1115 on smooth muscle contraction, for instance, inhibiting the relaxation induced by an A₂ᵦAR agonist.

Materials:

  • Guinea pig ileum or other suitable smooth muscle tissue

  • This compound

  • A₂ᵦAR agonist (e.g., NECA)

  • Acetylcholine (B1216132) (ACh) or other contractile agent

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Isolated organ bath system with force transducer and data acquisition system

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Procedure:

  • Prepare a segment of guinea pig ileum (approximately 2-3 cm) and mount it in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen gas.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Induce a reference contraction with a submaximal concentration of acetylcholine to ensure tissue viability.

  • After washout and return to baseline, pre-incubate the tissue with this compound or vehicle for 20-30 minutes.

  • Induce relaxation by adding an A₂ᵦAR agonist like NECA.

  • Alternatively, to study the effect on agonist-induced inhibition of contraction, first contract the tissue with an agent like acetylcholine and then add the A₂ᵦAR agonist in the presence or absence of PSB-1115.

  • Record the changes in muscle tension and analyze the data to determine the effect of PSB-1115.

Experimental Workflow for In Vitro Assays

In_Vitro_Workflow cluster_assays In Vitro Assays BindingAssay Radioligand Binding Assay Ki_Value Ki_Value BindingAssay->Ki_Value Determine Ki cAMPAssay cAMP Accumulation Assay IC50_Value IC50_Value cAMPAssay->IC50_Value Determine IC₅₀ ContractionAssay Smooth Muscle Contraction Functional_Effect Functional_Effect ContractionAssay->Functional_Effect Assess functional antagonism Preparation Prepare PSB-1115 dilutions Preparation->BindingAssay Preparation->cAMPAssay Preparation->ContractionAssay Membranes Prepare A₂ᵦAR-expressing cell membranes Membranes->BindingAssay Cells Culture A₂ᵦAR-expressing cells Cells->cAMPAssay Tissue Isolate smooth muscle tissue Tissue->ContractionAssay

Caption: General workflow for in vitro characterization.

In Vivo Applications

This compound has been utilized in various animal models to investigate the in vivo roles of the A₂ᵦAR. Its water solubility makes it suitable for systemic administration.

Example In Vivo Study: Model of Inflammatory Pain

  • Animal Model: Male Swiss mice.

  • Induction of Pain: Intraplantar injection of formalin.

  • Drug Administration: PSB-1115 (e.g., 3 mg/kg) administered intraperitoneally (i.p.) 30 minutes before the formalin injection.

  • Assessment: Measurement of nociceptive behaviors (e.g., licking, flinching) during the early and late phases of the formalin test.

  • Expected Outcome: PSB-1115 is expected to reduce nociceptive behaviors, indicating an analgesic effect through the blockade of A₂ᵦAR.

Storage and Handling

This compound should be stored at -20°C for long-term storage. For short-term use, it can be stored at 4°C. The compound should be protected from light and moisture. When preparing stock solutions, it is recommended to use sterile, nuclease-free water or DMSO. Aqueous solutions should be freshly prepared or stored at -20°C for a limited time.

Conclusion

This compound is a highly selective and water-soluble A₂ᵦ adenosine receptor antagonist, making it an exceptional research tool. Its utility in a wide range of in vitro and in vivo models allows for the detailed investigation of the physiological and pathological roles of the A₂ᵦAR. The protocols and data presented in this guide are intended to provide a comprehensive resource for researchers in the fields of pharmacology, immunology, oncology, and beyond. As with any research chemical, appropriate safety precautions should be taken during handling and use.

References

In Vitro Characterization of PSB-1115 Potassium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of PSB-1115 potassium salt, a potent and selective antagonist of the adenosine (B11128) A2B receptor. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's properties and potential applications. This document summarizes key quantitative data, details experimental methodologies for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of PSB-1115 at various purinergic receptors.

Table 1: Binding Affinity of PSB-1115 at Adenosine Receptors
Receptor SubtypeSpeciesKi (nM)
A2B Human 53.4 [1]
A1Human> 10,000[1]
A3Human> 10,000[1]
A1Rat2200[1]
A2ARat24,000[1]
Table 2: Functional Antagonist Potency of PSB-1115
Assay TypeReceptorSpeciesIC50 (nM)
cAMP AccumulationA2BNot Specified865 ± 415

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize PSB-1115 are provided below.

Radioligand Binding Assay for Adenosine A2B Receptor

This protocol outlines the determination of the binding affinity (Ki) of PSB-1115 for the human adenosine A2B receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of PSB-1115 by competitive displacement of a radiolabeled ligand from the human adenosine A2B receptor.

Materials:

  • Receptor Source: Cell membranes from HEK-293 or CHO cells recombinantly expressing the human adenosine A2B receptor.

  • Radioligand: [3H]PSB-603 or another suitable A2B receptor antagonist radioligand.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled A2B receptor antagonist (e.g., 10 µM ZM 241385).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

    • Cell membrane preparation (typically 5-20 µg of protein).

    • Increasing concentrations of PSB-1115.

    • A fixed concentration of the radioligand (e.g., 1.5 nM [3H]PSB-603).

    • For non-specific binding wells, add the non-specific binding control instead of PSB-1115.

  • Incubation: Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a suitable buffer. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with an appropriate scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of PSB-1115 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its equilibrium dissociation constant.

cAMP Accumulation Functional Assay

This protocol describes the determination of the functional potency (IC50) of PSB-1115 as an antagonist of the adenosine A2B receptor.

Objective: To measure the ability of PSB-1115 to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing the adenosine A2B receptor.

Materials:

  • Cell Line: HEK-293 or CHO cells endogenously or recombinantly expressing the human adenosine A2B receptor.

  • Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) or another suitable A2B receptor agonist.

  • Test Compound: this compound.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or rolipram (B1679513) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Instrumentation: A plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and allow them to adhere and grow to the desired confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of PSB-1115 for a defined period (e.g., 15-30 minutes) at 37°C in the presence of a PDE inhibitor.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) to the wells and incubate for a further specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the agonist-induced cAMP levels against the concentration of PSB-1115 and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to the characterization of PSB-1115.

G Adenosine A2B Receptor Signaling Pathway cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2BR Binds and Activates PSB1115 PSB-1115 (Antagonist) PSB1115->A2BR Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Adenosine A2B receptor signaling cascade.

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Prepare Cell Membranes (with A2B Receptor) Incubate Incubate Membranes, Radioligand, and PSB-1115 Membrane->Incubate Ligands Prepare Radioligand and PSB-1115 Solutions Ligands->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate IC50 and Ki (Cheng-Prusoff) Count->Calculate

Caption: Workflow for determining binding affinity.

Selectivity and Functional Effects

Receptor Selectivity
Effect on Platelet Aggregation

The direct effect of PSB-1115 on platelet aggregation has not been extensively characterized in publicly available literature. However, given that related compounds from the "PSB family" have been investigated for their anti-platelet properties, this is an area that warrants further investigation. Platelet aggregation is a complex process involving multiple receptors, including P2Y1 and P2Y12, which are activated by ADP. A standard method to assess this is Light Transmission Aggregometry (LTA).

General Protocol for Light Transmission Aggregometry (LTA):

  • Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by differential centrifugation.

  • Instrumentation: Use a light transmission aggregometer, with PPP as a reference for 100% light transmission.

  • Assay: Place a cuvette with PRP in the aggregometer and add a platelet agonist, such as ADP. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Acquisition: Record the change in light transmission over time to generate an aggregation curve.

Conclusion

This compound is a highly selective and potent antagonist of the human adenosine A2B receptor, as demonstrated by in vitro binding and functional assays. Its high selectivity over other adenosine receptor subtypes makes it a valuable tool for investigating the physiological and pathophysiological roles of the A2B receptor. While its effects on platelet aggregation and its selectivity profile against the broader P2Y receptor family require further elucidation, the existing data establish PSB-1115 as a critical pharmacological agent for research in purinergic signaling. The detailed protocols and data presented in this guide are intended to support the ongoing research and development efforts in this field.

References

Probing the A2B Adenosine Receptor: A Technical Guide to the Binding Affinity of PSB-1115 Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of PSB-1115 potassium salt for the A2B adenosine (B11128) receptor (A2BAR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental methodologies, and visualizes the associated biological and experimental frameworks. PSB-1115 is a notable selective antagonist for the human A2B adenosine receptor, demonstrating significantly lower affinity for other adenosine receptor subtypes.[1][2]

Quantitative Analysis: Binding Affinity of PSB-1115

The binding affinity of PSB-1115 has been determined through competitive radioligand binding assays, yielding inhibitory constant (Ki) values that quantify its potency at various adenosine receptor subtypes. The data clearly illustrates the selectivity of PSB-1115 for the human A2B receptor.

Receptor SubtypeSpeciesKi (nM)
A2B Human 53.4 [1][2]
A1Human>10000[1][2]
A3Human>10000[1][2]
A1Rat2200[1][2]
A2ARat24000[1][2]

Experimental Protocols: Determining Binding Affinity

The determination of the Ki value for PSB-1115 at the A2B receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," in this case, PSB-1115) to displace a radiolabeled ligand that is specifically bound to the receptor.

I. Membrane Preparation
  • Cell Culture and Harvesting : Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor are cultured to near confluence. The cells are then harvested.

  • Homogenization : The harvested cells are washed and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • Centrifugation : The homogenate undergoes centrifugation at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Resuspension and Storage : The membrane pellet is washed, resuspended in a buffer often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using a standard assay such as the BCA assay.

II. Competitive Radioligand Binding Assay
  • Assay Buffer : A typical assay buffer is 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture : In a 96-well plate, the following components are added in order:

    • Assay buffer or a non-specific binding control (e.g., a high concentration of a non-radiolabeled ligand).

    • A fixed concentration of a suitable radioligand for the A2B receptor, such as [³H]PSB-603.

    • The prepared cell membrane suspension.

    • Serial dilutions of the competing compound, this compound.

  • Incubation : The plate is incubated, typically for 60-90 minutes at room temperature, with gentle agitation to allow the binding to reach equilibrium.

  • Filtration : The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing : The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.

III. Data Analysis
  • Specific Binding Calculation : Specific binding is determined by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination : The concentration of PSB-1115 that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is calculated by fitting the competition binding data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Kᵢ Calculation : The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • K_d is the dissociation constant of the radioligand for the receptor.

Visualizing the Frameworks

To better illustrate the biological context and experimental design, the following diagrams are provided.

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PSB1115 PSB-1115 PSB1115->A2BR Inhibits Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase Cβ Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA PKA cAMP->PKA Activates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC

Caption: A2B Adenosine Receptor Signaling Pathway.

The A2B adenosine receptor is a G protein-coupled receptor that can couple to both Gs and Gq proteins.[3] Activation by adenosine leads to the stimulation of adenylyl cyclase (AC) by Gs, resulting in the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] Coupling to Gq activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium release and activate Protein Kinase C (PKC), respectively.[6] PSB-1115 acts as an antagonist, blocking the activation of these pathways by adenosine.

Binding_Assay_Workflow prep Membrane Preparation (Cells expressing A2B Receptor) incubation Incubation (Reagents + Membranes) prep->incubation reagents Assay Reagents: - Radioligand ([³H]PSB-603) - PSB-1115 (Competitor) - Buffers reagents->incubation filtration Vacuum Filtration (Separate Bound from Free Ligand) incubation->filtration counting Scintillation Counting (Quantify Bound Radioactivity) filtration->counting analysis Data Analysis (IC₅₀ → Kᵢ Calculation) counting->analysis

Caption: Competitive Radioligand Binding Assay Workflow.

This workflow outlines the key steps in determining the binding affinity of a compound like PSB-1115. The process begins with the preparation of cell membranes containing the target receptor. These membranes are then incubated with a radioligand and a range of concentrations of the competitor compound. The bound and free radioligands are separated by filtration, and the bound radioactivity is quantified. Finally, the data is analyzed to determine the inhibitory constant (Ki) of the competitor.

References

Pharmacological Profile of PSB-1115 Potassium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 potassium salt is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, neurotransmission, and cancer biology. This technical guide provides a comprehensive overview of the pharmacological profile of PSB-1115, detailing its binding affinity, functional antagonism, and effects in preclinical in vivo models. The information presented herein is intended to serve as a valuable resource for researchers utilizing PSB-1115 as a pharmacological tool to investigate the role of the A2B adenosine receptor in health and disease.

Chemical and Physical Properties

PropertyValue
Chemical Name 4-(2,3,6,9-tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, monopotassium salt
Molecular Formula C₁₄H₁₃N₄O₅S · K
Molecular Weight 388.4 g/mol
CAS Number 409344-71-4
Appearance White to off-white solid
Solubility Water soluble

Pharmacological Data

Receptor Binding Affinity

The binding affinity of PSB-1115 for various adenosine receptor subtypes has been determined through radioligand binding assays. The data, presented as inhibitor constant (Ki) values, demonstrate the high selectivity of PSB-1115 for the human A2B receptor.

Receptor SubtypeSpeciesKi (nM)Reference
A2B Human53.4
A1 Human>10,000
A2A Human>10,000
A3 Human>10,000 (14% inhibition at 10 µM)
A1 Rat2,200
A2A Rat24,000
Functional Antagonism

PSB-1115 acts as a competitive antagonist at the A2B adenosine receptor, inhibiting the functional responses induced by A2BAR agonists.

Assay TypeCell LineAgonistPSB-1115 IC50 (nM)Reference
cAMP AccumulationT84 human colon carcinoma cellsAdenosine84.0
G Protein Activation (BRET)HEK293T cellsNECA865 ± 415

Signaling Pathways

The A2B adenosine receptor primarily couples to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels. As an antagonist, PSB-1115 blocks these downstream signaling events initiated by agonist binding to the A2BAR.

A2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2BAR A2B Receptor Gs Gs A2BAR->Gs activates Gq Gq A2BAR->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA PKA cAMP->PKA activates Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates Agonist Adenosine (Agonist) Agonist->A2BAR PSB1115 PSB-1115 (Antagonist) PSB1115->A2BAR

A2B adenosine receptor signaling pathways modulated by PSB-1115.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of PSB-1115 for human adenosine receptor subtypes.

Materials:

  • Membrane preparations from CHO cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

  • Radioligands:

    • [³H]CCPA for A1 receptors

    • [³H]ZM 241385 for A2A receptors

    • [³H]DPCPX for A2B receptors (in the presence of 50 mM Gpp(NH)p)

    • [¹²⁵I]AB-MECA for A3 receptors

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Glass fiber filters (Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubate cell membranes (20-50 µg of protein) with the respective radioligand at a concentration close to its Kd value and various concentrations of PSB-1115 in a final volume of 250 µL of assay buffer.

  • For non-specific binding determination, use a high concentration of a standard non-radioactive antagonist (e.g., 10 µM XAC for A1/A2A/A2B, 10 µM MRS1220 for A3).

  • Incubate for 60 minutes at room temperature.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - PSB-1115 - Buffers Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and PSB-1115 (60 min at RT) Prepare_Reagents->Incubation Filtration Rapid Vacuum Filtration (GF/B filters) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis (Cheng-Prusoff Equation) Counting->Analysis End End Analysis->End

Workflow for radioligand binding assay.
In Vivo Analgesia Study (Hot Plate Test)

Objective: To evaluate the antinociceptive effects of PSB-1115 in a model of thermal pain.

Materials:

  • Male CD-1 mice (25-30 g)

  • This compound

  • Vehicle (e.g., saline)

  • Hot plate apparatus maintained at 55 ± 0.5 °C

  • Timer

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer PSB-1115 or vehicle intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg).

  • At a predetermined time after injection (e.g., 30 minutes), place each mouse on the hot plate.

  • Record the latency to the first sign of nociception (e.g., paw licking, jumping).

  • A cut-off time of 30 seconds is typically used to prevent tissue damage.

  • Compare the latencies of the PSB-1115-treated groups to the vehicle-treated control group.

In Vivo Anti-inflammatory Study (Carrageenan-Induced Paw Edema)

Objective: To assess the anti-inflammatory activity of PSB-1115 in a model of acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., saline)

  • 1% (w/v) carrageenan solution in saline

  • Pletysmometer or calipers

Procedure:

  • Administer PSB-1115 or vehicle intraperitoneally (i.p.) at various doses (e.g., 3, 10, 30 mg/kg).

  • After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Conclusion

This compound is a highly selective and potent A2B adenosine receptor antagonist. Its favorable pharmacological profile, including high water solubility, makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the A2BAR. The data and protocols presented in this guide are intended to facilitate the design and execution of robust and reproducible experiments aimed at further understanding the therapeutic potential of targeting the A2B adenosine receptor.

Methodological & Application

Application Notes and Protocols: Dissolving and Using PSB-1115 Potassium Salt for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, vasodilation, and cancer biology. The potassium salt of PSB-1115 offers improved water solubility, facilitating its use in a range of in vitro studies. These application notes provide detailed protocols for the proper dissolution of PSB-1115 potassium salt and its application in common cell-based assays.

Chemical Properties and Storage

PropertyValue
Chemical Name 4-(2,3,6,9-tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, monopotassium salt
Molecular Formula C₁₄H₁₃N₄O₅S · K
Molecular Weight 388.4 g/mol
CAS Number 409344-71-4
Appearance Crystalline solid
Purity ≥98%
Storage Store at room temperature.

Quantitative Data Summary

PSB-1115 exhibits high selectivity for the human A2B adenosine receptor. The following table summarizes its binding affinities (Ki) and functional potency (IC₅₀) from various in vitro assays.

Receptor SubtypeSpeciesAssay TypeValueCitation
A2B HumanRadioligand Binding (Ki)53.4 nM[1]
A1 HumanRadioligand Binding (Ki)> 10,000 nM[1]
A3 HumanRadioligand Binding (Ki)> 10,000 nM[1]
A1 RatRadioligand Binding (Ki)2,200 nM[1]
A2A RatRadioligand Binding (Ki)24,000 nM[1]
A2B HumancAMP Accumulation (IC₅₀)84.0 nM[2]

Signaling Pathway

The A2B adenosine receptor, upon activation by its endogenous ligand adenosine, primarily couples to Gs and Gq proteins. This initiates downstream signaling cascades that lead to the production of cyclic AMP (cAMP) and mobilization of intracellular calcium, respectively. PSB-1115 acts as a competitive antagonist, blocking adenosine from binding to the receptor and thereby inhibiting these signaling events.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BR A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C Ca2 Ca²⁺ PLC->Ca2 Increases Adenosine Adenosine Adenosine->A2BR Activates PSB1115 PSB-1115 PSB1115->A2BR Inhibits Gs->AC Activates Gq->PLC Activates PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse PKC PKC Ca2->PKC Activates PKC->CellularResponse

A2B Adenosine Receptor Signaling Pathway

Experimental Protocols

Dissolution of this compound

This protocol describes the preparation of stock solutions of this compound for use in in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), pH 7.2, sterile

  • Deionized water, sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Equilibrate: Allow the vial of lyophilized this compound and the desired solvent to equilibrate to room temperature.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Reconstitution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Common stock concentrations are 10-25 mM in DMSO or 1-20 mM in aqueous solutions.

    • For DMSO stock: To prepare a 25 mg/mL stock solution, add the appropriate volume of DMSO. This corresponds to approximately 64.4 mM. For a 10 mM stock, dissolve 3.88 mg in 1 mL of DMSO.

    • For PBS (pH 7.2) stock: To prepare a 1 mg/mL stock solution, add the appropriate volume of sterile PBS. This corresponds to approximately 2.57 mM.

    • For water stock: this compound is soluble up to 20 mM in water with gentle warming.

  • Dissolve: Gently vortex or sonicate the solution until the salt is completely dissolved. If preparing an aqueous solution with warming, do not exceed 37°C.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store DMSO stocks at -20°C and aqueous stocks at -20°C or -80°C for long-term storage.

Experimental Workflow: cAMP Accumulation Assay

This workflow outlines a typical experiment to measure the antagonistic effect of PSB-1115 on A2B receptor-mediated cAMP production.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection SeedCells Seed cells expressing A2B receptor into a 96-well plate Culture Culture overnight to allow attachment SeedCells->Culture Pretreat Pre-incubate with varying concentrations of PSB-1115 Culture->Pretreat Stimulate Stimulate with an A2B receptor agonist (e.g., NECA) Pretreat->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse->Detect Analyze Analyze data and calculate IC₅₀ value for PSB-1115 Detect->Analyze

cAMP Accumulation Assay Workflow

Detailed Protocol:

  • Cell Seeding: Seed a cell line endogenously or recombinantly expressing the A2B adenosine receptor (e.g., HEK293-A2B, CHO-A2B) into a 96-well plate at an appropriate density. Culture overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and wash the cells once with serum-free medium or assay buffer. Add varying concentrations of PSB-1115 (e.g., 1 nM to 10 µM) to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of an A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), to the wells. The concentration of NECA should be at its EC₈₀ to ensure a robust signal. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the PSB-1115 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of PSB-1115.

Conclusion

This compound is a valuable tool for studying the pharmacology of the A2B adenosine receptor. Proper handling and dissolution are critical for obtaining reliable and reproducible results in in vitro assays. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing this selective antagonist in their studies.

References

Application Notes and Protocols for PSB-1115 Potassium Salt in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 potassium salt is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G-protein coupled receptor involved in various physiological and pathophysiological processes.[1] Adenosine, an endogenous nucleoside, accumulates in the extracellular space under conditions of metabolic stress, such as hypoxia and inflammation, and modulates cellular responses through its four receptor subtypes (A1, A2A, A2B, and A3). The A2B receptor is characterized by a lower affinity for adenosine compared to other subtypes and is therefore thought to be particularly important in pathological conditions with high adenosine concentrations.[2]

PSB-1115 is a valuable research tool for investigating the role of the A2B adenosine receptor in various cellular processes, including inflammation, cancer progression, and immune responses. Its water-soluble nature makes it suitable for use in a wide range of in vitro cell culture experiments.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and visual representations of its mechanism of action and experimental application.

Data Presentation

Quantitative Data for PSB-1115

The following tables summarize the binding affinity (Ki) and inhibitory concentration (IC50) of PSB-1115 for various adenosine receptor subtypes, highlighting its selectivity for the human A2B receptor.

Table 1: Binding Affinity (Ki) of PSB-1115 for Human and Rat Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)Reference
A2B Human 53.4 [1]
A1Human> 10,000
A3Human> 10,000
A1Rat2,200[1]
A2ARat24,000[1]

Table 2: Functional Activity (IC50) of PSB-1115

AssayCell LineAgonistIC50 (nM)Reference
cAMP AccumulationT84Adenosine84.0[5]
Gα15 Protein ActivationCHO-K1 (human A2BAR)NECA865 ± 415[6]

Signaling Pathway

The A2B adenosine receptor, upon activation by adenosine, primarily couples to Gs and Gq proteins. Gs protein activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8] Gq protein activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[8][9] PSB-1115 acts as a competitive antagonist, blocking the binding of adenosine to the A2B receptor and thereby inhibiting these downstream signaling cascades.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BR A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq Adenosine Adenosine Adenosine->A2BR Activates PSB1115 PSB-1115 PSB1115->A2BR Blocks AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Response Cellular Response PKA->Response Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->Response

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in aqueous solutions and organic solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or phosphate-buffered saline (PBS).

  • Solubility:

    • DMSO: up to 25 mg/mL[1]

    • PBS (pH 7.2): 1 mg/mL[1]

    • Water: up to 20 mM with gentle warming[3]

  • Protocol for 10 mM Stock Solution in DMSO:

    • Weigh out the required amount of this compound (Formula Weight: 388.4 g/mol ).[1]

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex briefly to dissolve the compound completely.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of PSB-1115 in cell culture.

Experimental_Workflow start Start: Cell Culture (e.g., Cancer Cells, Immune Cells) treatment Treatment Groups: 1. Vehicle Control (e.g., DMSO) 2. A2B Agonist (e.g., NECA) 3. PSB-1115 4. Agonist + PSB-1115 start->treatment incubation Incubation (Time and concentration dependent) treatment->incubation assays Functional Assays incubation->assays proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) assays->proliferation Viability cytokine Cytokine Release Assay (e.g., ELISA) assays->cytokine Immune Response camp cAMP Accumulation Assay assays->camp Signaling analysis Data Analysis and Comparison proliferation->analysis cytokine->analysis camp->analysis conclusion Conclusion analysis->conclusion

Caption: General Experimental Workflow for PSB-1115.

Protocol 1: cAMP Accumulation Assay

This assay measures the ability of PSB-1115 to inhibit agonist-induced cAMP production, a key downstream event of A2B receptor activation.

  • Materials:

    • Cells expressing the A2B adenosine receptor (e.g., T84 human colon carcinoma cells).[5]

    • This compound

    • A2B receptor agonist (e.g., NECA or adenosine)

    • cAMP assay kit (e.g., from PerkinElmer, Cisbio)

    • Cell culture medium and supplements

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluency.

    • On the day of the assay, replace the culture medium with stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor) and incubate for 30 minutes at 37°C.

    • Pre-incubate the cells with various concentrations of PSB-1115 (e.g., 1 nM to 10 µM) for 15-30 minutes.

    • Add the A2B receptor agonist at a fixed concentration (e.g., EC50 concentration) to the wells. Include a vehicle control group (no agonist) and a positive control group (agonist only).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Calculate the percentage of inhibition of the agonist-induced cAMP response by PSB-1115 and determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of PSB-1115 on the proliferation of cancer cells where the A2B receptor is implicated in tumor growth.

  • Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells, B16-F10 melanoma cells).[10][11]

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of PSB-1115 (e.g., 1 µM to 50 µM). Include a vehicle control group. In some experimental setups, co-treatment with an A2B agonist may be relevant.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol is used to evaluate the effect of PSB-1115 on the release of cytokines from immune cells or other cell types where the A2B receptor modulates inflammatory responses.

  • Materials:

    • Immune cells (e.g., T cells, dendritic cells) or other relevant cell types.[12]

    • This compound

    • Stimulating agent (e.g., LPS for dendritic cells, anti-CD3/CD28 for T cells)

    • ELISA kit for the cytokine of interest (e.g., IL-10, IL-12)

    • Cell culture plates

    • Microplate reader

  • Procedure:

    • Culture the cells in appropriate cell culture plates.

    • Pre-treat the cells with different concentrations of PSB-1115 for a specified period (e.g., 1 hour).

    • Add the stimulating agent to induce cytokine production. Include unstimulated and stimulated control groups without PSB-1115.

    • Incubate for a suitable time to allow for cytokine secretion (e.g., 24-48 hours).

    • Collect the cell culture supernatants.

    • Measure the concentration of the cytokine of interest in the supernatants using the specific ELISA kit according to the manufacturer's protocol.

    • Analyze the effect of PSB-1115 on cytokine production compared to the stimulated control.

Disclaimer

This document is intended for research use only. The provided protocols are for guidance and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for PSB-1115 Potassium Salt in cAMP Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 potassium salt is a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BAR).[1][2] Contrary to potential misconceptions, PSB-1115 is not an antagonist of the P2Y12 receptor. The A2B receptor is a Gs-coupled G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). As an antagonist, PSB-1115 blocks this activation and the subsequent rise in cAMP, making it a valuable tool for studying A2B receptor signaling and for screening for novel A2B receptor modulators.

These application notes provide a detailed protocol for utilizing this compound in a cAMP functional assay to determine its antagonist potency (IC50). The protocol is designed for a cell-based assay using a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) format, a common method for quantifying cAMP levels.

Signaling Pathway of the A2B Adenosine Receptor

The A2B adenosine receptor is coupled to the Gs alpha subunit of a heterotrimeric G protein. Ligand binding to the A2B receptor induces a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response. PSB-1115, as an antagonist, prevents the initial activation of this pathway by blocking the binding of agonists to the A2B receptor.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B Receptor A2B Receptor Adenosine->A2B Receptor Activates PSB-1115 PSB-1115 PSB-1115->A2B Receptor Blocks Gs Gs A2B Receptor->Gs Activates Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts Gs->Adenylyl Cyclase Activates ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates

A2B Adenosine Receptor Signaling Pathway.

Quantitative Data for this compound

The following table summarizes the reported antagonist activity of this compound.

ParameterValueCell LineAssay ConditionsReference
Ki (human A2B) 53.4 nMRadioligand binding assay[2]
Ki (human A1) > 10,000 nMRadioligand binding assay[2]
Ki (human A3) > 10,000 nMRadioligand binding assay[2]
IC50 84.0 nMT84 cellscAMP assay, antagonism of adenosine-induced cAMP elevation[3]

Experimental Protocol: cAMP Functional Assay

This protocol outlines the steps for determining the IC50 value of this compound as an antagonist of the A2B adenosine receptor in a TR-FRET based cAMP assay. The assay measures the ability of PSB-1115 to inhibit the increase in intracellular cAMP induced by an A2B receptor agonist (e.g., NECA or adenosine).

Materials and Reagents
  • Cell Line: A cell line endogenously or recombinantly expressing the human A2B adenosine receptor (e.g., CHO-K1, HEK293, or T84 cells).

  • This compound: Stock solution prepared in a suitable solvent (e.g., water or DMSO).

  • A2B Receptor Agonist: e.g., NECA (5'-(N-Ethylcarboxamido)adenosine) or Adenosine.

  • Forskolin (B1673556): To potentiate the agonist-induced cAMP response.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., F-12K Medium with 10% FBS).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Detection Kit: A TR-FRET based cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or HTRF® cAMP dynamic 2 kit from Cisbio).

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • Plate Reader: A TR-FRET compatible plate reader.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Culture A2B-expressing cells Cell_Plating 2. Plate cells in 384-well plates Cell_Culture->Cell_Plating Antagonist_Incubation 4. Add PSB-1115 to cells and pre-incubate Cell_Plating->Antagonist_Incubation PSB_Preparation 3. Prepare serial dilutions of PSB-1115 PSB_Preparation->Antagonist_Incubation Agonist_Addition 5. Add A2B agonist (e.g., NECA) + Forskolin Antagonist_Incubation->Agonist_Addition Stimulation 6. Incubate for stimulation Agonist_Addition->Stimulation Detection 7. Add cAMP detection reagents Stimulation->Detection Final_Incubation 8. Incubate for signal development Detection->Final_Incubation Plate_Reading 9. Read plate on a TR-FRET reader Final_Incubation->Plate_Reading Data_Analysis 10. Analyze data and determine IC50 Plate_Reading->Data_Analysis

Workflow for cAMP Antagonist Assay.
Step-by-Step Procedure

1. Cell Culture and Plating:

  • Culture the A2B receptor-expressing cells in their recommended growth medium until they reach approximately 80-90% confluency.
  • Harvest the cells using a non-enzymatic cell dissociation solution.
  • Resuspend the cells in assay buffer to the desired density (to be optimized, typically 2,000-10,000 cells/well).
  • Dispense the cell suspension into a 384-well assay plate.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours (for adherent cells).

2. Compound Preparation:

  • Prepare a stock solution of this compound in water or DMSO.
  • Perform a serial dilution of the PSB-1115 stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from 100 µM).

3. Antagonist Pre-incubation:

  • Add the diluted PSB-1115 solutions to the respective wells of the cell plate.
  • Include wells with vehicle control (assay buffer with the same final concentration of solvent as the compound dilutions).
  • Pre-incubate the plate at room temperature for 30 minutes.

4. Agonist Stimulation:

  • Prepare a solution of the A2B receptor agonist (e.g., NECA) at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration needs to be predetermined in a separate agonist dose-response experiment.
  • The agonist solution should also contain a low concentration of forskolin to amplify the cAMP signal. The optimal forskolin concentration should also be predetermined.
  • Add the agonist/forskolin solution to all wells except for the negative control wells (which receive only assay buffer).
  • Incubate the plate at room temperature for 30-60 minutes.

5. cAMP Detection:

  • Prepare the TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP) according to the manufacturer's protocol.
  • Add the detection reagents to each well.

6. Final Incubation and Plate Reading:

  • Incubate the plate at room temperature for 60 minutes, protected from light.
  • Read the plate on a TR-FRET compatible plate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

7. Data Analysis:

  • Calculate the TR-FRET ratio (e.g., 665 nm emission / 620 nm emission).
  • Normalize the data:
  • Set the signal from the vehicle-treated, agonist-stimulated wells as 100% activity.
  • Set the signal from the vehicle-treated, unstimulated (basal) wells as 0% activity.
  • Plot the normalized response against the logarithm of the PSB-1115 concentration.
  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) to determine the IC50 value of PSB-1115.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the A2B adenosine receptor. The provided protocol offers a robust framework for conducting cAMP functional assays to characterize the antagonist properties of PSB-1115 and other potential A2B receptor modulators. Accurate determination of antagonist potency is crucial for understanding the compound's mechanism of action and for its potential development as a therapeutic agent.

References

Application Notes and Protocols for In Vivo Administration of PSB-1115 Potassium Salt in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 is a highly selective, water-soluble antagonist of the human A2B adenosine (B11128) receptor (A₂BAR).[1] Adenosine, a signaling nucleoside, accumulates in the extracellular space under conditions of metabolic stress or tissue injury, such as in the tumor microenvironment or at sites of inflammation. The A₂B receptor is activated by high concentrations of adenosine and has been implicated in a range of pathologies, including cancer and inflammatory diseases.[2] Blockade of this receptor with PSB-1115 has shown promise in preclinical mouse models by modulating immune responses and inhibiting disease progression.[2][3]

These application notes provide a comprehensive overview of the in vivo administration of PSB-1115 potassium salt in various mouse models, including detailed protocols, quantitative data summaries, and visualizations of the relevant signaling pathways.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of PSB-1115 in different mouse models.

Table 1: Melanoma Mouse Model

ParameterVehicle ControlPSB-1115 (1 mg/kg, p.t., daily)PSB-1115 + Dacarbazine (B1669748)Reference
Tumor Volume (mm³) Varies (serves as baseline)Significantly decreased growthEnhanced antitumor activity compared to single agents[3]
CD11b⁺Gr1⁺ MDSCs in Tumor HighSignificantly reducedNot specified[3]
Tumor-Infiltrating CD8⁺ T Cells LowIncreasedIncreased[3]
Tumor-Infiltrating NKT Cells LowIncreasedIncreased[3]
IL-10 in Tumor (pg/mg protein) HighReducedNot specified[3]
MCP-1 in Tumor (pg/mg protein) HighReducedNot specified[3]
Granzyme B in Tumor (pg/mg protein) LowNot specifiedIncreased[3]

Table 2: Priapism Mouse Models (ADA⁻/⁻ and SCD Tg)

ParameterPriapism Model ControlPSB-1115 TreatmentReference
PDE5 mRNA Levels in Penile Tissue ReducedSignificantly reversed the reduction[4]
PDE Activity in Penile Tissue ReducedRestored to normal levels[4]
Intracavernous Pressure (ICP) ElevatedAmeliorated the priapic feature[4]

Table 3: Intestinal Fluid Secretion Mouse Model

ParameterAdenosine-Induced SecretionPSB-1115 TreatmentReference
Colonic Fluid Volume (μL/cm) IncreasedPrevented elevated fluid secretion[5]

Table 4: Schizophrenia (MK-801-induced) Mouse Model

ParameterMK-801 TreatedMK-801 + PSB-603 (A₂BAR antagonist)Reference
Learning and Memory (Morris Water Maze) ImpairedNo deterioration observed[6]
Myelin Basic Protein (MBP) Expression DecreasedNo significant difference from MK-801 groupNot directly PSB-1115, but a related A₂BAR antagonist
NG2 Expression DecreasedNo significant difference from MK-801 groupNot directly PSB-1115, but a related A₂BAR antagonist

Experimental Protocols

Melanoma Mouse Model

This protocol is adapted from studies investigating the anti-tumor effects of PSB-1115 in a syngeneic mouse model of melanoma.[2][3]

Materials:

  • C57BL/6 mice[2]

  • B16-F10 melanoma cells[2]

  • This compound

  • Sterile PBS

  • Dacarbazine (for combination therapy)

  • Standard cell culture reagents

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture B16-F10 melanoma cells in appropriate media until they reach the desired confluence for injection.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁵ B16-F10 melanoma cells into the flank of C57BL/6 mice.[2]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 60-100 mm³).[7] Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • PSB-1115 Preparation and Administration:

    • Dissolve this compound in sterile PBS to a final concentration for a dosage of 1 mg/kg.

    • Administer PSB-1115 daily via peritumoral (p.t.) injection.[3]

  • Combination Therapy (Optional):

    • For combination studies, administer dacarbazine at a dosage of 100 mg/kg via intraperitoneal (i.p.) injection.[3]

  • Data Collection and Analysis:

    • Continue to monitor tumor volume throughout the experiment.

    • At the end of the study, euthanize mice and harvest tumors for analysis.

    • Perform histological analysis, flow cytometry for immune cell populations (CD11b⁺Gr1⁺ MDSCs, CD8⁺ T cells, NKT cells), and ELISA or other immunoassays for cytokine levels (IL-10, MCP-1, Granzyme B).[3]

Priapism Mouse Models (ADA⁻/⁻ and SCD Tg)

This protocol is based on research demonstrating the therapeutic potential of PSB-1115 in genetic mouse models of priapism.[4]

Materials:

  • ADA⁻/⁻ or SCD transgenic mice[4]

  • This compound

  • Osmotic pumps for continuous infusion

  • Equipment for measuring intracavernous pressure (ICP)

Procedure:

  • Animal Models: Utilize adenosine deaminase-deficient (ADA⁻/⁻) or sickle cell disease (SCD) transgenic mice, which exhibit a priapic phenotype.[4]

  • PSB-1115 Administration:

    • Load osmotic pumps with PSB-1115 to deliver a continuous dose for 2 weeks. The exact dosage should be optimized based on the pump's flow rate and the desired target concentration.

    • Surgically implant the osmotic pumps subcutaneously.

  • Assessment of Erectile Function:

    • After the 2-week treatment period, assess erectile function by measuring the intracavernous pressure (ICP) in response to cavernous nerve stimulation.[4]

  • Molecular Analysis:

    • Harvest penile tissues for molecular analysis.

    • Measure PDE5 mRNA levels using quantitative RT-PCR and PDE activity using appropriate enzyme assays.[4]

Intestinal Fluid Secretion Mouse Model

This protocol is derived from studies investigating the role of A₂B adenosine receptors in regulating intestinal secretion.[5]

Materials:

  • Wild-type mice

  • This compound

  • Adenosine solution (1 mM)

  • Anesthesia

  • Surgical instruments for laparotomy

Procedure:

  • Animal Preparation: Anesthetize the mice according to approved protocols.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the colon.

    • Create a ligated loop of the colon.

  • Drug Administration:

    • Inject the colonic loop with either adenosine solution alone or adenosine solution in combination with PSB-1115.

  • Measurement of Fluid Secretion:

    • After a set period, excise the colonic loop.

    • Measure the volume of fluid accumulated within the loop and normalize it to the length of the loop (μL/cm).[5]

Schizophrenia (MK-801-induced) Mouse Model

This protocol is based on research exploring the effects of A₂BAR modulation on a neurodevelopmental model of schizophrenia. Note: The original study used PSB-603, another A₂BAR antagonist.[6]

Materials:

  • Mice

  • MK-801

  • This compound (as a substitute for PSB-603)

  • Morris Water Maze or other behavioral testing apparatus

Procedure:

  • Induction of Schizophrenia-like Phenotype:

    • Administer MK-801 (0.6 mg/kg/day, i.p.) for 14 consecutive days to induce a schizophrenia-like phenotype.[6]

  • PSB-1115 Administration:

    • From day 8 to day 14 of the MK-801 treatment, administer PSB-1115 (dosage to be optimized, the study with PSB-603 used 25 µg/kg/day, i.p., every 2 days).[6]

  • Behavioral Testing:

    • Following the treatment period, assess cognitive functions such as learning and memory using the Morris Water Maze test.[6]

  • Neurobiological Analysis:

    • Harvest brain tissue for analysis of myelin basic protein (MBP) and other relevant markers of myelination and oligodendrocyte function via Western blotting or immunohistochemistry.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 PSB-1115 in Melanoma PSB1115 PSB-1115 A2BAR A2B Receptor PSB1115->A2BAR Blocks MDSC MDSC Accumulation A2BAR->MDSC Promotes IL10_MCP1 IL-10 & MCP-1 Production A2BAR->IL10_MCP1 Promotes CD8_NKT CD8+ T Cell & NKT Cell Infiltration & Activity MDSC->CD8_NKT Inhibits IL10_MCP1->CD8_NKT Inhibits TumorGrowth Tumor Growth CD8_NKT->TumorGrowth Inhibits

Caption: PSB-1115 blocks the A2B receptor, reducing immunosuppression and inhibiting tumor growth.

G cluster_1 Experimental Workflow: Melanoma Model step1 1. B16-F10 Cell Implantation (s.c.) step2 2. Tumor Growth to Palpable Size step1->step2 step3 3. Treatment Initiation (PSB-1115 +/- Dacarbazine) step2->step3 step4 4. Daily Treatment & Tumor Monitoring step3->step4 step5 5. Endpoint Analysis (Tumor size, Immune Cells, Cytokines) step4->step5

Caption: Workflow for evaluating PSB-1115 efficacy in a melanoma mouse model.

G cluster_2 PSB-1115 in Priapism ExcessAdenosine Excess Adenosine A2BAR_penile A2B Receptor (Penile Tissue) ExcessAdenosine->A2BAR_penile Activates PDE5_reduction Reduced PDE5 Expression & Activity A2BAR_penile->PDE5_reduction PSB1115_priapism PSB-1115 PSB1115_priapism->A2BAR_penile Blocks Priapism Priapism PDE5_reduction->Priapism

Caption: PSB-1115 may alleviate priapism by blocking A2B receptor-mediated reduction of PDE5.

References

Application Notes and Protocols: PSB-1115 Potassium Salt for the Study of Inflammation and Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 potassium salt is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and pain. Due to its high selectivity and water solubility, PSB-1115 serves as a valuable pharmacological tool for elucidating the role of the A2BAR in inflammatory cascades and nociceptive signaling. These application notes provide a comprehensive overview of the use of PSB-1115 in preclinical research, complete with detailed experimental protocols and a summary of its pharmacological properties.

Mechanism of Action

PSB-1115 exerts its effects by competitively blocking the binding of adenosine to the A2BAR. Under inflammatory or hypoxic conditions, extracellular adenosine levels rise, activating A2BARs on various immune and non-immune cells. A2BAR activation is primarily coupled to Gs and Gq proteins, leading to increased intracellular cyclic AMP (cAMP) and calcium mobilization, respectively. These signaling events can trigger the release of pro-inflammatory cytokines and contribute to the sensitization of nociceptors. Furthermore, recent evidence suggests a novel, ligand-independent role for A2BAR in modulating the NF-κB pathway through a direct interaction with the NF-κB1 subunit p105. By binding to p105, the A2BAR prevents its polyubiquitination and subsequent degradation, thereby inhibiting NF-κB activation.[1][2] PSB-1115, by antagonizing the A2BAR, can therefore attenuate inflammatory responses and pain signaling mediated by this receptor.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a quick reference for its receptor affinity and effective doses in preclinical models.

Table 1: Receptor Binding Affinity of PSB-1115

Receptor SubtypeSpeciesKi (nM)
A2BHuman53.4
A1Human> 10,000
A3Human> 10,000
A1Rat2200
A2ARat24000

Table 2: Effective Doses of PSB-1115 in In Vivo Models of Pain and Inflammation

ModelSpeciesRoute of AdministrationEffective Dose RangeObserved Effect
Carrageenan-Induced Paw EdemaMouseSystemicBiphasic: pro-inflammatory at low doses, anti-inflammatory at high dosesReduced edema at high doses
Formalin Test (Inflammatory Pain)MouseSystemic3 mg/kgMaximum analgesic effect
Chronic Pain (Sickle Cell Disease Model)MouseIn vivo treatmentNot specifiedReduced reflex hypersensitivity

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory and analgesic properties of PSB-1115.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Mice

This model is used to assess the acute anti-inflammatory activity of a compound.

  • Materials:

    • This compound

    • Carrageenan (1% w/v in sterile saline)

    • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

    • Plethysmometer or calipers

    • Male Swiss albino mice (20-25 g)

  • Procedure:

    • Acclimatize mice for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Administer PSB-1115 or vehicle intraperitoneally (i.p.) 30 minutes before carrageenan injection. A range of doses should be tested to evaluate dose-dependency.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

    • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

2. Formalin-Induced Nociceptive Behavior in Mice

This model assesses both acute (neurogenic) and persistent (inflammatory) pain.

  • Materials:

    • This compound

    • Formalin solution (2.5% in saline)

    • Vehicle (e.g., sterile saline)

    • Observation chambers with mirrors

    • Male Swiss albino mice (20-25 g)

  • Procedure:

    • Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

    • Administer PSB-1115 or vehicle (e.g., i.p.) 30 minutes before the formalin injection. A dose of 3 mg/kg has been shown to be effective.[3]

    • Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

    • Immediately place the mouse back into the observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

      • Phase 1 (Neurogenic pain): 0-5 minutes post-injection.

      • Phase 2 (Inflammatory pain): 15-30 minutes post-injection.

    • Compare the licking/biting time between the PSB-1115-treated and vehicle-treated groups.

In Vitro Assays

1. Cytokine Release Assay (TNF-α and IL-6)

This assay measures the ability of PSB-1115 to inhibit the release of pro-inflammatory cytokines from immune cells.

  • Materials:

    • This compound

    • Lipopolysaccharide (LPS)

    • Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1)

    • RPMI-1640 medium supplemented with 10% FBS

    • ELISA kits for human TNF-α and IL-6

  • Procedure:

    • Culture PBMCs or THP-1 cells in 96-well plates. For THP-1 cells, differentiation into macrophages can be induced with PMA.

    • Pre-incubate the cells with various concentrations of PSB-1115 (e.g., 1-100 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Determine the IC50 value of PSB-1115 for the inhibition of cytokine release.

2. Chemotaxis Assay

This assay assesses the effect of PSB-1115 on the directed migration of immune cells.

  • Materials:

    • This compound

    • Chemoattractant (e.g., CCL2/MCP-1)

    • A suitable cell line (e.g., THP-1 monocytes)

    • Transwell inserts (e.g., 5 µm pore size)

    • Serum-free medium

  • Procedure:

    • Serum-starve the cells for several hours before the assay.

    • Add the chemoattractant to the lower chamber of the Transwell plate.

    • In a separate tube, pre-incubate the cells with different concentrations of PSB-1115 for 30 minutes.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

    • Incubate the plate for a sufficient time to allow for cell migration (e.g., 2-4 hours).

    • Remove the non-migrated cells from the upper surface of the insert membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

    • Calculate the percentage inhibition of chemotaxis for each concentration of PSB-1115.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of PSB-1115.

G cluster_A2BAR_Signaling A2B Adenosine Receptor Signaling in Inflammation cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_NFkB NF-κB Pathway Modulation Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq p105 NF-κB1 (p105) A2BAR->p105 Binds & Stabilizes PSB1115 PSB-1115 PSB1115->A2BAR Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB Activation PKA->CREB PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Mobilization IP3->Ca2 Ub Polyubiquitination & Degradation p105->Ub Inhibited by A2BAR binding p50 p50 p105->p50 Processing NFkB_active Active NF-κB p50->NFkB_active Rel Rel Subunit Rel->NFkB_active Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes Induces

Caption: A2B Adenosine Receptor Signaling Pathways in Inflammation.

G cluster_invivo In Vivo Anti-inflammatory Assay Workflow start Animal Acclimatization treatment Administer PSB-1115 or Vehicle start->treatment induction Induce Inflammation (e.g., Carrageenan) treatment->induction measurement Measure Paw Edema (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end Results analysis->end G cluster_invitro In Vitro Cytokine Release Assay Workflow cell_culture Culture Immune Cells (e.g., PBMCs, THP-1) pre_incubation Pre-incubate with PSB-1115 cell_culture->pre_incubation stimulation Stimulate with LPS pre_incubation->stimulation collection Collect Supernatants stimulation->collection elisa Measure Cytokines (TNF-α, IL-6) by ELISA collection->elisa data_analysis Calculate IC50 elisa->data_analysis

References

Application of PSB-1115 Potassium Salt in Cancer Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

PSB-1115 potassium salt is a potent and selective antagonist of the A2b adenosine (B11128) receptor (A2bR). In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive molecule, hindering anti-tumor immune responses. PSB-1115, by blocking the A2bR, effectively reverses this immunosuppression, making it a valuable tool for cancer immunology research and a potential candidate for combination immunotherapy strategies.

The primary mechanism of action of PSB-1115 in the cancer immunology context is the modulation of the TME to favor an anti-tumor response.[1][2][3] Treatment with PSB-1115 has been shown to significantly delay tumor growth, an effect that is dependent on a functional T-cell response.[1][4] Key immunomodulatory effects of PSB-1115 include:

  • Reduction of Myeloid-Derived Suppressor Cells (MDSCs): PSB-1115 treatment leads to a significant decrease in the accumulation of CD11b+Gr1+ MDSCs within the tumor.[1][2][4] MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell function.

  • Enhancement of Anti-Tumor T-cell and NKT Cell Infiltration: By alleviating the immunosuppressive environment, PSB-1115 promotes the infiltration of cytotoxic CD8+ T cells and Natural Killer T (NKT) cells into the tumor.[1][4]

  • Modulation of Cytokine Profile: PSB-1115 treatment shifts the cytokine balance within the TME from an immunosuppressive to an immunostimulatory state. This is characterized by a decrease in immunosuppressive cytokines such as Interleukin-10 (IL-10) and Monocyte Chemoattractant Protein-1 (MCP-1), and an increase in pro-inflammatory, Th1-type cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1][4]

These effects collectively restore and enhance the ability of the immune system to recognize and eliminate cancer cells. Furthermore, PSB-1115 has been shown to enhance the efficacy of conventional chemotherapies, such as dacarbazine, in melanoma models.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the selectivity and in vivo efficacy of this compound.

Table 1: Antagonist Potency (Ki) of PSB-1115 at Human and Rat Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)
A2BHuman53.4
A1Human> 10,000
A3Human> 10,000
A1Rat2200
A2ARat24000

Data sourced from commercially available information.

Table 2: In Vivo Effects of PSB-1115 on Immune Cell Populations in a B16-F10 Melanoma Model

Immune Cell PopulationTreatment GroupPercentage of Total Cells (Mean ± SEM)
CD11b+Gr1+ MDSCs in TumorControl~18%
PSB-1115 (1 mg/kg)~8%
Tumor-Infiltrating CD8+ T cellsControl~2.5%
PSB-1115 (1 mg/kg)~6%
Tumor-Infiltrating NKT cells (CD3+NK1.1+)Control~1%
PSB-1115 (1 mg/kg)~3%

Data is estimated from graphical representations in Iannone et al., Neoplasia, 2013.

Table 3: In Vivo Effects of PSB-1115 on Cytokine Levels in the Tumor Microenvironment

CytokineTreatment GroupConcentration (pg/mg protein) (Mean ± SEM)
IL-10Control~150
PSB-1115 (1 mg/kg)~75
MCP-1Control~1200
PSB-1115 (1 mg/kg)~600
TNF-αControl~20
PSB-1115 (1 mg/kg)~40
IFN-γControl~15
PSB-1115 (1 mg/kg)~30
Granzyme BControl~200
PSB-1115 (1 mg/kg)~400

Data is estimated from graphical representations in Iannone et al., Neoplasia, 2013.

Experimental Protocols

Protocol 1: In Vivo Murine Melanoma Model

This protocol describes the establishment of a syngeneic melanoma model in mice to evaluate the in vivo efficacy of PSB-1115.

Materials:

  • B16-F10 melanoma cells

  • C57BL/6 mice (6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle (e.g., saline)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture B16-F10 cells in complete medium at 37°C and 5% CO2.

  • Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.

  • Treatment: When tumors become palpable (approximately 5-7 days post-inoculation), randomize mice into treatment and control groups.

    • Treatment Group: Administer PSB-1115 (1 mg/kg) via peritumoral (p.t.) injection daily.

    • Control Group: Administer an equivalent volume of vehicle via p.t. injection daily.

  • Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Endpoint: At the end of the study (e.g., day 20), or when tumors reach the predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, cytokine analysis).

Protocol 2: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol details the preparation of a single-cell suspension from excised tumors for the analysis of immune cell populations.

Materials:

  • Excised tumors

  • RPMI-1640 medium

  • Collagenase IV (1 mg/mL)

  • DNase I (0.1 mg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Red blood cell lysis buffer (e.g., ACK buffer)

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-NK1.1, anti-CD11b, anti-Gr1)

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince the excised tumors into small pieces and place them in a digestion buffer containing RPMI-1640, collagenase IV, and DNase I.

  • Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Wash the cells with RPMI-1640 containing 10% FBS to inactivate the enzymes.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK buffer to lyse red blood cells.

  • Cell Staining: Wash the cells with FACS buffer and then stain with a cocktail of fluorescently conjugated antibodies against the markers of interest for 30 minutes on ice in the dark.

  • Flow Cytometry: Wash the stained cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.

Protocol 3: In Vitro T-Cell Proliferation Assay

This protocol can be used to assess the ability of PSB-1115 to reverse MDSC-mediated suppression of T-cell proliferation.

Materials:

  • Splenocytes from C57BL/6 mice (as a source of T cells)

  • MDSCs isolated from the tumors of melanoma-bearing mice

  • T-cell proliferation dye (e.g., CFSE)

  • Anti-CD3/CD28 antibodies or beads

  • This compound

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • T-Cell Labeling: Isolate splenocytes and label the T cells with CFSE according to the manufacturer's instructions.

  • Co-culture Setup: In a 96-well plate, set up the following co-culture conditions:

    • CFSE-labeled T cells alone + anti-CD3/CD28 stimulation

    • CFSE-labeled T cells + MDSCs + anti-CD3/CD28 stimulation

    • CFSE-labeled T cells + MDSCs + PSB-1115 (at various concentrations) + anti-CD3/CD28 stimulation

  • Incubation: Culture the cells for 72 hours at 37°C and 5% CO2.

  • Flow Cytometry: Harvest the cells and analyze by flow cytometry.

  • Data Analysis: Gate on the T-cell population and assess proliferation by measuring the dilution of the CFSE dye. A decrease in CFSE intensity indicates cell division. Compare the proliferation in the different conditions to determine if PSB-1115 can restore T-cell proliferation in the presence of MDSCs.

Visualizations

Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., MDSC, T-cell) Tumor_Cells Tumor_Cells Adenosine Adenosine Tumor_Cells->Adenosine High ATP release & conversion A2bR A2b Receptor Adenosine->A2bR Binds & Activates Immunosuppression Immunosuppression A2bR->Immunosuppression Signaling Cascade PSB_1115 PSB-1115 PSB_1115->A2bR Blocks Anti_Tumor_Response Anti_Tumor_Response Immunosuppression->Anti_Tumor_Response Inhibits

Caption: Mechanism of action of PSB-1115 in the tumor microenvironment.

Experimental_Workflow_In_Vivo cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cell_Culture B16-F10 Cell Culture Tumor_Inoculation Subcutaneous Injection of B16-F10 Cells Cell_Culture->Tumor_Inoculation Animal_Model C57BL/6 Mice Animal_Model->Tumor_Inoculation Treatment Daily Treatment with PSB-1115 or Vehicle Tumor_Inoculation->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Tumor Excision Monitoring->Endpoint Flow_Cytometry Immune Cell Profiling Endpoint->Flow_Cytometry Cytokine_Analysis Cytokine Quantification Endpoint->Cytokine_Analysis

Caption: In vivo experimental workflow for evaluating PSB-1115.

Logical_Relationship PSB_1115 PSB-1115 Treatment A2bR_Blockade A2b Receptor Blockade PSB_1115->A2bR_Blockade Reduced_MDSCs Decreased Tumor MDSCs (CD11b+Gr1+) A2bR_Blockade->Reduced_MDSCs Reduced_Cytokines Decreased IL-10 & MCP-1 A2bR_Blockade->Reduced_Cytokines Reduced_Suppression Reduced Immune Suppression Reduced_MDSCs->Reduced_Suppression Reduced_Cytokines->Reduced_Suppression Increased_T_Cells Increased Tumor CD8+ T & NKT Cells Enhanced_Immunity Enhanced Anti-Tumor Immunity Increased_T_Cells->Enhanced_Immunity Increased_Cytokines Increased IFN-γ & TNF-α Increased_Cytokines->Enhanced_Immunity Reduced_Suppression->Increased_T_Cells Reduced_Suppression->Increased_Cytokines Delayed_Growth Delayed Tumor Growth Enhanced_Immunity->Delayed_Growth

Caption: Logical flow of PSB-1115's anti-tumor effects.

References

Application Notes and Protocols: PSB-1115 Potassium Salt in the Study of Mucociliary Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucociliary clearance (MCC) is a primary innate defense mechanism of the respiratory tract, responsible for trapping and removing inhaled particles, pathogens, and cellular debris. This process relies on the coordinated beating of cilia on the surface of airway epithelial cells and the properties of the airway surface liquid (ASL), which consists of the periciliary layer (PCL) and the overlying mucus layer. The regulation of ciliary beat frequency (CBF) and ASL volume are critical for effective MCC.

Purinergic signaling, particularly through adenosine (B11128) receptors, has emerged as a key regulator of MCC. The A2B adenosine receptor (A2BAR), a G-protein coupled receptor, is expressed in airway epithelial cells and plays a significant role in this process. PSB-1115 potassium salt is a potent and selective antagonist of the A2BAR, making it a valuable pharmacological tool for elucidating the role of this receptor in airway physiology and pathophysiology. These application notes provide detailed protocols for utilizing this compound to investigate its impact on mucociliary clearance.

Mechanism of Action

This compound acts as a competitive antagonist at the A2B adenosine receptor. In the context of airway epithelia, the activation of A2BAR by endogenous adenosine is believed to stimulate MCC through a signaling cascade that increases intracellular cyclic AMP (cAMP) levels. By blocking this receptor, PSB-1115 can be used to probe the contribution of A2BAR signaling to the maintenance of CBF and ASL volume.

Quantitative Data Summary

The following tables summarize the effects of A2B adenosine receptor modulation on key parameters of mucociliary clearance. PSB-1115 is utilized to demonstrate the specificity of the A2BAR-mediated effects.

Table 1: Effect of A2B Receptor Modulation on Ciliary Beat Frequency (CBF)

CompoundConcentrationCell/Tissue TypeChange in CBFCitation
BAY 60-6583 (A2BAR agonist)1 µMRat TracheaIncrease[1]
BAY 60-6583 + PSB-11151 µM + 1 µMRat TracheaIncrease blocked[1]
NECA (non-selective adenosine agonist)10 µMRat TracheaIncrease[1]
NECA + PSB-111510 µM + 1 µMRat TracheaIncrease blocked[1]

Table 2: Effect of A2B Receptor Modulation on Mucociliary Clearance (MCC)

CompoundConcentrationAnimal ModelChange in MCCCitation
BAY 60-6583 (A2BAR agonist)1 mg/kgMouseIncrease[1]
NECA (non-selective adenosine agonist)0.1 mg/kgMouseIncrease[1]
NECA + PSB-11150.1 mg/kg + 1 mg/kgMouseIncrease counteracted[1]

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling Pathway in Airway Epithelial Cells

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates PSB1115 PSB-1115 PSB1115->A2BAR Inhibits Gs Gs A2BAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates CFTR CFTR PKA->CFTR Phosphorylates/ Activates Cilia Ciliary Beating PKA->Cilia ASL ASL Volume Regulation CFTR->ASL

Caption: A2B adenosine receptor signaling pathway in airway epithelial cells.

Experimental Workflow for In Vitro Ciliary Beat Frequency (CBF) Assay

CBF_Workflow Culture Culture human bronchial epithelial cells at ALI Prepare Prepare solutions: - Vehicle Control - A2BAR Agonist (e.g., BAY 60-6583) - PSB-1115 - Agonist + PSB-1115 Culture->Prepare PreIncubate Pre-incubate with PSB-1115 or Vehicle (e.g., 30 min) Prepare->PreIncubate Stimulate Add A2BAR Agonist or Vehicle PreIncubate->Stimulate Acquire Acquire high-speed video of ciliary motion Stimulate->Acquire Analyze Analyze video to determine CBF (Hz) Acquire->Analyze Compare Compare CBF across treatment groups Analyze->Compare

Caption: Workflow for in vitro ciliary beat frequency (CBF) assay.

Experimental Workflow for Ex Vivo Mucociliary Clearance (MCC) Assay

MCC_Workflow Isolate Isolate trachea from rodent model (e.g., mouse, rat) Mount Mount trachea in an organ bath system Isolate->Mount Equilibrate Equilibrate tissue in physiological buffer Mount->Equilibrate Treat Administer PSB-1115 or Vehicle followed by A2BAR Agonist Equilibrate->Treat AddTracer Add fluorescent microspheres or radiolabeled particles Treat->AddTracer Record Record particle movement along the tracheal surface AddTracer->Record Calculate Calculate MCC velocity (mm/min) Record->Calculate AnalyzeData Analyze and compare MCC rates Calculate->AnalyzeData

Caption: Workflow for ex vivo mucociliary clearance (MCC) assay.

Experimental Protocols

Protocol 1: In Vitro Ciliary Beat Frequency (CBF) Measurement in Human Airway Epithelial Cells

Objective: To determine the effect of PSB-1115 on A2B adenosine receptor-mediated changes in ciliary beat frequency in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).

Materials:

  • Primary HBE cells cultured on permeable supports (e.g., Transwell®) at ALI for at least 21 days

  • This compound

  • A2BAR agonist (e.g., BAY 60-6583 or NECA)

  • Basal medium (e.g., DMEM/F-12)

  • High-speed digital video camera mounted on an inverted microscope with environmental chamber (37°C, 5% CO2)

  • CBF analysis software

Procedure:

  • Cell Culture: Culture primary HBE cells at an ALI according to standard protocols to achieve a well-differentiated mucociliary phenotype.

  • Preparation of Solutions:

    • Prepare a stock solution of PSB-1115 (e.g., 10 mM in DMSO) and the A2BAR agonist.

    • On the day of the experiment, dilute the stock solutions in pre-warmed basal medium to the desired final concentrations (e.g., PSB-1115: 1 µM; BAY 60-6583: 1 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Pre-incubation with PSB-1115:

    • Wash the apical surface of the ALI cultures with pre-warmed basal medium.

    • Add the PSB-1115 solution or vehicle control to the apical surface and incubate for 30 minutes at 37°C, 5% CO2.

  • Stimulation:

    • Following pre-incubation, add the A2BAR agonist solution (or vehicle) to the respective wells.

  • Image Acquisition:

    • Immediately place the culture plate on the microscope stage within the environmental chamber.

    • Identify areas of ciliated cells and record high-speed videos (e.g., 100-240 frames per second) for a defined period (e.g., 10-30 seconds) at multiple locations per well.

  • Data Analysis:

    • Use a validated CBF analysis software to determine the ciliary beat frequency from the recorded videos. This is typically done by analyzing the frequency of light intensity changes over time in a region of interest.

    • Calculate the average CBF for each treatment condition.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the CBF between the different treatment groups.

Protocol 2: Ex Vivo Mucociliary Clearance (MCC) Measurement in Rodent Trachea

Objective: To evaluate the effect of PSB-1115 on A2B adenosine receptor-stimulated mucociliary transport velocity in an ex vivo rodent trachea model.

Materials:

  • Trachea from a freshly euthanized rodent (e.g., mouse or rat)

  • Krebs-Henseleit buffer or similar physiological saline solution, gassed with 95% O2 / 5% CO2

  • This compound

  • A2BAR agonist (e.g., BAY 60-6583 or NECA)

  • Fluorescent microspheres (e.g., 1-2 µm diameter) or radiolabeled particles

  • Dissection microscope with a camera capable of time-lapse imaging or a gamma counter for radiolabeled particles

  • Organ bath with temperature control (37°C)

Procedure:

  • Trachea Isolation:

    • Carefully dissect the trachea from the larynx to the carina.

    • Place the trachea in ice-cold, gassed physiological buffer.

  • Mounting:

    • Open the trachea longitudinally along the ventral midline.

    • Pin the trachea, mucosal side up, in a temperature-controlled organ bath continuously perfused with gassed buffer.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes.

  • Treatment:

    • Introduce PSB-1115 (e.g., 1 µM) or vehicle into the superfusion buffer for a pre-incubation period of 30 minutes.

    • Following pre-incubation, add the A2BAR agonist (e.g., 1 µM) to the buffer.

  • MCC Measurement:

    • Gently place a small drop of the fluorescent microsphere suspension or radiolabeled particles onto the cranial end of the tracheal mucosa.

    • Record the movement of the particles along the trachea using time-lapse imaging or measure the radioactivity at different segments of the trachea over time.

  • Data Analysis:

    • For fluorescent microspheres, track the movement of individual particles or the leading edge of the particle front to calculate the transport velocity (in mm/min).

    • For radiolabeled particles, determine the distance traveled over a specific time to calculate the MCC rate.

  • Statistical Analysis: Compare the MCC rates between the control, agonist-treated, and PSB-1115 + agonist-treated groups using appropriate statistical tests.

Protocol 3: Measurement of Airway Surface Liquid (ASL) Height

Objective: To investigate the role of A2B receptor signaling in the regulation of ASL height using PSB-1115 in primary HBE cell cultures.

Materials:

  • Primary HBE cells cultured at ALI

  • This compound

  • A2BAR agonist (e.g., NECA)

  • Low-viscosity perfluorocarbon (e.g., FC-72)

  • Fluorescently labeled dextran (B179266) (10 kDa)

  • Confocal microscope

Procedure:

  • Cell Culture: Use well-differentiated primary HBE cultures at ALI.

  • Preparation of Solutions: Prepare treatment solutions as described in Protocol 1.

  • Labeling of ASL:

    • Mix the fluorescently labeled dextran with the treatment solutions.

    • Gently add a small volume (e.g., 20 µL) of the dextran-containing solution to the apical surface of the cultures.

    • Overlay the apical surface with perfluorocarbon to prevent evaporation and to create a flat optical plane.

  • Treatment Application: Apply the respective treatment solutions (vehicle, agonist, PSB-1115, agonist + PSB-1115) to the cultures.

  • Confocal Microscopy:

    • Acquire XZ confocal scans of the cell layer and the overlying fluorescently labeled ASL at multiple locations on each culture at various time points (e.g., 0, 1, 2, 4, and 6 hours).

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the vertical distance from the apical cell surface to the top of the fluorescent liquid layer. This distance represents the ASL height.

  • Data Analysis:

    • Calculate the average ASL height for each treatment condition at each time point.

    • Compare the changes in ASL height over time between the different treatment groups using appropriate statistical methods.

Conclusion

This compound is a critical tool for dissecting the contribution of the A2B adenosine receptor to the complex process of mucociliary clearance. The protocols outlined above provide a framework for researchers to investigate the impact of A2BAR antagonism on ciliary beat frequency, mucociliary transport, and airway surface liquid homeostasis. Such studies will enhance our understanding of airway physiology and may contribute to the development of novel therapeutic strategies for respiratory diseases characterized by impaired mucociliary clearance, such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for PSB-1115 Potassium Salt

Audience: Researchers, scientists, and drug development professionals.

Important Note: Scientific literature consistently identifies PSB-1115 as a selective adenosine (B11128) A2B receptor (A2BR) antagonist , not a P2Y14 receptor antagonist.[1][2] This document provides detailed information on PSB-1115 in its validated role as an A2BR antagonist. To address the interest in P2Y14, a separate section on the P2Y14 receptor and its selective antagonist, PPTN, is included.

Part 1: this compound as an Adenosine A2B Receptor Antagonist

PSB-1115 is a highly selective and water-soluble antagonist of the human A2B adenosine receptor.[1] It displays Ki values of 53.4 nM for the human A2B receptor, with high selectivity over A1, A2A, and A3 receptors.[1] It is a valuable tool for investigating the physiological and pathological roles of the A2B receptor, particularly in inflammation, pain, and cancer.[3][4]

Data Presentation: Recommended Working Concentrations for PSB-1115

The following table summarizes recommended concentrations and dosages for PSB-1115 based on published literature.

Model System Application Concentration / Dosage Notes
In Vitro
Rat Ileum/JejunumInhibition of TNBS-induced acetylcholine (B1216132) contraction100 µMPSB-1115 inhibits the inflammation-induced contractile disturbance.[2]
Human Mast CellsIL-4 induced pro-inflammatory effectsNot specifiedUsed to demonstrate the role of A2B receptors in mast cell function.
Radioligand Binding AssaysNon-specific binding control10 µMUsed to determine non-specific binding in assays with A2B receptor membranes.
In Vivo
Mouse Model of Acute Lung InjuryAttenuation of A2BAR agonist effectsNot specifiedUsed as a specific blocker for A2BAR to confirm agonist effects.[5]
Mouse Model of Inflammatory Pain (Formalin Test)Analgesic effect3 mg/kg (i.p.)This low dose produced the maximum effect in reducing inflammatory pain.[3][6]
Rat Model of Inflammation (Carrageenan-Induced Paw Edema)Anti-inflammatory effect"High dose"A high dose was shown to reduce edema formation.[4]
Mouse Model of MelanomaInhibition of tumor growthNot specifiedUsed to demonstrate that A2B blockade reduces tumor growth.[4]
Mouse Model of PriapismTherapeutic effectNot specified (2-week infusion)Shown to have a therapeutic effect on priapic features in mouse models.
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the A2B adenosine receptor signaling pathway and a general workflow for in vivo studies.

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2BR Adenosine A2B Receptor (A2BR) Gs Gs A2BR->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2BR PSB1115 PSB-1115 (Antagonist) PSB1115->A2BR Inhibition ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., IL-6, VEGF) CREB->Gene Activates

A2B Adenosine Receptor Signaling Pathway.

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Male Wistar Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, PSB-1115 doses) Acclimatization->Grouping Drug_Admin Administer PSB-1115 or Vehicle (e.g., intraperitoneally) Grouping->Drug_Admin Inflammation_Induction Induce Inflammation (e.g., Carrageenan Injection) Drug_Admin->Inflammation_Induction Measurement Measure Endpoint (e.g., Paw Volume at t=1, 2, 3, 4h) Inflammation_Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats Conclusion Draw Conclusions Stats->Conclusion

Workflow for In Vivo Inflammation Model.
Experimental Protocols

1. In Vivo: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds like PSB-1115.[4]

  • Materials:

    • Male Wistar rats (180-220 g)

    • This compound

    • Vehicle (e.g., saline, DMSO)

    • 1% Carrageenan solution in saline

    • Plethysmometer

    • Syringes and needles for administration

  • Methodology:

    • Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight before the study, with water provided ad libitum.

    • Grouping: Randomly divide animals into groups (n=6-10 per group), including a vehicle control group and one or more PSB-1115 treatment groups (e.g., 3 mg/kg, 10 mg/kg).

    • Drug Administration: Administer the specified dose of PSB-1115 or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before inducing inflammation.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induction of Edema: Administer a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each animal.

    • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline measurement. Determine the percentage of inhibition of edema for the PSB-1115-treated groups relative to the vehicle-treated control group.

Part 2: P2Y14 Receptor and the Selective Antagonist PPTN

While PSB-1115 targets the A2B receptor, the P2Y14 receptor is a G protein-coupled receptor activated by UDP-sugars, such as UDP-glucose. It is highly expressed in immune cells and is implicated in inflammatory responses.[7] A potent and selective antagonist for this receptor is PPTN (a 4,7-disubstituted 2-naphthoic acid derivative).[8]

Data Presentation: Recommended Working Concentrations for PPTN
Model System Application Concentration / KB Notes
In Vitro
C6 Glioma Cells (expressing P2Y14-R)Inhibition of adenylyl cyclaseKB = 434 pMPPTN acts as a competitive antagonist.[8]
Differentiated HL-60 CellsInhibition of UDP-glucose-promoted chemotaxisIC50 ≈ 1-4 nMThe IC50 depends on the concentration of the agonist (UDP-glucose).[9]
Various Cell Lines (P2Y1, P2Y2, etc.)Selectivity testing1 µMAt 1 µM, PPTN shows no agonist or antagonist effect at other P2Y receptors.[8]

P2Y14 Receptor Signaling Pathway Diagram

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14 Receptor Gi Gi P2Y14R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition Chemotaxis Cell Migration (Chemotaxis) Gi->Chemotaxis Promotes cAMP cAMP AC->cAMP Converts UDPGlc UDP-Glucose (Agonist) UDPGlc->P2Y14R PPTN PPTN (Antagonist) PPTN->P2Y14R Inhibition ATP ATP ATP->AC Downstream Inhibition of cAMP-dependent pathways cAMP->Downstream

P2Y14 Receptor Signaling Pathway.
Experimental Protocols

1. In Vitro: Chemotaxis Assay

This protocol assesses the ability of a P2Y14 antagonist like PPTN to block agonist-induced cell migration.[7][8]

  • Materials:

    • HL-60 cells (differentiated into a neutrophil-like phenotype) or freshly isolated human neutrophils.

    • PPTN

    • UDP-glucose (agonist)

    • Boyden chamber or other transwell migration system (e.g., 96-well format with 5 µm pore size).

    • Assay medium (e.g., RPMI with 0.1% BSA).

    • Cell counting solution or fluorescence-based detection system.

  • Methodology:

    • Cell Preparation: Culture and differentiate HL-60 cells as required, or isolate neutrophils from fresh human blood. Resuspend cells in assay medium at a defined concentration (e.g., 1x106 cells/mL).

    • Antagonist Incubation: Pre-incubate the cell suspension with various concentrations of PPTN (e.g., 0.1 nM to 1 µM) or vehicle for 15-30 minutes at 37°C.

    • Assay Setup:

      • Add assay medium containing the chemoattractant (e.g., 10 µM UDP-glucose) to the lower chamber of the Boyden or transwell plate.

      • Add a negative control (medium only) and a positive control (e.g., fMetLeuPhe) to separate wells.

      • Place the transwell insert into the wells.

      • Add the pre-incubated cell suspension (containing PPTN or vehicle) to the top chamber (the insert).

    • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow migration (e.g., 60-90 minutes).

    • Quantification of Migration:

      • Carefully remove the insert.

      • Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.

      • Stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or crystal violet) or quantify the number of cells that have migrated into the lower chamber using a cell counter or a fluorescence plate reader (if using fluorescently labeled cells).

    • Data Analysis: Calculate the number of migrated cells for each condition. Determine the IC50 value for PPTN by plotting the percentage inhibition of chemotaxis against the log concentration of the antagonist.

References

PSB-1115 potassium salt stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 is a potent and selective antagonist for the adenosine (B11128) A2B receptor (A2BR).[1][2][3][4] Its potassium salt form offers enhanced solubility, making it a valuable tool for in vitro and in vivo studies investigating the roles of the A2B receptor in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.[5][6] These application notes provide detailed protocols for the preparation, storage, and application of PSB-1115 potassium salt stock solutions to ensure reliable and reproducible experimental outcomes.

Physicochemical Properties and Solubility

Proper handling of this compound begins with an understanding of its physical and chemical characteristics.

PropertyValueSource
Formal Name 4-(2,3,6,9-tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, monopotassium salt[3][7]
Molecular Formula C₁₄H₁₃N₄O₅S • K[3][7]
Formula Weight 388.4 g/mol [3][7]
Purity ≥98%[7][8]
Appearance Crystalline solid[7]
Solubility (DMSO) ~25 mg/mL[3][7]
Solubility (Water) ~10 mg/mL (with potential need for warming)[9]
Solubility (PBS, pH 7.2) ~1 mg/mL[3][7]

Stock Solution Preparation

To ensure accuracy and consistency, stock solutions should be prepared with care. The choice of solvent depends on the experimental design, with DMSO being suitable for most in vitro cell-based assays and aqueous buffers for experiments where organic solvents are not permissible.

Workflow for Stock Solution Preparation

G cluster_0 Preparation Steps weigh 1. Weigh PSB-1115 add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent Precise amount dissolve 3. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve To desired concentration sterilize 4. Filter Sterilize (0.22 µm) dissolve->sterilize For aqueous solutions aliquot 5. Aliquot into Vials sterilize->aliquot Small, single-use volumes store 6. Store Appropriately aliquot->store Label clearly

Caption: Workflow for preparing this compound stock solutions.

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound (FW: 388.4 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, weigh 3.884 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.884 mg of compound.

  • Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[9] Hygroscopic DMSO can impact solubility, so using a newly opened bottle is recommended.[9]

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots as recommended in Section 3.

Protocol 2.2: Preparation of an Aqueous Stock Solution

  • Weighing: Accurately weigh the this compound.

  • Solvent Addition: Add sterile, nuclease-free water or a desired buffer (e.g., PBS pH 7.2).

  • Dissolution: Vortex the solution. Gentle warming (e.g., to 60°C) can aid dissolution in water.[9] Note that solubility is lower in aqueous solutions compared to DMSO.[3][7]

  • Sterilization: Before use in biological experiments, sterilize the aqueous solution by passing it through a 0.22 µm syringe filter.[9]

  • Storage: It is recommended to prepare aqueous solutions fresh for each experiment. Storing aqueous solutions for more than one day is not advised.[7]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the compound.

ConditionSolventStorage TemperatureDurationNotes
Long-term DMSO-80°CUp to 6 monthsProtect from light. Avoid repeated freeze-thaw cycles.
Short-term DMSO-20°CUp to 1 monthProtect from light.[9]
Aqueous Solution Water / PBS4°C≤ 24 hoursPrepare fresh before use. Not recommended for long-term storage.[7]
Solid Form --20°C≥ 4 yearsStore in a dry, dark place.[7]

Application Protocol Example: Platelet Aggregation Assay

PSB-1115 can be used to study pathways like those involving the P2Y12 receptor, which is crucial for ADP-induced platelet aggregation.[10][11][12] While PSB-1115 is an A2BR antagonist, this protocol demonstrates a common assay type where such a compound might be used to investigate receptor crosstalk or as a control. The primary inhibitor for this pathway is a P2Y12 antagonist.

Experimental Workflow: Platelet Aggregation Assay

G cluster_0 Assay Workflow prep_prp 1. Prepare Platelet-Rich Plasma (PRP) pre_incubate 2. Pre-incubate PRP with PSB-1115 or Vehicle prep_prp->pre_incubate add_agonist 3. Add Agonist (ADP) pre_incubate->add_agonist measure 4. Measure Aggregation (Light Transmittance) add_agonist->measure analyze 5. Analyze Data measure->analyze

Caption: Workflow for an in vitro platelet aggregation experiment.

Protocol 4.1: Inhibition of ADP-Induced Platelet Aggregation

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[13] The sample must be processed within a few hours of collection.[13][14]

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (obtained by re-centrifuging the remaining blood at a high speed).

  • Pre-incubation: In an aggregometer cuvette, pre-incubate 250 µL of the adjusted PRP with various concentrations of PSB-1115 (or a known P2Y12 antagonist as a positive control) or vehicle (DMSO/saline) for 5-10 minutes at 37°C.

  • Initiate Aggregation: Add a submaximal concentration of ADP (e.g., 5-10 µM) to induce platelet aggregation.

  • Measurement: Record the change in light transmittance for 5-10 minutes using a light transmittance aggregometer. Maximum aggregation is recorded as the primary endpoint.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of PSB-1115 relative to the vehicle control. Plot the results to determine an IC₅₀ value if applicable.

Signaling Pathway

PSB-1115 targets the A2B adenosine receptor. The diagram below illustrates the canonical signaling pathway of the P2Y12 receptor, a key player in platelet aggregation, to provide context for the type of system where a receptor antagonist like PSB-1115 could be studied for indirect effects or receptor crosstalk. P2Y12 activation by ADP leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and ultimately platelet activation and aggregation.[10][15]

P2Y12 Receptor Signaling Pathway

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Activates Antagonist P2Y12 Antagonist (e.g., Clopidogrel) Antagonist->P2Y12 Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP ↓ cAMP Aggregation Platelet Activation & Aggregation cAMP->Aggregation PI3K->Aggregation

Caption: Simplified P2Y12 signaling pathway in platelets.

References

Application Notes and Protocols for Cell-Based Assays Measuring A2B Receptor Antagonism with PSB-1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A2B adenosine (B11128) receptor (A2BR) is a G protein-coupled receptor (GPCR) that is activated by adenosine, a key signaling molecule in the cellular microenvironment, particularly under conditions of stress or injury like hypoxia and inflammation.[1][2] Unlike other adenosine receptor subtypes, the A2BR has a low affinity for adenosine and is therefore primarily activated when adenosine concentrations are high.[2] A2BR is widely expressed in the body, including on immune cells, cancer cells, and smooth muscle, making it a significant therapeutic target for conditions such as cancer, asthma, and inflammatory diseases.[2][3][4]

Antagonists of the A2BR, such as PSB-1115, are valuable pharmacological tools for studying the receptor's function and hold therapeutic potential.[1][5] PSB-1115 is a potent, selective, and water-soluble antagonist of the human A2B receptor.[6] These application notes provide detailed protocols for three common cell-based assays used to characterize the antagonism of A2BR by compounds like PSB-1115: the cAMP Accumulation Assay, the Calcium Mobilization Assay, and the Reporter Gene Assay.

A2B Receptor Signaling Pathways

The A2BR primarily couples to Gs proteins, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8][9] This is the canonical signaling pathway for A2BR. However, in certain cell types, the A2BR can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium ([Ca²⁺]i).[8][10][11] Understanding these pathways is crucial for selecting the appropriate assay to measure receptor antagonism.

A2BR_Signaling cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs Protein A2BR->Gs Activates Gq Gq Protein A2BR->Gq Activates (Cell-type dependent) Agonist Adenosine (Agonist) Agonist->A2BR Activates PSB1115 PSB-1115 (Antagonist) PSB1115->A2BR Blocks AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts Ca Intracellular Ca²⁺ Release PLC->Ca ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Response Ca->Downstream PKA->Downstream

Figure 1: A2B Receptor Signaling Pathways.

Application Note 1: cAMP Accumulation Assay

This is the most common functional assay for A2BR, directly measuring the product of the canonical Gs signaling pathway. Antagonists are quantified by their ability to inhibit the cAMP production induced by an A2BR agonist.

Protocol: HTRF-Based cAMP Assay for A2BR Antagonism

This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) based assay, a widely used competitive immunoassay format.

1. Materials

  • Cell Line: HEK293 or CHO cells stably expressing the human A2B receptor.

  • Culture Medium: EMEM F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% L-Glutamine, and a selection antibiotic (e.g., G418).[12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS, supplemented with 20-25 mM HEPES, pH 7.4.[12]

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or Rolipram (B1679513) to prevent cAMP degradation.[12][13]

  • A2BR Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) is a potent non-selective adenosine receptor agonist commonly used.[3][12]

  • Test Compound: PSB-1115.

  • Assay Plate: 96-well or 384-well low-volume white plates.

  • HTRF cAMP Assay Kit: (e.g., from Revvity, Cisbio) containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).[14]

  • Plate Reader: HTRF-compatible microplate reader.

2. Experimental Workflow

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis start Seed A2BR-expressing cells in 96-well plate incubate1 Incubate overnight (37°C, 5% CO₂) start->incubate1 wash Wash cells with Assay Buffer incubate1->wash preincubate Pre-incubate with PDE inhibitor and PSB-1115 (15 min, 37°C) wash->preincubate stimulate Add A2BR Agonist (NECA) and incubate (15-30 min, 37°C) preincubate->stimulate lyse Lyse cells and add HTRF reagents stimulate->lyse incubate2 Incubate (60 min, RT) lyse->incubate2 read Read HTRF signal on plate reader incubate2->read analyze Calculate cAMP concentration and determine IC₅₀ read->analyze

Figure 2: Experimental Workflow for the cAMP Assay.

3. Step-by-Step Procedure

  • Cell Seeding: Seed A2BR-expressing cells into a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight to allow for attachment.[12]

  • Compound Preparation: Prepare serial dilutions of PSB-1115 in assay buffer. Prepare a fixed concentration of the agonist NECA (typically at its EC₈₀ concentration, e.g., 1-10 µM) in assay buffer.[12]

  • Assay:

    • Gently remove the culture medium from the wells.

    • Wash cells once with 100 µL of pre-warmed assay buffer.

    • Add 25 µL of assay buffer containing a PDE inhibitor (e.g., 30 µM rolipram or 500 µM IBMX).[12][14]

    • Add 25 µL of the PSB-1115 serial dilutions (or vehicle for control wells) and pre-incubate for 15 minutes at 37°C.[12]

    • Add 50 µL of the NECA solution to stimulate the cells. Incubate for 15-30 minutes at 37°C.[12][13]

  • Detection:

    • Stop the reaction by adding the lysis buffer provided in the cAMP assay kit.

    • Following the kit's instructions, add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

4. Data Analysis

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Convert the HTRF ratio to cAMP concentration using a standard curve generated with known cAMP concentrations.

  • Plot the percent inhibition of the agonist response versus the log concentration of PSB-1115.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of PSB-1115 required to inhibit 50% of the maximal agonist-induced cAMP production.

Application Note 2: Calcium Mobilization Assay

This assay is applicable for cell lines where A2BR couples to Gq proteins, leading to an increase in intracellular calcium. It provides an alternative functional readout for A2BR activity.

Protocol: Fluo-4 Based Calcium Mobilization Assay

1. Materials

  • Cell Line: A cell line endogenously or recombinantly expressing A2BR coupled to Gq signaling (e.g., certain cancer cell lines).[10][11]

  • Culture Medium: As described for the cAMP assay.

  • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid (B1678239) (to prevent dye leakage).

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-6 kit.

  • A2BR Agonist: NECA.

  • Test Compound: PSB-1115.

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well plates.

  • Plate Reader: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

2. Step-by-Step Procedure

  • Cell Seeding: Seed cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.

    • Remove the culture medium and add 100 µL of the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Assay:

    • Prepare antagonist (PSB-1115) and agonist (NECA) plates.

    • Place the cell plate into the fluorescence plate reader.

    • The instrument will first add the antagonist PSB-1115 (or vehicle) and incubate for a set period (e.g., 5-15 minutes).

    • The instrument will then record a baseline fluorescence for several seconds before automatically injecting the agonist (NECA).

    • Continue recording the fluorescence signal (typically at Ex/Em ≈ 494/516 nm for Fluo-4) for 1-3 minutes to capture the peak calcium response.[10]

  • Data Analysis

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the percent inhibition of the agonist-induced calcium response versus the log concentration of PSB-1115.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Application Note 3: Reporter Gene Assay

Reporter gene assays measure transcriptional activity downstream of a signaling pathway. For A2BR, this typically involves a reporter gene (e.g., luciferase) under the control of a promoter containing cAMP Response Elements (CRE).

Protocol: CRE-Luciferase Reporter Gene Assay

1. Materials

  • Cell Line: HEK293 or other suitable host cells.

  • Plasmids: 1) An expression vector for the human A2BR, 2) A reporter plasmid containing the luciferase gene downstream of a CRE-containing promoter (CRE-Luc).

  • Transfection Reagent: (e.g., Lipofectamine).

  • Culture Medium & Assay Buffer: As previously described.

  • A2BR Agonist: NECA.

  • Test Compound: PSB-1115.

  • Assay Plate: White, opaque 96-well plates suitable for luminescence.

  • Luciferase Assay System: (e.g., from Promega) containing cell lysis reagent and luciferase substrate.

  • Luminometer: Plate-reading luminometer.

2. Step-by-Step Procedure

  • Transfection: Co-transfect the host cells with the A2BR expression plasmid and the CRE-Luc reporter plasmid. Seed the transfected cells into a white 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment:

    • Remove the culture medium.

    • Add fresh serum-free medium containing serial dilutions of PSB-1115 (or vehicle).

    • After a short pre-incubation (15-30 minutes), add the agonist NECA.

    • Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.[15]

  • Detection:

    • Remove the medium and lyse the cells by adding the lysis buffer provided in the luciferase assay kit.[16]

    • Add the luciferase substrate to the lysate.[16]

    • Immediately measure the luminescence signal using a luminometer.[16]

  • Data Analysis

  • The data is expressed as Relative Light Units (RLU).

  • Plot the percent inhibition of agonist-induced luminescence versus the log concentration of PSB-1115.

  • Determine the IC₅₀ value using a non-linear regression curve fit.

Quantitative Data Summary for PSB-1115

The potency of PSB-1115 can vary depending on the assay format, cell line, and specific experimental conditions. The following table summarizes typical values found in the literature.

Assay TypeCell LineAgonist UsedPotency MetricReported Value (nM)Reference(s)
cAMP AccumulationT84AdenosineIC₅₀84.0[17]
BRET-based Gα₁₅ ActivationHEK293NECAIC₅₀865 ± 415[5][18]
Radioligand BindingHEK293[³H]PSB-603Kᵢ53.4[6]

Mechanism of Action: Competitive Antagonism

PSB-1115 acts as a competitive antagonist at the A2B receptor. It binds reversibly to the same site as the endogenous agonist (adenosine) or synthetic agonists (like NECA), preventing receptor activation without eliciting a response itself. This relationship can be visualized as follows:

Antagonism cluster_receptor A2B Receptor Receptor Binding Site Response Cellular Response (cAMP ↑, Ca²⁺ ↑) Receptor->Response Agonist Agonist (e.g., Adenosine) Agonist->Receptor Binds & Activates Antagonist PSB-1115 (Antagonist) Antagonist->Receptor Binds & Blocks

Figure 3: Competitive Antagonism at the A2B Receptor.

References

Troubleshooting & Optimization

PSB-1115 potassium salt solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PSB-1115 potassium salt. Our aim is to help you overcome common challenges, particularly those related to solubility in aqueous solutions, ensuring the smooth progression of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For high concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, with concentrations of up to 100 mg/mL achievable.[1] For experiments requiring an aqueous buffer, it is advisable to first prepare a concentrated stock in DMSO and then dilute it to the final concentration in the aqueous medium of your choice.

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What can I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are several troubleshooting steps you can take:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

  • Increase the percentage of DMSO in the final solution: While not always feasible depending on your experimental constraints, a slightly higher percentage of DMSO in the final solution can help maintain solubility.

  • Use a different buffer: The composition and pH of your aqueous buffer can influence the solubility of this compound. Experimenting with different buffers may yield better results.

  • Gentle warming and sonication: After dilution, gentle warming (up to 60°C) and sonication can help to redissolve any precipitate.[1] However, be mindful of the potential for compound degradation with excessive heat.

  • Prepare fresh dilutions: Do not store diluted aqueous solutions for extended periods. It is best to prepare them fresh before each experiment.

Q3: Can I dissolve this compound directly in water or PBS?

A3: Yes, but at a lower concentration compared to DMSO. The solubility of this compound in water is approximately 10 mg/mL, and in PBS (pH 7.2), it is around 1 mg/mL.[1][2] To aid dissolution in aqueous solutions, ultrasonic treatment and gentle warming to 60°C are recommended.[1]

Q4: How should I store stock solutions of this compound?

A4: Stock solutions prepared in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and are not recommended for long-term storage.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
  • Possible Cause: The final concentration in the aqueous buffer exceeds the solubility limit of this compound.

  • Solution Workflow:

    A Precipitate observed upon dilution B Lower the final concentration of PSB-1115 A->B F Still precipitate? B->F C Increase the percentage of DMSO in the final solution (if permissible) D Use sonication and gentle warming (up to 60°C) C->D E Filter the solution through a 0.22 µm filter D->E G Prepare fresh stock and repeat dilution E->G F->C Yes H Issue Resolved F->H No

    Troubleshooting workflow for precipitation upon dilution.

Issue 2: The compound does not fully dissolve in water or PBS.
  • Possible Cause: The concentration attempted is too high for direct dissolution in an aqueous solvent.

  • Solution:

    • Ensure the concentration does not exceed the known solubility limits (10 mg/mL in water, 1 mg/mL in PBS).[1][2]

    • Use an ultrasonic bath to aid dissolution.

    • Gently warm the solution to 60°C while stirring.[1]

    • If undissolved particles remain, consider preparing a stock solution in DMSO first and then diluting it into your aqueous buffer.

Quantitative Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO100285.43Ultrasonic treatment may be needed.[1]
Water1028.54Ultrasonic treatment and warming to 60°C are recommended.[1]
PBS (pH 7.2)12.57
DMF512.87

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound (MW: 388.44 g/mol ). For 1 mL of 100 mM stock, you will need 38.84 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in PBS from a DMSO Stock
  • Thaw Stock: Thaw a frozen aliquot of the 100 mM this compound in DMSO stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution. For example, dilute the 100 mM stock 1:100 in DMSO to get a 1 mM intermediate stock. Then, dilute the 1 mM intermediate stock 1:100 in PBS to obtain the final 10 µM working solution.

  • Vortexing: Vortex the solution gently after each dilution step.

  • Use Immediately: Use the freshly prepared aqueous working solution for your experiment immediately. Do not store.

Signaling Pathway

PSB-1115 is a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). The A2BAR is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, typically couples to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PSB-1115 blocks this signaling cascade by preventing adenosine from binding to the receptor.

cluster_membrane Cell Membrane A2BAR A2B Adenosine Receptor Gs Gs Protein A2BAR->Gs Activates Adenosine Adenosine Adenosine->A2BAR Activates PSB1115 PSB-1115 PSB1115->A2BAR Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to

A2B adenosine receptor signaling pathway and the inhibitory action of PSB-1115.

References

Improving the stability of PSB-1115 potassium salt in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of PSB-1115 potassium salt in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 25 mg/mL or in dimethylformamide (DMF) at up to 5 mg/mL. Aqueous stock solutions are not recommended for long-term storage.

Q2: What is the solubility of this compound in aqueous buffers like PBS?

This compound is soluble in phosphate-buffered saline (PBS, pH 7.2) at a concentration of approximately 1 mg/mL. It is advisable to prepare fresh aqueous solutions for each experiment.

Q3: How should I store the solid compound and its stock solutions?

The solid form of this compound is stable for at least four years when stored at -20°C. DMSO stock solutions should be stored at -20°C in tightly sealed vials to prevent moisture absorption. For aqueous solutions, it is highly recommended to prepare them fresh on the day of use.

Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What could be the cause and how can I prevent it?

Precipitation upon dilution can occur if the final concentration of PSB-1115 in the aqueous buffer exceeds its solubility limit. Ensure the final concentration is at or below 1 mg/mL in PBS (pH 7.2). Additionally, the final percentage of DMSO in the experimental buffer should be kept low (typically <1%) to avoid solvent-induced precipitation and potential effects on the experimental system. Vortexing the solution during and after the addition of the stock solution can also help.

Q5: Can the pH of my experimental buffer affect the stability of PSB-1115?

Yes, the pH of the buffer can significantly impact the stability of PSB-1115. As a xanthine (B1682287) derivative, its stability can be compromised under strongly acidic or basic conditions, which may lead to hydrolysis of the purine (B94841) ring system. For sulfonated aromatic compounds, acidic pH has been shown to improve stability in aqueous solutions.[1] It is recommended to maintain the pH of your experimental buffer within a physiological range (e.g., pH 7.0-7.4) unless your experimental design requires otherwise.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results or loss of compound activity over time. Degradation of PSB-1115 in the experimental buffer.Prepare fresh working solutions of PSB-1115 for each experiment. Avoid prolonged storage of aqueous solutions. Perform a stability study in your specific buffer to determine the compound's half-life (see Experimental Protocols section).
Adsorption of the compound to plasticware.Use low-adhesion microplates and pipette tips. Include a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffer, if compatible with your assay.
Precipitation of the compound in the experimental buffer. Exceeding the solubility limit of PSB-1115.Ensure the final concentration does not exceed 1 mg/mL in aqueous buffers. Increase the volume of the buffer to lower the final concentration.
High percentage of organic solvent in the final solution.Keep the final concentration of DMSO or other organic solvents to a minimum (ideally below 1%).
Interaction with buffer components.If precipitation persists, consider using a different buffer system. Sometimes, high concentrations of certain salts can reduce the solubility of small molecules.
Difficulty in dissolving the compound in aqueous buffer. Low aqueous solubility of xanthine derivatives.Gentle warming and sonication can aid in dissolving the compound. However, be cautious with heating as it may accelerate degradation. Prepare a higher concentration stock in DMSO and then dilute it into your aqueous buffer.

Experimental Protocols

Protocol for Preparing this compound Working Solutions
  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in high-purity DMSO to a final concentration of 10-25 mg/mL.

    • Vortex thoroughly until the solution is clear.

    • Aliquot the stock solution into small volumes in tightly sealed, amber glass vials and store at -20°C.

  • Prepare Working Solution:

    • On the day of the experiment, thaw a single aliquot of the DMSO stock solution.

    • Serially dilute the stock solution with your experimental buffer to the desired final concentration.

    • Ensure the final DMSO concentration in your assay is below a level that affects your experimental system (typically <1%).

    • Vortex the working solution gently before use.

Protocol for Assessing the Stability of PSB-1115 in Experimental Buffer

This protocol outlines a general procedure to determine the stability of PSB-1115 in a specific buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Samples:

    • Prepare a solution of PSB-1115 in your experimental buffer at the desired final concentration (e.g., 10 µM).

    • Prepare a control sample of PSB-1115 in a solvent where it is known to be stable (e.g., a freshly prepared solution in DMSO or a mobile phase mimic).

    • Divide the experimental buffer sample into several aliquots in sealed vials.

  • Incubation:

    • Incubate the vials at the temperature of your experiment (e.g., room temperature or 37°C).

    • Protect the samples from light if photostability is a concern.

  • Time Points for Analysis:

    • Analyze one aliquot immediately after preparation (T=0).

    • Analyze subsequent aliquots at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

    • Detection: UV detection at the absorbance maximum of PSB-1115 (around 238 and 312 nm) is appropriate.

    • Quantification: The peak area of PSB-1115 at each time point is compared to the peak area at T=0 to determine the percentage of the compound remaining.

  • Data Analysis:

    • Plot the percentage of PSB-1115 remaining versus time.

    • From this plot, the half-life (t½) of the compound in your buffer can be calculated.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output stock Prepare 10 mM Stock in DMSO working Dilute to 10 µM in Experimental Buffer stock->working Freshly Prepared incubate Incubate at Desired Temperature (e.g., 37°C) working->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc Analyze by HPLC-UV sampling->hplc data Calculate % Remaining and Half-life hplc->data stability_profile Stability Profile of PSB-1115 data->stability_profile

Caption: Workflow for assessing the stability of PSB-1115.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_desulfonation Desulfonation PSB1115 PSB-1115 (1-propyl-8-(4-sulfophenyl)xanthine) hydrolyzed_xanthine Opening of Imidazole Ring PSB1115->hydrolyzed_xanthine oxidized_product Oxidized Xanthine Derivatives PSB1115->oxidized_product desulfonated_product 1-propyl-8-phenylxanthine PSB1115->desulfonated_product

Caption: Hypothetical degradation pathways of PSB-1115.

References

Potential off-target effects of PSB-1115 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PSB-1115, a selective A2B adenosine (B11128) receptor antagonist, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of PSB-1115?

PSB-1115 is a potent and highly selective antagonist of the human A2B adenosine receptor (A2BAR). Adenosine receptors, including A2BAR, are G protein-coupled receptors (GPCRs). The A2BAR is primarily coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. As an antagonist, PSB-1115 blocks the binding of adenosine to the A2BAR, thereby inhibiting this signaling cascade.

Q2: How selective is PSB-1115 for the A2B adenosine receptor?

PSB-1115 exhibits high selectivity for the human A2BAR over other adenosine receptor subtypes. The binding affinities (Ki) presented in the table below illustrate this selectivity.

Q3: What is known about the off-target effects of PSB-1115 at high concentrations?

A study investigating the selectivity of PSB-1115 at a high concentration of 3 µM demonstrated low to negligible binding to a panel of 30 different receptors and neurotransmitter transporters. This suggests a low probability of off-target effects at this concentration. However, as with any small molecule inhibitor, the potential for off-target activity increases with concentration. As a xanthine (B1682287) derivative, at very high concentrations, PSB-1115 could potentially interact with other purinergic receptors or inhibit phosphodiesterases (PDEs), an enzyme family that degrades cAMP.[1][2]

Q4: What are the potential consequences of off-target effects if they were to occur at very high concentrations?

Should off-target effects occur, they could manifest in various ways depending on the unintended target. For example:

  • Interaction with other GPCRs: Could lead to the activation or inhibition of other signaling pathways, resulting in unforeseen cellular responses.

  • Inhibition of phosphodiesterases (PDEs): Could lead to a general increase in intracellular cAMP levels, independent of A2BAR blockade.[1][2] This could potentiate the effects of other signaling pathways that are regulated by cAMP.

  • Interaction with ion channels: Could alter membrane potential and ion homeostasis, impacting cellular excitability and function.[3][4][5][6]

  • Interaction with kinases: Could modulate various cellular processes, including proliferation, differentiation, and survival.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with PSB-1115, with a focus on differentiating on-target from potential off-target effects.

Issue 1: Unexpected or inconsistent results at high concentrations of PSB-1115.

  • Possible Cause 1: Off-target effects. At concentrations significantly higher than the Ki for A2BAR, PSB-1115 may engage other targets.

    • Troubleshooting Step:

      • Perform a dose-response curve: Determine if the unexpected effect is concentration-dependent. A steep dose-response curve might suggest a specific off-target interaction.

      • Use a structurally different A2BAR antagonist: If a different A2BAR antagonist with a distinct chemical scaffold produces the same effect, it is more likely to be an on-target effect. Conversely, if the effect is unique to PSB-1115, it may be an off-target effect.

      • Conduct counter-screening: If a specific off-target is suspected (e.g., a particular PDE isoform), perform a functional assay for that target in the presence of high concentrations of PSB-1115.

  • Possible Cause 2: Compound solubility and stability. PSB-1115 is water-soluble, but at very high concentrations, precipitation or degradation could occur, leading to inconsistent results.

    • Troubleshooting Step:

      • Visually inspect solutions: Check for any precipitate in your stock and working solutions.

      • Prepare fresh solutions: Always use freshly prepared solutions for your experiments.

      • Consult the manufacturer's data sheet: Verify the solubility limits and recommended storage conditions for PSB-1115.

Issue 2: Observed cellular phenotype is not consistent with A2BAR antagonism.

  • Possible Cause: Activation of an alternative signaling pathway. High concentrations of PSB-1115 might trigger a signaling cascade independent of the A2BAR.

    • Troubleshooting Step:

      • Profile downstream signaling: Measure the levels of key second messengers (e.g., cAMP, Ca2+) and the activation of downstream kinases to identify the activated pathway.

      • Use pathway-specific inhibitors: If a particular off-target pathway is suspected, use a known inhibitor of that pathway to see if it reverses the effect of high-concentration PSB-1115.

      • Perform a cell-based phenotypic screen: High-content screening can provide an unbiased assessment of the cellular changes induced by PSB-1115 and may reveal unexpected phenotypic profiles indicative of off-target effects.[7][][9]

Data Presentation

Table 1: Selectivity Profile of PSB-1115 at Human Adenosine Receptors

Receptor SubtypeKi (nM)Selectivity vs. A2BAR
Human A2B53.4-
Human A1>10,000>187-fold
Human A2A>10,000>187-fold
Human A3>10,000>187-fold

Data sourced from Tocris Bioscience.

Experimental Protocols

1. Adenosine Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of PSB-1115 to adenosine receptor subtypes.

  • Materials:

    • Membrane preparations from cells expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

    • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B).

    • PSB-1115 test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a microplate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of PSB-1115.

    • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the PSB-1115 concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

2. cAMP Functional Assay

This protocol is used to determine the functional antagonism of PSB-1115 at the A2B adenosine receptor.

  • Materials:

    • Cells expressing the human A2B adenosine receptor.

    • PSB-1115 test compound at various concentrations.

    • A known A2BAR agonist (e.g., NECA).

    • Cell lysis buffer.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Seed cells in a microplate and allow them to attach overnight.

    • Pre-incubate the cells with varying concentrations of PSB-1115 for a specific period (e.g., 15-30 minutes).

    • Add a fixed concentration of the A2BAR agonist to stimulate cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the logarithm of the PSB-1115 concentration to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Visualizations

PSB1115_On_Target_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds Gs Gs A2BAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets PSB1115 PSB-1115 PSB1115->A2BAR Blocks

Caption: On-target signaling pathway of PSB-1115.

Troubleshooting_Workflow Start Unexpected Experimental Result with High [PSB-1115] Check_Dose Is the effect dose-dependent? Start->Check_Dose Use_Alternative Test with a structurally different A2BAR antagonist Check_Dose->Use_Alternative Yes Check_Solubility Check for compound solubility/stability issues Check_Dose->Check_Solubility No Compare_Results Are the effects the same? Use_Alternative->Compare_Results On_Target Likely On-Target Effect Compare_Results->On_Target Yes Off_Target Potential Off-Target Effect Compare_Results->Off_Target No Counter_Screen Perform counter-screening against suspected off-targets Off_Target->Counter_Screen

Caption: Troubleshooting workflow for unexpected results.

Experimental_Workflow Start Hypothesis: High [PSB-1115] has off-target effects Binding_Assay Radioligand Binding Assay (Panel of receptors/enzymes) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) Start->Functional_Assay Cell_Viability Cell Viability/Cytotoxicity Assay Start->Cell_Viability Data_Analysis Data Analysis and IC50/EC50 Determination Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion on Off-Target Profile Data_Analysis->Conclusion

Caption: Experimental workflow to assess off-target effects.

References

Technical Support Center: Optimizing PSB-1115 Potassium Salt Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the A2B adenosine (B11128) receptor antagonist, PSB-1115 potassium salt, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

PSB-1115 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1] Its potassium salt form enhances its water solubility. The A2BAR is a G-protein coupled receptor that is activated by high concentrations of adenosine, which typically occur in pathological conditions like inflammation, hypoxia, and cancer. By blocking the A2BAR, PSB-1115 can modulate downstream signaling pathways, leading to anti-inflammatory, analgesic, and anti-tumor effects.

Q2: What is the solubility of this compound and what are suitable vehicles for in vivo administration?

This compound is water-soluble.[1] However, its solubility in aqueous solutions like PBS can be limited, especially at higher concentrations.

  • Phosphate-Buffered Saline (PBS, pH 7.2): Soluble up to 1 mg/mL.[2]

  • Water: Soluble up to 7.77 mg/mL (20 mM) with gentle warming.

  • DMSO: Soluble up to 25 mg/mL.[2]

For in vivo studies, common vehicles include:

  • Saline (0.9% NaCl): Suitable for intraperitoneal (i.p.) and intravenous (i.v.) injections at lower concentrations.

  • Water: Can be used for oral gavage (p.o.).

  • Aqueous solutions with co-solvents: For higher concentrations, a mixture of DMSO and saline or other biocompatible solvents may be necessary. A common practice is to dissolve the compound in a small amount of DMSO and then dilute it with saline or PBS. It is crucial to keep the final DMSO concentration low (typically <10%) to avoid toxicity.[3]

Q3: What are the recommended storage conditions for this compound solutions?

Stock solutions are typically stored at -20°C or -80°C. For daily use, solutions can be stored at 4°C for a short period, but it is advisable to prepare fresh solutions for each experiment to ensure stability and potency. Long-term storage of diluted aqueous solutions at room temperature is not recommended.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of PSB-1115 in Vehicle

Possible Cause:

  • The concentration of PSB-1115 exceeds its solubility limit in the chosen vehicle.

  • The pH of the solution is not optimal.

  • The temperature of the solution is too low.

Solution:

  • For Aqueous Vehicles (Saline, PBS):

    • Gently warm the solution to aid dissolution.

    • Sonication can also be used to help dissolve the compound.

    • If precipitation occurs upon cooling, prepare a fresh solution before each use and administer it at room temperature.

  • For Higher Concentrations:

    • Prepare a stock solution in DMSO.

    • For the final formulation, dilute the DMSO stock with saline or PBS. It is critical to add the DMSO stock to the aqueous vehicle slowly while vortexing to prevent precipitation.

    • Ensure the final concentration of DMSO is below 10% to minimize vehicle-related toxicity.[3]

Issue 2: Inconsistent or Lack of Efficacy in In Vivo Experiments

Possible Cause:

  • Suboptimal Dosage: The dose may be too low to elicit a therapeutic effect or could be in the trough of a biphasic dose-response curve.

  • Incorrect Administration Route: The chosen route of administration may not provide adequate bioavailability.

  • Degradation of the Compound: Improper storage or handling of the PSB-1115 solution may lead to reduced potency.

  • Animal Strain or Model Specifics: The response to A2BAR antagonism can vary between different animal strains and disease models.

Solution:

  • Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window for your specific model. Be aware that A2B receptor antagonists can exhibit biphasic dose-responses, where lower doses may have a different effect than higher doses.[4]

  • Pharmacokinetic Considerations: While specific pharmacokinetic data for PSB-1115 is limited in publicly available literature, consider that oral bioavailability may be lower than intraperitoneal or intravenous administration.[5]

  • Fresh Preparations: Always prepare fresh solutions of PSB-1115 for your experiments to ensure maximum potency.

  • Literature Review: Thoroughly review the literature for studies using PSB-1115 in similar models to inform your experimental design.

Issue 3: Observed Adverse Effects or Toxicity

Possible Cause:

  • High Dose of PSB-1115: High concentrations of the antagonist may lead to off-target effects or toxicity.

  • Vehicle Toxicity: The vehicle, especially if it contains co-solvents like DMSO, can cause local irritation or systemic toxicity at high concentrations.[3]

  • Stress from Administration: The administration procedure itself (e.g., oral gavage, injection) can cause stress to the animals, potentially confounding the results.[6]

Solution:

  • Toxicity Assessment: In your pilot studies, include a high-dose group to assess for any signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).

  • Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle.

  • Proper Administration Technique: Ensure that all personnel are properly trained in the administration techniques to minimize stress and potential injury to the animals. For oral gavage, using a flexible gavage needle can reduce the risk of esophageal injury.[6]

Data Presentation

Table 1: Recommended Starting Doses of PSB-1115 for In Vivo Studies
Animal Model Disease Area Species Route of Administration Effective Dose Range (mg/kg) Reference(s)
Carrageenan-induced Paw EdemaInflammationRati.p., p.o.3 - 100 (biphasic)[4][7]
Formalin TestPain/InflammationMousei.p.3[4][8]
Hot-Plate TestPainMousei.p.10 - 30[9]
MelanomaCancerMousei.p.Not specified[7]

Note: The selective A2B receptor antagonist PSB-1115 showed a biphasic, dose-dependent effect in the carrageenan test, increasing edema formation at lower doses and reducing it at a high dose.[4] The A2B antagonist was particularly potent in reducing inflammatory pain dose-dependently reaching the maximum effect at a low dose of 3 mg/kg.[4]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of PSB-1115 in a Mouse Model of Inflammatory Pain (Formalin Test)
  • Preparation of PSB-1115 Solution:

    • For a 3 mg/kg dose in a 25g mouse, you will need 0.075 mg of PSB-1115.

    • Prepare a stock solution of PSB-1115 in DMSO (e.g., 10 mg/mL).

    • For the final dosing solution, dilute the stock in sterile saline to a final concentration where the injection volume is 100-200 µL. Ensure the final DMSO concentration is less than 10%. For example, to achieve a 0.75 mg/mL solution, add 7.5 µL of the 10 mg/mL stock to 92.5 µL of saline.

  • Animal Handling and Injection:

    • Gently restrain the mouse by scruffing the neck to expose the abdomen.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 15-20 degree angle.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the PSB-1115 solution slowly.

  • Experimental Procedure:

    • Administer PSB-1115 30 minutes prior to the formalin injection.

    • Inject 20 µL of 5% formalin into the plantar surface of the mouse's hind paw.

    • Observe and record the time spent licking or biting the injected paw in two phases: 0-5 minutes (neurogenic phase) and 15-30 minutes (inflammatory phase).

Protocol 2: Oral Gavage (p.o.) Administration of PSB-1115 in a Rat Model of Inflammation (Carrageenan-Induced Paw Edema)
  • Preparation of PSB-1115 Suspension:

    • For a 10 mg/kg dose in a 200g rat, you will need 2 mg of PSB-1115.

    • PSB-1115 can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in water.[6]

    • Triturate the required amount of PSB-1115 powder with a small volume of the vehicle to form a paste.

    • Gradually add the remaining vehicle to achieve the final desired concentration and volume (typically 1-2 mL for a rat).

  • Animal Handling and Gavage:

    • Gently restrain the rat.

    • Insert a flexible oral gavage needle attached to a syringe into the esophagus.

    • Slowly administer the PSB-1115 suspension.

  • Experimental Procedure:

    • Administer PSB-1115 one hour prior to the carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the rat's right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

Mandatory Visualization

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds G_alpha_s Gαs A2BAR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., IL-6, VEGF) CREB->Gene_Expression Regulates PSB1115 PSB-1115 PSB1115->A2BAR Blocks Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_model Disease Model Induction cluster_analysis Analysis Animal_Acclimation Animal Acclimation PSB1115_Prep PSB-1115 Formulation (Vehicle Selection) Animal_Acclimation->PSB1115_Prep Dose_Selection Dose Selection (Pilot Study) PSB1115_Prep->Dose_Selection Grouping Randomize Animals (Control & Treatment Groups) Dose_Selection->Grouping Administration PSB-1115 Administration (i.p., p.o., etc.) Grouping->Administration Induction Induce Disease Model (e.g., Carrageenan, Formalin) Administration->Induction Endpoint_Measurement Endpoint Measurement (e.g., Paw Volume, Pain Score) Induction->Endpoint_Measurement Data_Analysis Data Analysis & Interpretation Endpoint_Measurement->Data_Analysis

References

Troubleshooting unexpected results in PSB-1115 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PSB-1115, a selective antagonist of the A2B adenosine (B11128) receptor.

Troubleshooting Guides

Issue: Unexpected Pro-inflammatory Effects Observed

Question: I am using PSB-1115, expecting an anti-inflammatory effect, but my results show an increase in inflammation. What could be the cause?

Answer: This is a documented phenomenon with PSB-1115 and can be attributed to its biphasic, dose-dependent effects in certain models.[1][2]

  • Low-Dose Pro-inflammatory Effect: In the carrageenan-induced paw edema model, lower doses of PSB-1115 have been observed to increase edema formation.[1][2]

  • High-Dose Anti-inflammatory Effect: In the same model, a high dose of PSB-1115 was shown to reduce edema.[1][2]

  • Model-Specific Effects: The role of the A2B adenosine receptor in inflammation can be complex and model-dependent. For instance, in a dextran (B179266) sulfate (B86663) sodium (DSS) colitis model, both administration of PSB-1115 and genetic deletion of the A2B receptor resulted in increased colitis severity, suggesting a protective role for the receptor in that context.[3]

Troubleshooting Steps:

  • Review Your Dosing Regimen: Compare your administered dose to published studies. You may be in the pro-inflammatory dose range for your specific model. Consider performing a dose-response study to characterize the effects of PSB-1115 in your experimental system.

  • Evaluate Your Animal Model: The inflammatory response and the role of adenosine receptors can vary significantly between different models of inflammation.[3] Research the specific role of the A2B receptor in your chosen model.

  • Consider Local vs. Systemic Administration: The route of administration can influence the local concentration of the compound and, consequently, its effect. Some studies have noted differences between systemic and local administration.[1][2]

Issue: Lack of Efficacy or Variable Results in Cancer Models

Question: I am not observing the expected anti-tumor effect of PSB-1115, or my results are inconsistent. What should I check?

Answer: The anti-tumor activity of PSB-1115 is often linked to its ability to modulate the tumor microenvironment, particularly by affecting immune cells.[4][5] Inconsistent results could stem from several factors.

  • Immune System Competency: The anti-tumor effects of PSB-1115 have been shown to be T-cell dependent. In studies using immunodeficient mice (e.g., nude mice), the anti-melanoma effect of PSB-1115 was not observed.[4][5]

  • Vehicle and Route of Administration: The choice of vehicle and administration route is critical for ensuring proper delivery and bioavailability of the compound. For in vivo studies, phosphate-buffered saline (PBS) has been used as a vehicle for peritumoral injections.[4]

  • Timing of Administration: The timing of PSB-1115 administration relative to tumor development or other treatments can be crucial. In some studies, treatment was initiated after tumors became palpable.[4]

Troubleshooting Steps:

  • Confirm the Immune Status of Your Animal Model: Ensure that your model has a competent immune system if you are investigating immune-mediated anti-tumor effects.

  • Optimize Vehicle and Administration: If you are observing solubility issues or suspect poor bioavailability, consider optimizing your vehicle and route of administration. Ensure the pH of your formulation is appropriate.

  • Standardize Treatment Initiation: Establish a consistent and well-defined time point for initiating treatment based on tumor size or other markers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PSB-1115?

A1: PSB-1115 is a highly selective antagonist of the human A2B adenosine receptor.[6] This receptor is a G-protein coupled receptor that can couple to both Gs and Gq proteins. By blocking the A2B receptor, PSB-1115 can inhibit downstream signaling pathways, such as the increase of intracellular cyclic AMP (cAMP) and calcium mobilization.

Q2: What is the selectivity profile of PSB-1115?

A2: PSB-1115 is highly selective for the human A2B adenosine receptor. Its Ki (inhibitor constant) for the human A2B receptor is 53.4 nM, while for human A1 and A3 receptors, it is greater than 10,000 nM.[6] It is also selective against rat A1 and A2A receptors.[6] At a concentration of 10 µM, it has shown negligible binding to a panel of 30 other receptors.[7]

Q3: How should I prepare and store PSB-1115 solutions?

A3:

  • Solubility: PSB-1115 is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[6]

  • Storage: Store the solid compound at room temperature.[6] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months, protected from light.[8] If using water as the stock solution solvent, it is recommended to filter-sterilize the solution before use.[8] Always refer to the batch-specific information on the product's certificate of analysis.[6]

Q4: Are there known off-target effects of PSB-1115?

A4: While PSB-1115 is highly selective, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. One study showed low to negligible binding to 30 other receptors at a concentration of 10 µM.[7] It is always good practice to include appropriate controls to rule out non-specific effects.

Data Presentation

Table 1: Selectivity Profile of PSB-1115

Receptor SubtypeSpeciesKi (nM)
A2BHuman53.4[6][9]
A1Human>10,000[6]
A3Human>10,000[6]
A1Rat2200[6]
A2ARat24,000[6]

Table 2: Summary of In Vivo Effects of PSB-1115 in Different Models

Animal ModelDisease/IndicationDosing RegimenKey FindingsReference
Mouse Carrageenan-induced EdemaInflammationLow doseIncreased edema formation[2]
Mouse Carrageenan-induced EdemaInflammationHigh doseReduced edema formation[2]
Mouse DSS-induced ColitisInflammationNot specifiedIncreased severity of colitis[3]
Mouse B16-F10 MelanomaCancer1 mg/kg, peritumoralReduced tumor growth, decreased MDSCs, increased CD8+ T cells[4]
Mouse Hot-plate TestPainNot specifiedProduced antinociceptive effects[10]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This protocol is adapted from publicly available methodologies for evaluating the anti-inflammatory effects of compounds.[11][12][13][14]

  • Animals: Use male Swiss albino mice (e.g., 7-8 weeks old, weighing 32-34 g).[14] Acclimatize animals for at least one week before the experiment.

  • Compound Preparation: Prepare PSB-1115 in a suitable vehicle (e.g., sterile 0.9% saline). The original study demonstrating biphasic effects did not specify the vehicle, so careful selection and validation are necessary.

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Vehicle control

    • PSB-1115 (different dose levels)

    • Positive control (e.g., Indomethacin)

  • Compound Administration: Administer PSB-1115 or vehicle (e.g., intraperitoneally) at a specified time before carrageenan injection (e.g., 30-60 minutes).

  • Induction of Edema: Inject 50 µL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[14]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 6 hours).[12] The inflammatory response to carrageenan is biphasic, with an early phase up to 6 hours and a late phase peaking around 72 hours.[14]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: In Vitro cAMP Measurement Assay

This is a general protocol for measuring cAMP levels in cultured cells and should be optimized for your specific cell line and experimental conditions.[15][16][17][18]

  • Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency.

  • Cell Stimulation:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

    • Add different concentrations of PSB-1115 and incubate for a specified time.

    • Stimulate the cells with an A2B receptor agonist (e.g., NECA or BAY 60-6583) for an appropriate duration.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.

  • cAMP Measurement: Follow the instructions of your specific cAMP assay kit (e.g., ELISA, HTRF, or chemiluminescent assay) to measure the intracellular cAMP concentration.[15][18]

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in your samples based on the standard curve. Analyze the data to determine the inhibitory effect of PSB-1115.

Mandatory Visualization

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR PSB1115 PSB-1115 PSB1115->A2BR Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca2 Ca2+ Release IP3_DAG->Ca2

Caption: A2B Adenosine Receptor Signaling Pathway and PSB-1115 Inhibition.

G cluster_0 Experimental Workflow start Start prep Prepare PSB-1115 and Vehicle start->prep admin Administer Compound (i.p.) prep->admin induce Induce Edema (Carrageenan Injection) admin->induce measure Measure Paw Volume (Multiple Time Points) induce->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Workflow for Carrageenan-Induced Paw Edema Experiment.

G cluster_0 Troubleshooting Logic unexpected_result Unexpected Result (e.g., Pro-inflammatory Effect) check_dose Is the dose within the expected range? unexpected_result->check_dose check_model Is the model appropriate? check_dose->check_model Yes dose_response Perform Dose-Response Study check_dose->dose_response No check_protocol Is the protocol validated? check_model->check_protocol Yes review_literature Review Literature for Model-Specific Effects check_model->review_literature No optimize_protocol Optimize Protocol (Vehicle, Route, etc.) check_protocol->optimize_protocol No resolution Resolution check_protocol->resolution Yes dose_response->resolution review_literature->resolution optimize_protocol->resolution

Caption: Logical Flow for Troubleshooting Unexpected PSB-1115 Results.

References

How to control for vehicle effects when using PSB-1115 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for effectively using the A2B adenosine (B11128) receptor antagonist, PSB-1115, dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is PSB-1115 and what is its mechanism of action?

PSB-1115 is a highly selective antagonist for the human A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the signaling cascade initiated by the binding of adenosine to the A2B receptor. This receptor is typically coupled to Gs and Gq proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) and/or calcium mobilization.[3][4][5][6] By inhibiting this pathway, PSB-1115 can modulate various physiological and pathological processes, including inflammation and cell proliferation.[7]

Q2: Why is DMSO used as a vehicle for PSB-1115?

PSB-1115 is soluble in DMSO, which allows for the preparation of stock solutions at high concentrations.[1] DMSO is a versatile solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with aqueous solutions like cell culture media or saline for in vivo studies.

Q3: What are the potential off-target effects of DMSO I should be aware of?

DMSO is not biologically inert and can exert its own effects on experimental systems. At certain concentrations, DMSO can influence cell viability, differentiation, and gene expression. It has also been reported to have anti-inflammatory and antioxidant properties.[8][9] Therefore, it is crucial to use a vehicle control in all experiments to differentiate the effects of PSB-1115 from those of the DMSO solvent.

Q4: What is a vehicle control and why is it essential?

A vehicle control group consists of cells or animals treated with the same concentration of DMSO as the experimental group, but without PSB-1115. This control is critical to isolate the pharmacological effects of PSB-1115 and to account for any biological effects induced by the DMSO vehicle itself.

Troubleshooting Guides

Issue 1: I am observing similar effects in my PSB-1115 treated group and my vehicle control group.

  • Possible Cause: The concentration of DMSO may be too high and is causing a significant biological effect that is masking the effect of PSB-1115.

  • Troubleshooting Steps:

    • Review DMSO Concentration: Check the final concentration of DMSO in your experiment. Refer to the data table below for recommended concentration ranges.

    • Perform a DMSO Dose-Response Study: Conduct a preliminary experiment to determine the highest concentration of DMSO that does not produce a significant effect on the endpoint you are measuring in your specific cell line or animal model.

    • Lower DMSO Concentration: If possible, prepare a more concentrated stock solution of PSB-1115 to reduce the final volume of DMSO added to your experimental system.

Issue 2: I am seeing significant cell death in both my experimental and vehicle control groups.

  • Possible Cause: The DMSO concentration is likely exceeding the cytotoxic threshold for your cells.

  • Troubleshooting Steps:

    • Consult the Data Table: Compare your current DMSO concentration to the cytotoxic levels reported for various cell types in the table below.

    • Optimize DMSO Concentration: Run a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of DMSO concentrations to determine the maximum non-toxic concentration for your specific cell line and experimental duration.

    • Minimize Exposure Time: If possible, reduce the incubation time of your cells with the DMSO-containing medium.

Data Presentation

Table 1: Recommended Maximum DMSO Concentrations and Observed Effects

Experimental SystemRecommended Max. Concentration (v/v)Potential Effects at Higher Concentrations
In Vitro (General Cell Lines) 0.1% - 0.5%[10]Decreased cell viability, altered gene expression, apoptosis.[11]
In Vitro (Sensitive/Primary Cells) ≤ 0.1%Increased cytotoxicity and altered cellular functions.
In Vivo (Rodents, IP injection) 1% - 5%[12][13]Inflammation, neurotoxicity at higher concentrations.[8]
In Vivo (Rodents, IV injection) < 10%[14]Hemolysis and systemic toxicity at higher concentrations.

Note: These are general guidelines. It is highly recommended to determine the optimal DMSO concentration for your specific experimental model.

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay

  • PSB-1115 Stock Solution Preparation: Dissolve PSB-1115 powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Working Solution and Vehicle Control Preparation:

    • PSB-1115 Working Solution: On the day of the experiment, dilute the PSB-1115 stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is within the non-toxic range for your cell line (typically ≤ 0.5%).

    • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as used for the highest concentration of the PSB-1115 working solution. This ensures the final DMSO concentration is identical between the treated and control groups.

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Remove the existing medium and replace it with the prepared PSB-1115 working solutions or the vehicle control medium.

    • Include an untreated control group (cells in medium only) to assess baseline responses.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration and then proceed with your specific downstream analysis (e.g., cAMP assay, gene expression analysis, cell viability assay).

Protocol 2: In Vivo Murine Model (Intraperitoneal Injection)

  • PSB-1115 Formulation Preparation:

    • Dissolve PSB-1115 in 100% sterile DMSO to create a stock solution.

    • For injection, dilute the PSB-1115/DMSO stock solution in sterile saline (0.9% NaCl). A common final vehicle composition is 10% DMSO in saline.[15] The final volume for intraperitoneal injection should be kept to a minimum.

  • Vehicle Control Preparation: Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline (e.g., 10% DMSO in saline).

  • Animal Dosing:

    • Administer the prepared PSB-1115 formulation or the vehicle control to the mice via intraperitoneal (IP) injection.

    • Ensure that the dosing volume is appropriate for the size of the animal.

    • An untreated control group receiving only saline can also be included.

  • Monitoring and Analysis: Monitor the animals for any adverse effects and proceed with the planned experimental measurements at the designated time points.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PSB1115 PSB-1115 PSB1115->A2BR Inhibits Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP ATP IP3_DAG IP3 / DAG PLC->IP3_DAG PIP2 PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Inflammation) PKA->Downstream Ca_release Ca²⁺ Release IP3_DAG->Ca_release Activates Ca_release->Downstream

Figure 1. A2B Adenosine Receptor Signaling Pathway and Inhibition by PSB-1115.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare PSB-1115 Stock in 100% DMSO Working Prepare Working Solutions (PSB-1115 in Medium/Saline) Stock->Working Vehicle Prepare Vehicle Control (DMSO in Medium/Saline) Stock->Vehicle Group3 Group 3: PSB-1115 Treatment Working->Group3 Group2 Group 2: Vehicle Control Vehicle->Group2 Group1 Group 1: Untreated Control Data Data Collection (e.g., Viability, Gene Expression) Group1->Data Group2->Data Group3->Data Compare Compare Group 3 vs. Group 2 (Effect of PSB-1115) Data->Compare Compare2 Compare Group 2 vs. Group 1 (Effect of DMSO) Data->Compare2

Figure 2. Experimental Workflow for Controlling for Vehicle Effects.

References

Interpreting dose-response curves for PSB-1115 potassium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with PSB-1115 potassium salt. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guidance for interpreting dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PSB-1115?

A1: PSB-1115 is a highly selective and water-soluble antagonist of the human adenosine (B11128) A2B receptor (A2BAR), a G protein-coupled receptor (GPCR).[1][2] By binding to the A2B receptor, it competitively inhibits the binding of the endogenous agonist adenosine and other synthetic agonists like NECA (5'-N-Ethylcarboxamidoadenosine), thereby blocking downstream signaling pathways.

Q2: What is the expected potency (IC50) of PSB-1115 in a functional assay?

A2: In a functional assay measuring the inhibition of NECA-induced Gα15 protein activation via a BRET² assay, PSB-1115 has been shown to have an IC50 value of 865 ± 415 nM.[1][2] It is important to note that the IC50 value can vary depending on the specific experimental conditions, such as the cell line used, agonist concentration, and assay format.

Q3: How selective is PSB-1115 for the A2B receptor over other adenosine receptor subtypes?

A3: PSB-1115 exhibits high selectivity for the human A2B receptor. Its affinity (Ki) for the A2B receptor is significantly higher than for other adenosine receptor subtypes. For instance, the Ki for human A2B is 53.4 nM, while it is greater than 10,000 nM for human A1 and A3 receptors, indicating a selectivity of over 187-fold.[1]

Q4: Is PSB-1115 a reversible or irreversible antagonist?

A4: PSB-1115 is a reversible antagonist.[1][2] Wash-out experiments have demonstrated that its inhibitory effect on A2B receptor activation can be completely reversed after removing the compound from the assay medium.[1][2]

Q5: What are the recommended solvents and storage conditions for this compound?

A5: this compound is soluble in aqueous solutions. For stock solutions, it is advisable to consult the manufacturer's datasheet for the specific lot. Generally, it can be dissolved in water or buffered solutions. Store the solid compound and solutions as recommended by the supplier, typically at room temperature for the solid and refrigerated or frozen for solutions to prevent degradation.

Data Presentation

The following tables summarize the key quantitative data for this compound based on published findings.

Table 1: Inhibitory Potency of PSB-1115 in a Functional Assay

ParameterValueAssay TypeCell LineAgonistReference
IC50865 ± 415 nMGα15 Activation (BRET²)HEK293NECA[1][2]

Table 2: Binding Affinity (Ki) of PSB-1115 for Human Adenosine Receptors

Receptor SubtypeKi (nM)Reference
A2B53.4[1]
A1> 10,000[1]
A3> 10,000[1]

Experimental Protocols

Functional Antagonism Assay: Inhibition of NECA-induced Gα15 Activation (BRET²)

This protocol is based on the methodology described by Temirak et al. (2022) and is designed to determine the IC50 of PSB-1115.[1][2]

Objective: To measure the dose-dependent inhibition of agonist (NECA)-induced A2B receptor activation by PSB-1115.

Materials:

  • HEK293 cells co-expressing the human A2B receptor and a BRET²-based Gα15 sensor system (e.g., Gα15-RLuc8 and Gγ13-GFP²).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • NECA (5'-N-Ethylcarboxamidoadenosine).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • BRET² substrate (e.g., Coelenterazine h).

  • White, opaque 96- or 384-well microplates.

  • Plate reader capable of measuring BRET² signals.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Seed A2B-expressing HEK293 cells D Add PSB-1115 dilutions to cells and incubate A->D B Prepare serial dilutions of PSB-1115 B->D C Prepare NECA solution (EC80 concentration) E Add NECA to stimulate the A2B receptor C->E D->E F Add BRET² substrate E->F G Measure BRET² signal F->G H Plot dose-response curve and calculate IC50 G->H

Experimental workflow for the BRET²-based functional antagonism assay.

Procedure:

  • Cell Seeding: Seed the A2B receptor-expressing HEK293 cells into white, opaque microplates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of PSB-1115 in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations to be tested. Prepare a working solution of NECA at a concentration that elicits approximately 80% of its maximal response (EC80).

  • Antagonist Incubation: Add the serially diluted PSB-1115 to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for receptor binding.

  • Agonist Stimulation: Add the NECA solution to the wells to stimulate the A2B receptors and incubate for a further period (e.g., 5-15 minutes).

  • Signal Detection: Add the BRET² substrate to each well and immediately measure the BRET² signal using a plate reader.

  • Data Analysis: The BRET² ratio is calculated. The data are then normalized to the response of NECA alone (0% inhibition) and a baseline control (100% inhibition). A dose-response curve is generated by plotting the percent inhibition against the logarithm of the PSB-1115 concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Troubleshooting Guide

Issue 1: High variability in the dose-response curve.

  • Possible Cause: Inconsistent cell numbers per well.

    • Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for cell seeding.

  • Possible Cause: Pipetting errors during compound dilution or addition.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. For small volumes, consider using automated liquid handlers.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental data points. Fill the outer wells with assay buffer or media to maintain a humidified environment.

Issue 2: The dose-response curve does not reach a full 100% inhibition.

  • Possible Cause: The highest concentration of PSB-1115 used is insufficient to fully antagonize the receptor.

    • Solution: Extend the concentration range of PSB-1115 in your experiment.

  • Possible Cause: Non-specific effects of the agonist or antagonist at high concentrations.

    • Solution: Verify the selectivity of your compounds. Consider using a different agonist or antagonist to confirm the results.

  • Possible Cause: The agonist (NECA) concentration is too high.

    • Solution: Re-determine the EC80 of NECA under your specific experimental conditions. A very high agonist concentration can make it difficult for a competitive antagonist to achieve full inhibition.

Issue 3: The IC50 value obtained is significantly different from the published value.

  • Possible Cause: Differences in experimental conditions.

    • Solution: Carefully review and compare your protocol with the published methodology. Factors such as cell line passage number, incubation times, temperature, and buffer composition can all influence the outcome.

  • Possible Cause: Degradation of PSB-1115 or the agonist.

    • Solution: Prepare fresh solutions of your compounds for each experiment. Store stock solutions appropriately.

  • Possible Cause: The response being measured is not solely mediated by the A2B receptor.

    • Solution: Use a cell line with confirmed high expression of the A2B receptor and low or no expression of other adenosine receptor subtypes that might interfere with the assay.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling A2BR A2B Receptor Gq Gq A2BR->Gq Gs Gs A2BR->Gs PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Adenosine Adenosine / NECA Adenosine->A2BR Activates PSB1115 PSB-1115 PSB1115->A2BR Inhibits PKA PKA cAMP->PKA Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC

A2B receptor signaling pathways and the inhibitory action of PSB-1115.

References

Minimizing variability in experiments with PSB-1115 potassium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using PSB-1115 potassium salt.

Frequently Asked Questions (FAQs)

1. General Information

  • Q1: What is this compound? this compound is a chemical compound used in pharmacological research. It is a highly selective antagonist for the human A2B adenosine (B11128) receptor.[1] It belongs to the 1,8-disubstituted xanthine (B1682287) derivatives class of molecules.

  • Q2: What is the mechanism of action for PSB-1115? PSB-1115 functions as a competitive antagonist at the A2B adenosine receptor.[1] By blocking this receptor, it prevents the downstream signaling cascade that is typically initiated by the binding of adenosine. The A2B receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3][4]

  • Q3: How selective is PSB-1115? PSB-1115 is highly selective for the human A2B adenosine receptor. Its affinity for the A2B receptor is significantly higher than for other adenosine receptor subtypes (A1, A2A, and A3).[1][5]

2. Handling and Storage

  • Q4: How should I store this compound? The solid, crystalline form of this compound should be stored at -20°C.[5][6] It is stable for at least four years under these conditions.[5]

  • Q5: How should I prepare stock solutions of PSB-1115? Stock solutions can be prepared by dissolving the compound in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] For aqueous solutions, this compound can be dissolved directly in aqueous buffers like PBS (pH 7.2).[5][6] It is recommended to use freshly prepared aqueous solutions and not to store them for more than one day.[6]

  • Q6: What are the recommended solvents and concentrations for stock solutions? The solubility of this compound varies depending on the solvent. Commonly used concentrations for stock solutions are up to 25 mg/mL in DMSO, 5 mg/mL in DMF, and 1 mg/mL in PBS (pH 7.2).[5]

3. Experimental Design

  • Q7: What are typical working concentrations for in vitro experiments? The optimal working concentration will depend on the specific assay and cell type. However, based on its binding affinity (Ki of 53.4 nM for the human A2B receptor), a concentration range of 100 nM to 1 µM is a common starting point for in vitro experiments.[5]

  • Q8: How can I avoid off-target effects? While PSB-1115 is highly selective, using excessively high concentrations can increase the risk of off-target effects. It is advisable to perform a dose-response curve to determine the lowest effective concentration for your experiment. Additionally, including control experiments with other less selective adenosine antagonists or in cell lines that do not express the A2B receptor can help to identify potential off-target effects.

  • Q9: What are some key considerations when designing a dose-response experiment? When designing a dose-response experiment, it is important to include a vehicle control (the solvent used to dissolve PSB-1115), a positive control (a known agonist of the A2B receptor, like NECA), and a range of PSB-1115 concentrations. The concentrations should ideally span several orders of magnitude around the expected IC50 value.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Formal Name 4-(2,3,6,9-tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, monopotassium salt[5]
Molecular Formula C14H13KN4O5S[7]
Formula Weight 388.44 g/mol [7]
CAS Number 409344-71-4[5][7]
Purity ≥98%[5]
Formulation A crystalline solid[5]
Storage -20°C[5]
Stability ≥ 4 years[5]

Table 2: Solubility of this compound

SolventApproximate Solubility
DMSO 25 mg/mL[5]
DMF 5 mg/mL[5]
PBS (pH 7.2) 1 mg/mL[5]
Water Soluble (with gentle warming for some preparations)[8][9]

Table 3: Receptor Binding Affinity (Ki) of PSB-1115

Receptor Subtype (Human)Ki (nM)
A2B 53.4[1][5]
A1 > 10,000[1]
A2A > 24,000 (rat)[5]
A3 > 10,000[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • For Organic Stock Solutions (e.g., 10 mM in DMSO):

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 1 mg of PSB-1115, add approximately 257 µL of DMSO).

    • Vortex until the solid is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For Aqueous Working Solutions (e.g., 100 µM in PBS):

    • Directly from the organic stock: Dilute the DMSO stock solution in your experimental buffer (e.g., PBS) to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including the vehicle control.

    • Directly from solid: Weigh the required amount of PSB-1115 and dissolve it in PBS (pH 7.2). Gentle warming may be required to fully dissolve the compound.[8] Prepare this solution fresh on the day of the experiment.

Protocol 2: In Vitro cAMP Accumulation Assay for A2B Receptor Antagonism

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Culture:

    • Culture cells expressing the human A2B adenosine receptor (e.g., HEK293 cells stably expressing the receptor) in a 96-well plate until they reach near-confluence.

  • Assay Preparation:

    • On the day of the assay, remove the culture medium.

    • Wash the cells with a pre-warmed stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • Add the stimulation buffer to the cells and incubate for 20-30 minutes at 37°C.

  • Antagonist Treatment:

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Add the different concentrations of PSB-1115 to the respective wells. Include a vehicle control (buffer with the same final concentration of DMSO as the highest PSB-1115 concentration).

    • Pre-incubate the cells with the antagonist for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of an A2B receptor agonist (e.g., NECA at its EC80 concentration) to all wells except for the negative control wells.

    • Incubate for 15-30 minutes at 37°C to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided with your cAMP assay kit.

    • Measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the PSB-1115 concentration.

    • Determine the IC50 value using non-linear regression analysis.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

  • Possible Cause: Inconsistent cell health or density.

    • Solution: Ensure a uniform cell seeding density across all wells. Use cells with a consistent and low passage number, as receptor expression can change over time. Visually inspect the cells before the experiment to confirm they are healthy and at the correct confluency.

  • Possible Cause: Inaccurate pipetting, especially during serial dilutions.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Prepare fresh serial dilutions for each experiment from a recent stock solution.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile buffer or media to create a humidified barrier.

Issue 2: No or Weak Antagonist Effect Observed

  • Possible Cause: PSB-1115 concentration is too low.

    • Solution: Perform a dose-response curve with a wider range of concentrations. Ensure your dilutions are calculated and prepared correctly.

  • Possible Cause: Agonist concentration is too high.

    • Solution: A very high concentration of the agonist may outcompete the antagonist. Verify that you are using an appropriate agonist concentration (e.g., EC50 to EC80) to elicit a submaximal response that can be effectively inhibited.

  • Possible Cause: Insufficient pre-incubation time with the antagonist.

    • Solution: Optimize the pre-incubation time to ensure PSB-1115 has enough time to bind to the receptors before the agonist is added.

  • Possible Cause: Degraded PSB-1115 solution.

    • Solution: Aqueous solutions of PSB-1115 are not stable for long periods.[6] Prepare fresh aqueous solutions for each experiment. If using a DMSO stock, ensure it has not undergone multiple freeze-thaw cycles.

Issue 3: Compound Precipitation in Aqueous Solution

  • Possible Cause: Exceeding the solubility limit in the aqueous buffer.

    • Solution: PSB-1115 has limited solubility in aqueous buffers (approx. 1 mg/mL in PBS).[5] If you observe precipitation, you may need to lower the concentration of your working solution. Preparing the final dilution from a DMSO stock can help maintain solubility, but keep the final DMSO concentration low and consistent.

  • Possible Cause: Interaction with components of the media or buffer.

    • Solution: Test the solubility of PSB-1115 in your specific experimental buffer before starting the full experiment.

Visualizations

A2B_Signaling_Pathway Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds & Activates PSB1115 PSB-1115 PSB1115->A2BR Binds & Blocks Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow start Start plate_cells Plate A2B Receptor- Expressing Cells start->plate_cells prepare_solutions Prepare PSB-1115 & Agonist Solutions plate_cells->prepare_solutions pre_incubate Pre-incubate Cells with PSB-1115 prepare_solutions->pre_incubate stimulate Stimulate with A2B Agonist pre_incubate->stimulate lyse Lyse Cells stimulate->lyse measure Measure cAMP Levels lyse->measure analyze Analyze Data (IC50 Calculation) measure->analyze end End analyze->end

Caption: In Vitro Antagonist Assay Workflow.

Troubleshooting_Workflow start Inconsistent or Unexpected Results check_reagents Check Reagent Integrity (Age, Storage, Dilutions) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_cells Verify Cell Health & Passage Number cells_ok Cells OK? check_cells->cells_ok check_protocol Review Assay Protocol (Concentrations, Times) protocol_ok Protocol OK? check_protocol->protocol_ok reagent_ok->check_cells Yes remake_reagents Remake Solutions reagent_ok->remake_reagents No cells_ok->check_protocol Yes culture_new_cells Culture Fresh Cells cells_ok->culture_new_cells No optimize_protocol Optimize Protocol (e.g., Dose-Response) protocol_ok->optimize_protocol No rerun Re-run Experiment protocol_ok->rerun Yes remake_reagents->rerun culture_new_cells->rerun optimize_protocol->rerun

References

Ensuring complete dissolution of PSB-1115 potassium salt powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the complete dissolution of PSB-1115 potassium salt powder for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dissolution of this compound.

Q1: My this compound is not fully dissolving in water. What should I do?

A1: Incomplete dissolution in water is a common issue. This compound has limited solubility in aqueous solutions at room temperature. To achieve complete dissolution, it is recommended to use ultrasonication and gentle warming. Heating the solution to 60°C can aid in dissolution.[1] For aqueous stock solutions, it is also recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For a high-concentration stock solution, DMSO is the recommended solvent. This compound is soluble in DMSO at concentrations up to 100 mg/mL (285.43 mM).[1] However, it is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1] Ultrasonication may still be required to achieve complete dissolution in DMSO.[1]

Q3: I'm observing precipitation in my stock solution after storage. How can I prevent this?

A3: Precipitation after storage can occur due to improper storage conditions or exceeding the recommended storage duration. Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] If you are using a water-based stock solution, ensure it is used promptly.

Q4: Can I use PBS to dissolve this compound?

A4: Yes, this compound is soluble in PBS (pH 7.2) at a concentration of approximately 1 mg/mL.[2] As with water, gentle warming and sonication may be necessary to ensure complete dissolution.

Q5: What are the visual characteristics of a properly dissolved solution?

A5: A properly dissolved solution of this compound should be a clear, particulate-free liquid. Any visible cloudiness, sediment, or floating particles indicate incomplete dissolution.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO100285.43Requires ultrasonic; use newly opened DMSO.[1]
Water1028.54Requires ultrasonic and warming to 60°C.[1]
PBS (pH 7.2)1-
DMF5-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 388.44 g/mol ).[2][3] For 1 mL of a 10 mM solution, you will need 3.88 mg.

  • Solvent Addition: Add the appropriate volume of high-purity water to the powder.

  • Dissolution: Place the vial in an ultrasonic water bath.

  • Warming: Gently warm the solution to 60°C while continuing sonication. Monitor the solution until all powder is dissolved and the solution is clear.

  • Sterilization: Once completely dissolved and cooled to room temperature, filter the solution through a 0.22 μm sterile filter.

  • Storage: Aliquot the solution into smaller, single-use volumes and store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[1]

Protocol 2: Preparation of a 100 mg/mL DMSO Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of new, anhydrous DMSO.

  • Dissolution: Place the vial in an ultrasonic water bath until the powder is completely dissolved. The solution should be clear.

  • Storage: Aliquot the solution and store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[1]

Mandatory Visualization

PSB_1115_Dissolution_Workflow cluster_start Start: Weigh PSB-1115 Powder cluster_solvent Solvent Selection cluster_aqueous Aqueous Protocol cluster_dmso DMSO Protocol cluster_end Final Steps start Weigh this compound solvent_choice Choose Solvent start->solvent_choice add_water Add Water/PBS solvent_choice->add_water Aqueous add_dmso Add Anhydrous DMSO solvent_choice->add_dmso DMSO ultrasonic_warm Ultrasonicate & Warm to 60°C add_water->ultrasonic_warm filter Filter (0.22 µm) ultrasonic_warm->filter check_dissolution Visually Inspect for Complete Dissolution filter->check_dissolution ultrasonic_dmso Ultrasonicate add_dmso->ultrasonic_dmso ultrasonic_dmso->check_dissolution aliquot_store Aliquot & Store (-20°C or -80°C) check_dissolution->aliquot_store Complete incomplete Incomplete Dissolution: Continue Sonication/Warming check_dissolution->incomplete Incomplete incomplete->check_dissolution

Caption: Workflow for dissolving this compound.

A2B_Adenosine_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular adenosine (B11128) Adenosine a2b_receptor A2B Adenosine Receptor (GPCR) adenosine->a2b_receptor Activates psb1115 PSB-1115 psb1115->a2b_receptor Antagonizes g_protein Gs/Gq Protein a2b_receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Stimulates (Gs) plc Phospholipase C (PLC) g_protein->plc Activates (Gq) camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses pka->downstream ip3_dag IP3 / DAG plc->ip3_dag Produces ip3_dag->downstream

Caption: Simplified A2B adenosine receptor signaling pathway.

References

Long-term stability of PSB-1115 potassium salt solutions at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of PSB-1115 potassium salt solutions at -20°C. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. If a -80°C freezer is unavailable, solutions can be stored at -20°C for up to 1 month, protected from light.[1] For the solid compound, a stability of at least 4 years is reported when stored appropriately.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in aqueous solutions. For a stock solution, sterile, nuclease-free water is a suitable solvent. It is also soluble in DMSO and PBS (pH 7.2).[2]

Q3: Can I freeze and thaw my this compound stock solution multiple times?

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can potentially contribute to the degradation of the compound and introduce variability into your experiments.

Q4: What are the signs of degradation in my this compound solution?

Visual signs of degradation can include a change in color or the appearance of precipitate in the solution upon thawing. A more definitive sign is a decrease in the expected biological activity in your experimental assays. If you suspect degradation, it is best to prepare a fresh stock solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate observed in the solution after thawing. The concentration of the stock solution may be too high, or the compound has come out of solution during freezing.Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, sonicate the solution for a few minutes. Consider preparing a new stock solution at a slightly lower concentration.
Inconsistent or lower-than-expected experimental results. The PSB-1115 solution may have degraded due to improper storage or exceeding the recommended storage time.Prepare a fresh stock solution from the solid compound. Ensure the new solution is stored correctly in single-use aliquots at -80°C or for no longer than one month at -20°C.[1]
Complete loss of biological activity. Significant degradation of the compound has likely occurred.Discard the current stock solution and prepare a fresh one. Review your storage and handling procedures to prevent future degradation.
Difficulty dissolving the solid compound. The solvent may not be appropriate, or the concentration is too high.This compound is soluble in water. Gentle warming can aid dissolution. For higher concentrations, consider using DMSO.[2]

Quantitative Stability Data

The following table summarizes the expected stability of this compound solutions under different storage conditions. This data is compiled from manufacturer recommendations and general knowledge of similar compounds.

Storage TemperatureRecommended Storage DurationExpected Purity
-20°C1 month (protected from light)[1]>98%
-80°C6 months[1]>98%
4°CNot Recommended (short-term use only, <24 hours)Prone to degradation
Room TemperatureNot RecommendedRapid degradation

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM)
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 388.4 g/mol [2]). For 1 ml of a 10 mM stock solution, you will need 3.884 mg.

  • Dissolving: Add the appropriate volume of sterile, nuclease-free water to the powder. For a 10 mM solution, add 1 ml of water for every 3.884 mg of compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Sterilization: If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm filter.[1]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or at -20°C for up to one month.

Protocol for a Cell-Based Functional Assay
  • Cell Culture: Plate your cells of interest (e.g., CHO cells expressing the A2B adenosine (B11128) receptor) at a suitable density in a 96-well plate and culture overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of your PSB-1115 stock solution. Dilute the stock solution to the desired final concentrations in the appropriate assay buffer.

  • Treatment: Remove the culture medium from the cells and add the PSB-1115 working solutions at various concentrations. Include a vehicle control (assay buffer with the same final concentration of the solvent, e.g., water or DMSO).

  • Incubation: Incubate the cells with PSB-1115 for the desired period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add an A2B adenosine receptor agonist (e.g., NECA) to the wells to stimulate the receptor.

  • Measurement: After the appropriate incubation time with the agonist, measure the desired downstream signaling event (e.g., cAMP levels).

  • Data Analysis: Analyze the data to determine the inhibitory effect of PSB-1115 on the agonist-induced response.

Visualizations

PSB_1115_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B Receptor A2B Receptor Adenosine->A2B Receptor PSB-1115 PSB-1115 PSB-1115->A2B Receptor G_Protein Gs Protein A2B Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: A2B Adenosine Receptor Signaling Pathway and PSB-1115 Inhibition.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock Solution in Water Start->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store Store at -20°C (≤1 month) or -80°C (≤6 months) Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Prepare_Working Prepare Working Dilutions in Assay Buffer Thaw->Prepare_Working Treat_Cells Treat Cells Prepare_Working->Treat_Cells Assay Perform Assay Treat_Cells->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: Experimental Workflow for Using this compound Solutions.

Troubleshooting_Tree Start Inconsistent Results? Check_Storage Was the solution stored at -20°C for >1 month? Start->Check_Storage Yes_Degraded Likely Degraded. Prepare Fresh Solution. Check_Storage->Yes_Degraded Yes No_Check_FreezeThaw Were there multiple freeze-thaw cycles? Check_Storage->No_Check_FreezeThaw No Yes_FreezeThaw Degradation Possible. Use a Fresh Aliquot. No_Check_FreezeThaw->Yes_FreezeThaw Yes No_Check_Precipitate Is there precipitate in the solution? No_Check_FreezeThaw->No_Check_Precipitate No Yes_Precipitate Warm to 37°C and vortex. If persists, prepare new stock. No_Check_Precipitate->Yes_Precipitate Yes No_Other Consider other experimental variables (e.g., cell passage, reagents). No_Check_Precipitate->No_Other No

Caption: Troubleshooting Decision Tree for PSB-1115 Solution Issues.

References

Validation & Comparative

A Comparative Analysis of PSB-1115 and MRS-1754 as A₂B Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent A₂B adenosine (B11128) receptor antagonists: PSB-1115 and MRS-1754. This document synthesizes experimental data on their binding affinities and functional potencies, details the methodologies of key experimental assays, and illustrates the pertinent signaling pathway.

The A₂B adenosine receptor (A₂BAR) is a G protein-coupled receptor that has emerged as a significant therapeutic target in a range of pathologies, including inflammation, cancer, and fibrosis. The development of selective antagonists is crucial for elucidating its physiological roles and for therapeutic intervention. This guide focuses on two widely used xanthine-based A₂BAR antagonists, PSB-1115 and MRS-1754, providing a comparative overview of their performance based on available experimental data.

Data Presentation: Quantitative Comparison

The following table summarizes the binding affinities (Ki) and functional potencies (IC₅₀) of PSB-1115 and MRS-1754 for the human A₂B adenosine receptor and other adenosine receptor subtypes. This data provides insight into the potency and selectivity of each compound.

CompoundHuman A₂B Ki (nM)Human A₁ Ki (nM)Human A₂A Ki (nM)Human A₃ Ki (nM)Rat A₁ Ki (nM)Rat A₂A Ki (nM)Human A₂B IC₅₀ (nM) (Functional Assay)
PSB-1115 53.4[1][2]>10000[1][2]>10000 (human, implied)>10000[1][2]2200[1][2]24000[1][2]865 (BRET-based G protein activation)[1]
MRS-1754 1.97[3][4]403[3][4]503[3][4]570[3][4]16.8[3][4]612[3][4]5000 (cAMP HTRF)[3]

Note: Ki and IC₅₀ values are compiled from different studies and experimental conditions may vary. Direct comparison from a single head-to-head study is ideal for the most accurate assessment.

Mandatory Visualization

A₂B Adenosine Receptor Signaling Pathway

A2B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A₂B Receptor Adenosine->A2BR activates Antagonist PSB-1115 / MRS-1754 (Antagonist) Antagonist->A2BR blocks Gs Gαs A2BR->Gs Gq Gαq A2BR->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates ATP ATP PIP2 PIP₂ cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream IP3 IP₃ PIP2->IP3 cleaves to DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->Downstream PKC->Downstream Antagonist_Workflow cluster_setup Experimental Setup cluster_groups cluster_assays Assays cluster_analysis Data Analysis and Conclusion start Start: Cells Expressing A₂B Receptor culture Cell Culture and Seeding (e.g., 96-well plate) start->culture treatment Treatment Groups culture->treatment control 1. Vehicle Control binding_assay Radioligand Binding Assay (Determine Ki) treatment->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) (Determine IC₅₀) treatment->functional_assay agonist 2. A₂B Agonist (e.g., NECA) antagonist 3. A₂B Antagonist (PSB-1115 or MRS-1754) combo 4. Agonist + Antagonist data_analysis Data Analysis: - Competition Curves - Dose-Response Curves binding_assay->data_analysis functional_assay->data_analysis comparison Compare Ki and IC₅₀ values of PSB-1115 and MRS-1754 data_analysis->comparison conclusion Conclusion on Relative Efficacy and Selectivity comparison->conclusion

References

Validating A2B Receptor Blockade by PSB-1115 in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PSB-1115, a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), with other commonly used antagonists. It includes detailed experimental protocols and quantitative data to assist researchers in effectively validating A2B receptor blockade in primary cells.

The A2B adenosine receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological and pathophysiological processes, including inflammation, angiogenesis, and fibrosis. Its activation by adenosine, particularly at high concentrations found in stressed or inflamed tissues, triggers downstream signaling cascades. Consequently, selective blockade of this receptor is a promising therapeutic strategy for a range of diseases. PSB-1115 is a widely used tool compound for this purpose. This guide offers a framework for its experimental validation and comparison with alternative antagonists.

Comparative Performance of A2B Receptor Antagonists

To effectively validate the blockade of the A2B receptor, it is crucial to understand the selectivity and potency of the chosen antagonist. The following table summarizes the binding affinities (Ki values) of PSB-1115 and other selective A2B receptor antagonists for human and rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

AntagonistHuman A2B Ki (nM)Human A1 Ki (nM)Human A2A Ki (nM)Human A3 Ki (nM)Rat A1 Ki (nM)Rat A2A Ki (nM)
PSB-1115 53.4[1]>10000[1]->10000[1]2200[1]24000[1]
PSB-603 0.553[2][3][4]>10000[2][3][4]>10000[2][3][4]>10000[2][3][4]>10000[3][4]>10000[3][4]
MRS-1754 1.97[5]403[5]570[5]503[5]16.8[5]612[5]
ZM241385 50[6]255[6]0.8[6]>10000[6]--

Signaling Pathways and Experimental Validation

The A2B receptor primarily couples to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels. Validating the blockade of A2BAR by PSB-1115 in primary cells involves demonstrating its ability to inhibit these signaling events upon stimulation with an A2BAR agonist (e.g., NECA).

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_nucleus Nucleus Adenosine Adenosine (Agonist) A2BAR A2B Receptor Adenosine->A2BAR Activates Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PIP2->IP3 PIP2->DAG ER_Ca Ca²⁺ Stores IP3->ER_Ca Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates ER_Ca->Ca2 Release pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene Initiates

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Validation Assays cluster_analysis Data Analysis Isolate Isolate Primary Cells Culture Culture Primary Cells Isolate->Culture Pretreat Pre-treat with PSB-1115 or other antagonist Culture->Pretreat Stimulate Stimulate with A2BAR Agonist (e.g., NECA) Pretreat->Stimulate cAMP cAMP Assay Stimulate->cAMP Calcium Calcium Flux Assay Stimulate->Calcium Western Western Blot (p-CREB) Stimulate->Western Quantify Quantify Assay Readouts cAMP->Quantify Calcium->Quantify Western->Quantify Compare Compare Antagonist Efficacy Quantify->Compare

Caption: Experimental Workflow for Validating A2B Blockade.

Detailed Experimental Protocols

cAMP Accumulation Assay

This assay measures the intracellular concentration of cAMP, a key second messenger in the A2BAR Gs signaling pathway.

Materials:

  • Primary cells expressing A2B receptors

  • Cell culture medium

  • PSB-1115 and other antagonists

  • A2BAR agonist (e.g., NECA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed primary cells in a 96-well plate at an appropriate density and culture overnight.

  • Pre-treatment: Replace the culture medium with a serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 15-30 minutes.

  • Antagonist Incubation: Add varying concentrations of PSB-1115 or other antagonists to the wells and incubate for 20-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of an A2BAR agonist (e.g., 10 µM NECA) to stimulate the cells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Generate dose-response curves for the antagonist and calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.

Intracellular Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following A2BAR activation of the Gq pathway.

Materials:

  • Primary cells expressing A2B receptors

  • Cell culture medium

  • PSB-1115 and other antagonists

  • A2BAR agonist (e.g., NECA)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Probenecid (B1678239) (to prevent dye leakage)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with an injection system

Protocol:

  • Cell Seeding: Seed primary cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the dark at 37°C for 30-60 minutes.

  • Wash: Gently wash the cells twice with the buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of PSB-1115 or other antagonists to the wells and incubate for 15-20 minutes.

  • Calcium Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading for a few seconds.

  • Agonist Injection and Reading: Inject a fixed concentration of an A2BAR agonist (e.g., 10 µM NECA) into the wells and immediately start recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and generate dose-response curves for the antagonist to determine its IC50 value.

Western Blot for Phospho-CREB

This method assesses the phosphorylation of the transcription factor CREB at Ser133, a downstream event of the A2BAR-Gs-cAMP-PKA signaling pathway.

Materials:

  • Primary cells expressing A2B receptors

  • Cell culture medium

  • PSB-1115 and other antagonists

  • A2BAR agonist (e.g., NECA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Culture primary cells to near confluence, then pre-treat with the desired concentrations of PSB-1115 or other antagonists for 30 minutes, followed by stimulation with an A2BAR agonist (e.g., 10 µM NECA) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-CREB as a ratio to total CREB.

Comparison of A2B Receptor Antagonists

Antagonist_Comparison cluster_antagonists A2B Receptor Antagonists cluster_properties Key Properties PSB1115 PSB-1115 Potency Potency at A2B PSB1115->Potency Moderate Selectivity Selectivity vs. other Adenosine Receptors PSB1115->Selectivity High Solubility Aqueous Solubility PSB1115->Solubility Good PSB603 PSB-603 PSB603->Potency High PSB603->Selectivity Very High PSB603->Solubility Poor MRS1754 MRS-1754 MRS1754->Potency High MRS1754->Selectivity Moderate MRS1754->Solubility Poor ZM241385 ZM241385 ZM241385->Potency Low (Primarily A2A antagonist) ZM241385->Selectivity Low (High for A2A) ZM241385->Solubility Moderate

Caption: Comparison of A2B Receptor Antagonists.

References

A Comparative Guide to PSB-1115 and Other Selective A₂B Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PSB-1115 with other selective antagonists of the A₂B adenosine (B11128) receptor (A₂BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and asthma. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.

Introduction to A₂B Adenosine Receptor Antagonism

The A₂B adenosine receptor is one of four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). It is characterized by a lower affinity for its endogenous ligand, adenosine, compared to the other subtypes. Consequently, the A₂BAR is thought to be primarily activated under conditions of high adenosine concentration, such as those found in inflamed or hypoxic tissues.[1] Antagonism of the A₂BAR has shown therapeutic potential in various disease models by blocking the downstream signaling cascades initiated by adenosine.

Comparative Performance of A₂B Adenosine Receptor Antagonists

The selection of an appropriate A₂B antagonist is critical for the accurate interpretation of experimental results. Key performance indicators include potency (typically measured as the inhibition constant, Ki) and selectivity for the A₂BAR over other adenosine receptor subtypes. The following tables summarize the binding affinities of PSB-1115 and other commonly used selective A₂B antagonists.

Table 1: Binding Affinity (Ki) of Selective A₂B Adenosine Receptor Antagonists at Human Receptors (in nM)

CompoundHuman A₁Human A₂AHuman A₂BHuman A₃
PSB-1115 >10,000>10,00053.4>10,000
PSB-603 >10,000>10,0000.553[2][3]>10,000
MRS-1754 403[4]503[4]1.97[4]570[4]
CVT-6883 (GS-6201) 1,940[1][5]3,280[1][5]22[1][5][6]1,070[1][5]

Table 2: Binding Affinity (Ki) of PSB-1115 at Rat Receptors (in nM)

CompoundRat A₁Rat A₂A
PSB-1115 2,20024,000

A₂B Adenosine Receptor Signaling Pathways

The A₂B adenosine receptor is known to couple to both Gs and Gq G-proteins. Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The Gq pathway activation results in the stimulation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels.[7][8]

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BR A₂B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP ATP to PIP2 PIP₂ PLC->PIP2 Cleaves Adenosine Adenosine Adenosine->A2BR Antagonist A₂B Antagonist (e.g., PSB-1115) Antagonist->A2BR Blocks PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC PKC DAG->PKC Activates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding Radioligand Binding Assays (Determine Ki and Selectivity) Functional Functional Assays (e.g., cAMP Accumulation) Binding->Functional Lead Lead Candidate Selection Functional->Lead PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Efficacy Efficacy Studies in Disease Models (e.g., Asthma, Cancer) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Formulation Formulation Development Tox->Formulation Start Compound Synthesis and Characterization Start->Binding Lead->PK

References

Unmasking the True Target: Validating PSB-1115's Effects with A2B Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning to A2B adenosine (B11128) receptor (A2BAR) knockout models to definitively validate the pharmacological effects of antagonists like PSB-1115. These models provide a crucial benchmark by demonstrating that the compound's activity is diminished or absent in animals lacking the A2BAR, thereby confirming its on-target mechanism of action.

PSB-1115 is a selective antagonist of the A2B adenosine receptor, a G-protein coupled receptor that is activated by high concentrations of adenosine, often present in tissues under metabolic stress or inflammation.[1][2][3] Validating that the observed effects of PSB-1115 are indeed mediated through the A2BAR is a critical step in preclinical development. The use of A2BAR knockout (A2BAR-/-) mice offers a powerful tool for this purpose, allowing for a direct comparison of the antagonist's effects in the presence and absence of its intended target.

Comparative Efficacy of PSB-1115 in Wild-Type vs. A2BAR Knockout Models

Experimental data from various disease models consistently show that the effects of PSB-1115 are significantly attenuated or completely abolished in A2BAR knockout mice. This provides strong evidence for its selectivity and on-target activity.

Ventilator-Induced Lung Injury (VILI)

In a model of ventilator-induced lung injury, PSB-1115 treatment in wild-type (WT) mice was associated with negative outcomes, including reduced survival time and increased lung inflammation. However, these detrimental effects were not observed in A2BAR-/- mice, indicating that the actions of PSB-1115 in this context are dependent on the presence of the A2B receptor.[4]

ParameterWild-Type (WT) + PSB-1115A2BAR-/- + PSB-1115Outcome Interpretation
Survival Time AttenuatedNo significant effectPSB-1115's effect on survival is A2BAR-dependent.[4]
Pulmonary Albumin Leakage EnhancedNo significant effectA2BAR is necessary for PSB-1115 to increase vascular leakage in VILI.[4]
Lung Inflammation EnhancedNo significant effectThe pro-inflammatory effects of PSB-1115 in this model are mediated by A2BAR.[4]
Alveolar Fluid Clearance (AFC) AttenuatedSimilar phenotype to untreated A2BAR-/-PSB-1115's impairment of AFC requires the A2B receptor.[4]
Hypoxia-Induced Vascular Leakage

Studies on hypoxia-induced vascular leakage further underscore the specificity of PSB-1115. In wild-type mice, PSB-1115 treatment resulted in a significant increase in vascular leakage in various organs. In contrast, A2BAR-/- mice already exhibit a heightened vascular leak under hypoxic conditions, and treatment with PSB-1115 does not exacerbate this, confirming the A2B receptor as the mediator of PSB-1115's effect.[5][6]

ParameterWild-Type (WT) + Hypoxia + PSB-1115A2BAR-/- + HypoxiaOutcome Interpretation
Vascular Leakage (e.g., Lung) Profoundly increasedAlready significantly increased (no further increase with PSB-1115)PSB-1115 requires the A2BAR to induce vascular leakage.[5][6]
Pulmonary Edema Significantly increased-Confirms A2BAR's role in the observed phenotype.[5]
Colonic Fluid Secretion

In models of colonic fluid secretion, adenosine stimulates an increase in luminal fluid in wild-type mice, an effect that is absent in A2BAR-deficient mice. The administration of PSB-1115 blocks this adenosine-induced secretion in wild-type mice, mimicking the phenotype of the knockout mice and confirming that PSB-1115's inhibitory action is via the A2B receptor.[7][8]

| Parameter | Wild-Type (WT) + Adenosine | Wild-Type (WT) + Adenosine + PSB-1115 | A2BAR-/- + Adenosine | Outcome Interpretation | |---|---|---|---| | Luminal Fluid Content | Significantly increased | Increase is prevented | No significant increase | PSB-1115's blockade of fluid secretion is mediated by the A2BAR.[7][8] |

Signaling Pathways and Experimental Workflows

The A2B adenosine receptor is known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[9][10] This results in downstream signaling cascades involving cyclic AMP (cAMP) and inositol (B14025) phosphates. The validation of PSB-1115's effects using knockout models can be visualized through a clear experimental workflow.

G cluster_0 Experimental Groups cluster_1 Treatment cluster_2 Disease Model Induction cluster_3 Outcome Assessment Wild-Type (WT) Wild-Type (WT) Vehicle Vehicle Wild-Type (WT)->Vehicle Control Group PSB-1115 PSB-1115 Wild-Type (WT)->PSB-1115 Test Group A2BAR Knockout (-/-) A2BAR Knockout (-/-) A2BAR Knockout (-/-)->Vehicle Knockout Control A2BAR Knockout (-/-)->PSB-1115 Knockout Test Induce Pathology Induce Pathology Vehicle->Induce Pathology PSB-1115->Induce Pathology Measure Phenotype Measure Phenotype Induce Pathology->Measure Phenotype Compare Results Compare Results Measure Phenotype->Compare Results Conclusion Conclusion Compare Results->Conclusion Effect is A2BAR-dependent if WT+PSB-1115 shows a change while A2BAR-/- + PSB-1115 does not.

Caption: Experimental workflow for validating PSB-1115 effects using A2BAR knockout models.

The signaling pathway initiated by adenosine at the A2B receptor and the inhibitory action of PSB-1115 can be depicted as follows:

cluster_cell Cell Membrane Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates G_Protein G Protein (Gs/Gq) A2BAR->G_Protein Activates PSB1115 PSB-1115 PSB1115->A2BAR Blocks Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Downstream Downstream Signaling (e.g., cAMP) Effector->Downstream Leads to

Caption: A2B receptor signaling pathway and the inhibitory action of PSB-1115.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of these validation studies. Below are summaries of key experimental protocols.

Ventilator-Induced Lung Injury (VILI) in Mice
  • Animals: Wild-type and A2BAR-/- mice are used.

  • Induction of VILI: Mice are mechanically ventilated with high tidal volumes to induce lung injury.

  • Drug Administration: PSB-1115 (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) prior to or during mechanical ventilation.[4]

  • Outcome Measures: Survival is monitored over time. At the end of the experiment, bronchoalveolar lavage (BAL) is performed to measure albumin leakage and inflammatory cell counts. Lung tissue is collected for histological analysis and cytokine measurements (e.g., IL-10). Alveolar fluid clearance is measured to assess lung edema.[4]

Hypoxia-Induced Vascular Permeability
  • Animals: Wild-type and A2BAR-/- mice are utilized.

  • Induction of Hypoxia: Mice are placed in a hypoxic chamber with reduced oxygen levels (e.g., 8% O2) for a specified duration (e.g., 4 hours).[5]

  • Drug Administration: PSB-1115 (e.g., 10 mg/kg i.p.) or vehicle is administered before exposure to hypoxia.[5]

  • Measurement of Vascular Leak: Evans blue dye is injected intravenously. After a circulation period, organs are perfused to remove intravascular dye. The amount of extravasated dye in various organs (lung, liver, colon) is quantified spectrophotometrically to determine vascular permeability.[5]

In Vivo Colonic Loop Water Secretion
  • Animals: Wild-type and A2BAR-/- mice are prepared for in vivo colonic loop experiments.

  • Procedure: Under anesthesia, a segment of the distal colon is isolated and ligated to create a closed loop.

  • Drug Administration: Adenosine, with or without PSB-1115, is injected into the lumen of the colonic loop.[7][8]

  • Measurement of Fluid Secretion: After a set time (e.g., 60 minutes), the loop is excised, and the fluid volume inside is measured. The change in fluid volume indicates the level of secretion.[7][8]

References

PSB-1115: A Comparative Guide to its Purinergic Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of PSB-1115 with other purinergic receptors. PSB-1115 is a well-characterized antagonist of the adenosine (B11128) A2B receptor.[1] This document summarizes available quantitative data, details relevant experimental protocols, and illustrates key signaling pathways to offer a comprehensive overview of its selectivity profile.

Executive Summary

PSB-1115 demonstrates high selectivity for the human adenosine A2B receptor over other adenosine (P1) receptor subtypes.[1] Extensive searches for direct experimental data on the cross-reactivity of PSB-1115 with P2Y and P2X purinergic receptor subtypes have not yielded specific binding or functional assay results. The available information focuses exclusively on its interaction with adenosine receptors. Structurally, PSB-1115, a xanthine (B1682287) derivative, differs significantly from established antagonists of P2Y and P2X receptors, which commonly belong to classes such as suramin (B1662206) analogs, pyridoxal (B1214274) phosphate (B84403) derivatives, and anthraquinone (B42736) derivatives.[2][3] This structural dissimilarity suggests a low likelihood of significant cross-reactivity with P2 receptors.

Data Presentation: PSB-1115 Selectivity Profile

The following table summarizes the binding affinities of PSB-1115 for various human and rat adenosine receptor subtypes. No quantitative data is currently available in the public domain regarding its affinity for P2Y or P2X receptors.

Table 1: Binding Affinity (Ki) of PSB-1115 for Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)Reference
A2B Human 53.4 [1]
A1Human> 10,000[1]
A3Human> 10,000[1]
A1Rat2,200[1]
A2ARat24,000[1]
P2Y Subtypes-No Data Available-
P2X Subtypes-No Data Available-

Experimental Protocols

To determine the selectivity and cross-reactivity of a compound like PSB-1115, several key experiments are typically performed. The following are detailed methodologies for assays relevant to purinergic receptor research.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a ligand to a receptor.

Objective: To determine the inhibitory constant (Ki) of PSB-1115 for various purinergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the specific human purinergic receptor subtype of interest (e.g., A2B, P2Y12, P2X1).

  • Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4.

  • Incubation: A fixed concentration of a specific radioligand for the receptor of interest is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (PSB-1115).

  • Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Receptor of Interest Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation PSB1115 PSB-1115 (Varying Concentrations) PSB1115->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Experimental Workflow for Radioligand Binding Assay.
Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition.

1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

Objective: To determine the functional antagonist activity of PSB-1115 at Gs-coupled (e.g., A2B) or Gi-coupled (e.g., P2Y12) receptors.

Methodology:

  • Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with various concentrations of PSB-1115.

  • Stimulation:

    • For Gs-coupled receptors, cells are stimulated with a known agonist to induce cAMP production.

    • For Gi-coupled receptors, cells are first treated with forskolin (B1673556) to elevate basal cAMP levels, and then stimulated with an agonist to inhibit cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based assay.

  • Data Analysis: The ability of PSB-1115 to inhibit the agonist-induced change in cAMP levels is quantified to determine its potency as an antagonist (IC50).

2. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

Objective: To assess the antagonist activity of PSB-1115 at Gq-coupled receptors (e.g., P2Y1, P2Y2).

Methodology:

  • Cell Loading: Cells expressing the target Gq-coupled receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pre-incubation: The loaded cells are pre-incubated with different concentrations of PSB-1115.

  • Agonist Stimulation: A specific agonist for the Gq-coupled receptor is added to the cells.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of PSB-1115 on the agonist-induced calcium mobilization is analyzed to determine its antagonist potency (IC50).

Signaling Pathways

Purinergic receptors are broadly classified into P1 (adenosine) and P2 (ATP/ADP, UTP/UDP) receptors, which in turn activate distinct signaling cascades.

Adenosine A2B Receptor Signaling

The adenosine A2B receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon activation by adenosine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

cluster_membrane Cell Membrane cluster_cytosol Cytosol Adenosine Adenosine A2B_Receptor A2B Receptor Adenosine->A2B_Receptor binds Gs Gs A2B_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts PSB1115 PSB-1115 PSB1115->A2B_Receptor blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Signaling Pathway of the Adenosine A2B Receptor.
P2Y Receptor Signaling

P2Y receptors are G protein-coupled receptors that are subdivided based on their G protein coupling.

  • Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

  • Gi-coupled P2Y receptors (P2Y12, P2Y13, P2Y14): These receptors inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Nucleotide ATP/ADP or UTP/UDP P2Y_Receptor P2Y Receptor Nucleotide->P2Y_Receptor binds Gq Gq P2Y_Receptor->Gq activates (P2Y1,2,4,6,11) Gi Gi P2Y_Receptor->Gi activates (P2Y12,13,14) PLC Phospholipase C Gq->PLC stimulates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_dec ↓ cAMP AC->cAMP_dec PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC

References

Validating the Specificity of PSB-1115: A Comparative Guide Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, ensuring the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of PSB-1115, a known adenosine (B11128) A₂B receptor antagonist, with other selective antagonists. The data presented herein, derived from radioligand binding assays, offers a clear quantitative comparison to aid in the selection of the most appropriate tool for studying A₂B receptor signaling.

Comparative Analysis of A₂B Receptor Antagonist Specificity

The binding affinity of PSB-1115 and two alternative A₂B receptor antagonists, PSB-603 and MRS 1754, were determined against a panel of human adenosine receptors (A₁, A₂A, A₂B, and A₃). The equilibrium dissociation constant (Kᵢ) is a measure of the binding affinity of a ligand to a receptor; a lower Kᵢ value indicates a higher binding affinity. The data clearly demonstrates the high selectivity of all three compounds for the A₂B receptor over other adenosine receptor subtypes.

CompoundhA₁ Kᵢ (nM)hA₂A Kᵢ (nM)hA₂B Kᵢ (nM)hA₃ Kᵢ (nM)
PSB-1115 >10000[1][2]>1000053.4[1][2]>10000[1][2]
PSB-603 >10000[3]>10000[3]0.553[4][5]>10000[3]
MRS 1754 403[6]503[6]1.97[6]570[6]

Caption: Binding affinities (Kᵢ values in nM) of PSB-1115, PSB-603, and MRS 1754 for human adenosine receptor subtypes.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity (Kᵢ) of the test compounds was performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Membranes from cells stably expressing the human adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃) are prepared.

  • Cells are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.[2]

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for A₁, [³H]-ZM 241385 for A₂A, [³H]-PSB-603 for A₂B, or [¹²⁵I]-AB-MECA for A₃), and varying concentrations of the unlabeled test compound (e.g., PSB-1115).

  • To determine non-specific binding, a high concentration of a known standard antagonist is added to a set of wells.[2]

3. Incubation:

  • The assay plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[2]

4. Filtration:

  • Following incubation, the contents of each well are rapidly filtered through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[2]

5. Detection:

  • The filter plates are dried, and a scintillation cocktail is added to each well.

  • The radioactivity retained on the filters is then measured using a scintillation counter.[2]

6. Data Analysis:

  • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

  • The data is then plotted as a concentration-response curve, and the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[2]

Visualizing the Methodology and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams illustrate the radioligand binding assay workflow and the A₂B adenosine receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Competitor Test Compound (e.g., PSB-1115) Competitor->Incubation Filtration Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection IC50 IC50 Determination Detection->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

a2b_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR binds Gs Gs Protein A2BR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: A₂B adenosine receptor signaling pathway.

References

A Comparative Analysis of A2B Adenosine Receptor Antagonists: PSB-1115 vs. PSB-603

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional characteristics of two prominent A2B adenosine (B11128) receptor antagonists, PSB-1115 and PSB-603. This guide provides a detailed comparison of their performance in key functional assays, supported by experimental data and protocols.

The A2B adenosine receptor (A2BAR) has emerged as a significant target in various pathological conditions, including inflammation, cancer, and cardiovascular diseases. Consequently, the development of selective A2BAR antagonists is of great interest. This guide presents a comparative analysis of two widely used xanthine-based A2BAR antagonists, PSB-1115 and PSB-603, to aid researchers in selecting the appropriate tool for their studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for PSB-1115 and PSB-603 from radioligand binding and functional assays, providing a direct comparison of their potency and selectivity at the human A2B adenosine receptor. It is important to note that the data presented is a compilation from various studies and may not be directly comparable due to potential differences in experimental conditions.

ParameterPSB-1115PSB-603Reference
Binding Affinity (Ki) at human A2B Receptor 53.4 nM0.553 nM[1],[2][3][4]
Selectivity over other human Adenosine Receptors
A1 Receptor (Ki)> 10,000 nM> 10,000 nM[1],[2][3]
A2A Receptor (Ki)> 10,000 nM (human)> 10,000 nM[1],[2][3]
A3 Receptor (Ki)> 10,000 nM> 10,000 nM[1],[2][3]
Functional Potency (IC50)
G Protein Activation (NECA-induced)865 ± 415 nMNot directly compared in the same study
cAMP Accumulation (Adenosine-induced)84.0 nMNot directly compared in the same study[3]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental procedures involved, the following diagrams illustrate the A2B adenosine receptor signaling pathway and the general workflows for radioligand binding and cAMP accumulation assays.

A2B_Signaling_Pathway A2B Adenosine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Agonist Binding PSB1115 PSB-1115 PSB1115->A2BR Antagonist PSB603 PSB-603 PSB603->A2BR Antagonist Gs Gs Protein A2BR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

A2B Adenosine Receptor Signaling Pathway

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow prep Membrane Preparation (expressing A2B Receptor) incubation Incubation: - Membranes - Radioligand ([3H]PSB-603) - Unlabeled Antagonist (PSB-1115 or PSB-603) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (Determine Ki values) counting->analysis

Radioligand Binding Assay Workflow

cAMP_Assay_Workflow cAMP Accumulation Assay Workflow cell_prep Cell Seeding (expressing A2B Receptor) pretreatment Pre-incubation with Antagonist (PSB-1115 or PSB-603) cell_prep->pretreatment stimulation Stimulation with Agonist (e.g., NECA or Adenosine) pretreatment->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (Determine IC50 values) detection->analysis

cAMP Accumulation Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of PSB-1115 and PSB-603 to the human A2B adenosine receptor.

Materials:

  • Cell membranes from a cell line recombinantly expressing the human A2B adenosine receptor.

  • Radioligand: [3H]PSB-603.

  • Unlabeled antagonists: PSB-1115 and PSB-603.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A2B receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of [3H]PSB-603 (typically near its Kd value).

    • Varying concentrations of the unlabeled antagonist (PSB-1115 or PSB-603) or vehicle for total binding. For non-specific binding, use a high concentration of a known A2B antagonist.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol is for determining the functional potency (IC50) of PSB-1115 and PSB-603 in inhibiting agonist-induced cAMP production.

Materials:

  • A cell line endogenously or recombinantly expressing the human A2B adenosine receptor.

  • A2B receptor agonist (e.g., NECA or adenosine).

  • Antagonists: PSB-1115 and PSB-603.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • Cell culture medium and assay buffer (e.g., HBSS).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well cell culture plates.

  • A plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow to the desired confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the antagonist (PSB-1115 or PSB-603) or vehicle in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add a fixed concentration of the A2B receptor agonist (typically at its EC80 concentration) to the wells and incubate for an additional period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the instructions of the cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method (e.g., by adding detection reagents and measuring fluorescence or luminescence).

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the amount of cAMP produced in each well. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Both PSB-1115 and PSB-603 are highly selective antagonists for the human A2B adenosine receptor. However, the available data consistently indicates that PSB-603 exhibits significantly higher potency in both binding and functional assays, with a subnanomolar binding affinity. PSB-1115, while less potent, is a water-soluble compound which can be an advantage in certain experimental setups.[1] The choice between these two antagonists will ultimately depend on the specific requirements of the research, including the desired potency, the experimental model, and the need for water solubility. This guide provides the necessary data and protocols to make an informed decision and to design robust functional assays for the investigation of the A2B adenosine receptor.

References

Alternative methods to confirm A2B antagonism in the absence of antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the antagonism of the A2B adenosine (B11128) receptor (A2BAR) is a critical step in the development of novel therapeutics. While antibody-based methods have traditionally been employed, a range of robust and reliable alternative methods exist. This guide provides an objective comparison of these antibody-free techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

The A2B adenosine receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological and pathological processes, including inflammation, cancer, and cardiovascular function.[1] Its activation by adenosine, particularly at high concentrations found in stressed or inflamed tissues, triggers downstream signaling cascades.[2] Modulating A2BAR activity with antagonists holds significant therapeutic potential. This guide explores functional and label-free assays that offer powerful alternatives to antibody-dependent methods for confirming A2B antagonism.

Comparative Analysis of A2B Antagonists

The efficacy of various A2B receptor antagonists has been quantified across different antibody-free assay platforms. The following tables summarize the inhibitory potencies (IC50) and binding affinities (Ki) of several known A2B antagonists.

AntagonistAssay TypeCell LineAgonistIC50 (nM)Reference
PSB-21501BRET G Protein ActivationHEK293NECA15.3 ± 7.1[3]
PSB-21503BRET G Protein ActivationHEK293NECA59.2 ± 20.1[3]
PSB-1115BRET G Protein ActivationHEK293NECA865 ± 415[3]
CGS-15943cAMP AccumulationHEK293NECA47[4]
8-Cyclopentyl-1,3-dipropylxanthinecAMP AccumulationHEK293NECA860[4]
MRS 1754cAMP AccumulationHEK293NECA5000[4]

Table 1: Inhibitory Potency (IC50) of A2B Antagonists in Functional Assays. This table provides a comparison of the half-maximal inhibitory concentration (IC50) of different A2B antagonists determined using BRET-based G protein activation and cAMP accumulation assays.

AntagonistRadioligandCell LineKi (nM)Reference
PSB-21500[3H]PSB-603HEK29310.6[3]
PSB-21503[3H]PSB-603HEK2937.37[3]
ISAM-140[3H]DPCPXCHO3.50[5][6]
SY1AF-30[3H]DPCPXCHO24.3[5][6]
MRE 2029-F20[3H]MRE 2029-F20HEK2932.8[7]
MRS 1754[3H]MRS 1754HEK2931.13[7]

Table 2: Binding Affinity (Ki) of A2B Antagonists in Radioligand Binding Assays. This table presents the equilibrium dissociation constant (Ki) of various A2B antagonists, indicating their binding affinity to the receptor.

A2B Receptor Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G protein signaling pathways, primarily through Gs and Gq proteins. Understanding these pathways is fundamental to interpreting the results of functional assays.[8][9]

A2B_Signaling_Pathway cluster_membrane Plasma Membrane A2BAR A2B Receptor Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Adenosine Adenosine Adenosine->A2BAR Activates Antagonist Antagonist Antagonist->A2BAR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response Mediates PKC->Cellular_Response Mediates

Figure 1: A2B Adenosine Receptor Signaling Pathways. This diagram illustrates the dual signaling cascades initiated by A2B receptor activation, coupling to both Gs and Gq proteins, leading to downstream cellular responses.

Experimental Protocols for Antibody-Free A2B Antagonism Confirmation

Detailed methodologies for key antibody-free assays are provided below. These protocols serve as a starting point and may require optimization based on the specific cell line and reagents used.

cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs-coupled receptors like A2BAR. Antagonists will inhibit the agonist-induced increase in cAMP levels.[10]

Experimental Workflow:

cAMP_Assay_Workflow start Start cell_prep 1. Cell Preparation (Seed A2BAR-expressing cells in a 96-well plate) start->cell_prep antagonist_inc 2. Antagonist Pre-incubation (Add antagonist at various concentrations) cell_prep->antagonist_inc agonist_stim 3. Agonist Stimulation (Add A2BAR agonist, e.g., NECA) antagonist_inc->agonist_stim cell_lysis 4. Cell Lysis (Lyse cells to release intracellular cAMP) agonist_stim->cell_lysis cAMP_detection 5. cAMP Detection (Use a competitive immunoassay, e.g., HTRF or AlphaScreen) cell_lysis->cAMP_detection readout 6. Signal Measurement (Read plate on a compatible microplate reader) cAMP_detection->readout analysis 7. Data Analysis (Calculate IC50 values) readout->analysis end End analysis->end

Figure 2: Workflow for a cAMP Accumulation Assay. This flowchart outlines the key steps involved in determining the inhibitory effect of an antagonist on agonist-induced cAMP production.

Detailed Protocol:

  • Cell Culture: Seed HEK293 cells or other suitable cells endogenously or recombinantly expressing the human A2B receptor into 96-well plates and culture overnight.[4]

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Antagonist Addition: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes) at 37°C.[10]

  • Agonist Stimulation: Add a fixed concentration of an A2B agonist (e.g., NECA) to all wells (except for the negative control) and incubate for an additional 15-30 minutes at 37°C.[10]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the antagonist concentration against the percentage of inhibition of the agonist-induced cAMP response. Calculate the IC50 value from this curve.

Bioluminescence Resonance Energy Transfer (BRET)-based G Protein Activation Assay

BRET assays directly measure the interaction between the A2B receptor and its associated G protein. Upon agonist-induced receptor activation, a conformational change in the G protein complex leads to a change in the BRET signal. Antagonists block this agonist-induced change.[3]

Detailed Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding for the A2B receptor and the BRET sensor components (e.g., Gα subunit fused to a donor like Renilla luciferase and Gγ subunit fused to an acceptor like GFP).

  • Cell Seeding: Seed the transfected cells into a 96-well white microplate.

  • Antagonist and Agonist Addition: Add the antagonist at various concentrations, followed by a fixed concentration of the A2B agonist.

  • Substrate Addition and BRET Measurement: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The antagonist's potency is determined by its ability to inhibit the agonist-induced change in the BRET ratio.

Calcium Flux Assay

This assay is suitable for A2B receptors that couple to Gq proteins, leading to an increase in intracellular calcium concentration. Antagonists will inhibit the agonist-induced calcium release.[11]

Detailed Protocol:

  • Cell Preparation: Plate cells expressing the A2B receptor (and preferably co-expressing a promiscuous G protein like Gα15 to enhance the calcium signal) in a 96-well black-walled, clear-bottom plate.[11]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

  • Antagonist and Agonist Addition: Use a fluorescence plate reader with automated injection to first add the antagonist at various concentrations, followed by the addition of an A2B agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist in real-time.

  • Data Analysis: The antagonist's potency is determined by its ability to block the agonist-induced increase in fluorescence, and an IC50 value can be calculated.

Label-Free Impedance-Based Assay

Impedance-based assays provide a real-time, integrated measure of the cellular response to receptor activation, including changes in cell morphology, adhesion, and proliferation. This label-free method can detect A2B antagonism by monitoring the inhibition of agonist-induced changes in cellular impedance.

Experimental Workflow:

Impedance_Assay_Workflow start Start cell_seeding 1. Cell Seeding (Plate A2BAR-expressing cells on an E-plate) start->cell_seeding baseline 2. Baseline Measurement (Monitor impedance until a stable baseline is achieved) cell_seeding->baseline antagonist_add 3. Antagonist Addition (Add antagonist at various concentrations) baseline->antagonist_add agonist_add 4. Agonist Addition (Add A2BAR agonist) antagonist_add->agonist_add real_time_monitoring 5. Real-Time Monitoring (Continuously measure impedance changes) agonist_add->real_time_monitoring data_analysis 6. Data Analysis (Analyze the impedance response curves and calculate IC50) real_time_monitoring->data_analysis end End data_analysis->end

Figure 3: Workflow for a Label-Free Impedance-Based Assay. This diagram shows the sequential steps for assessing A2B antagonism by measuring real-time changes in cellular impedance.

Detailed Protocol:

  • Cell Seeding: Seed cells expressing the A2B receptor onto specialized microplates containing gold microelectrodes (E-plates).

  • Baseline Reading: Monitor the cell index (a measure of impedance) until the cells have attached and formed a stable monolayer.

  • Compound Addition: Add the antagonist at various concentrations, followed by the addition of the A2B agonist.

  • Real-Time Monitoring: Continuously monitor the cell index in real-time to capture the dynamic cellular response.

  • Data Analysis: Analyze the kinetic response curves. The antagonist's effect is quantified by its ability to inhibit the agonist-induced change in the cell index.

Reporter Gene Assay

Reporter gene assays measure the transcriptional activity of a reporter gene (e.g., luciferase or β-galactosidase) that is placed under the control of a response element sensitive to the A2B signaling pathway (e.g., cAMP response element, CRE). Antagonists will inhibit the agonist-induced expression of the reporter gene.[12]

Detailed Protocol:

  • Cell Transfection: Co-transfect cells with a plasmid encoding the A2B receptor and a reporter plasmid containing a luciferase gene downstream of a CRE promoter.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with the antagonist followed by the agonist.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period to allow for gene expression, lyse the cells and add the luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced increase in luminescence.

Conclusion

The confirmation of A2B antagonism can be effectively achieved through a variety of robust and sensitive antibody-free methods. Functional assays such as cAMP accumulation, BRET-based G protein activation, and calcium flux assays provide direct readouts of the receptor's signaling activity. Label-free impedance-based assays offer a holistic view of the cellular response in real-time. The choice of assay will depend on the specific research question, available equipment, and the G protein coupling profile of the A2B receptor in the chosen cell system. By leveraging these powerful techniques, researchers can confidently characterize the pharmacological properties of novel A2B antagonists and accelerate the drug discovery process.

References

Assessing the Selectivity Profile of PSB-1115 Against A1, A2A, and A3 Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the adenosine (B11128) receptor antagonist PSB-1115, focusing on its selectivity for the A1, A2A, and A3 receptor subtypes. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the utility of PSB-1115 in experimental settings.

Data Presentation: Binding Affinity of PSB-1115

PSB-1115 is recognized as a highly selective antagonist for the human A2B adenosine receptor.[1] Its selectivity has been evaluated against other adenosine receptor subtypes, primarily through radioligand binding assays that determine the inhibition constant (Ki). The following table summarizes the binding affinities of PSB-1115 at human and rat A1, A2A, and A3 receptors. A higher Ki value indicates lower binding affinity.

Receptor SubtypeSpeciesKi (nM)Reference
A1 Human> 10,000[1]
Rat2,200[1]
A2A Rat24,000[1]
A3 Human> 10,000[1]
A2B (for comparison)Human53.4[1]

As the data indicates, PSB-1115 displays significantly lower affinity for A1, A2A, and A3 receptors compared to its affinity for the A2B receptor, highlighting its selectivity. The antagonist shows negligible binding to human A1 and A3 receptors at concentrations up to 10,000 nM.[1]

Experimental Protocols

The selectivity of a compound like PSB-1115 is typically determined through a combination of binding and functional assays. Below are detailed methodologies for key experiments.

1. Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

  • Cell Culture and Membrane Preparation:

    • HEK-293 or CHO cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, or A3) are cultured under standard conditions.

    • Cells are harvested, and cell membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes.

    • The membrane pellet is resuspended in an appropriate assay buffer, and protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay Protocol:

    • Incubate the cell membranes (containing the target receptor) with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3) and varying concentrations of the unlabeled test compound (PSB-1115).

    • The reaction is typically carried out in a 96-well plate and incubated at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the antagonist concentration.

    • The IC50 value (the concentration of the antagonist that displaces 50% of the radioligand) is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay (cAMP Accumulation Assay)

This assay assesses the functional effect of an antagonist by measuring its ability to block the intracellular signaling response (in this case, cyclic AMP production) triggered by an agonist.

  • Cell Culture:

    • Use cells expressing the target adenosine receptor (e.g., HEK-293-A1, -A2A, or -A3).

    • Seed the cells in 96-well plates and grow to near confluency.

  • Assay Protocol:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

    • Incubate the cells with various concentrations of the antagonist (PSB-1115) for a defined period.

    • Add a fixed concentration of a known receptor agonist (e.g., NECA for A2A receptors, which stimulates cAMP; or CPA for A1/A3 receptors in combination with forskolin (B1673556) to measure inhibition of stimulated cAMP).

    • Incubate for an additional period to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of PSB-1115 required to inhibit 50% of the agonist-induced cAMP response. This provides a measure of the functional potency of the antagonist.

Visualizations: Signaling Pathways and Experimental Workflow

Adenosine Receptor Signaling Pathways

The selectivity of PSB-1115 is critical because the different adenosine receptor subtypes trigger distinct intracellular signaling cascades.

G cluster_A1 A1 Receptor Pathway A1 A1 Receptor Gi Gi/Go Protein A1->Gi Agonist AC_A1 Adenylyl Cyclase Gi->AC_A1 Inhibits PLC_A1 Phospholipase C Gi->PLC_A1 Activates Channels_A1 K+ Channels (Activate) Ca2+ Channels (Inhibit) Gi->Channels_A1 cAMP_A1 ↓ cAMP AC_A1->cAMP_A1

Caption: A1 receptor signaling is primarily inhibitory, mediated by Gi/Go proteins.[2][3][4]

G cluster_A2A A2A Receptor Pathway A2A A2A Receptor Gs Gs Protein A2A->Gs Agonist AC_A2A Adenylyl Cyclase Gs->AC_A2A Activates cAMP_A2A ↑ cAMP AC_A2A->cAMP_A2A PKA Protein Kinase A cAMP_A2A->PKA Activates

Caption: A2A receptor signaling is stimulatory, mediated by Gs proteins to increase cAMP.[5][6][7]

G cluster_A3 A3 Receptor Pathway A3 A3 Receptor Gi_A3 Gi Protein A3->Gi_A3 Agonist Gq_A3 Gq Protein A3->Gq_A3 Agonist AC_A3 Adenylyl Cyclase Gi_A3->AC_A3 Inhibits PLC_A3 Phospholipase C Gq_A3->PLC_A3 Activates cAMP_A3 ↓ cAMP AC_A3->cAMP_A3 IP3_DAG ↑ IP3 & DAG PLC_A3->IP3_DAG

Caption: A3 receptors couple to both Gi and Gq proteins, leading to diverse signaling outcomes.[8][9][10]

Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the selectivity of an antagonist.

G start_node start_node process_node process_node data_node data_node end_node end_node Start Start Prep Prepare Cell Membranes (Expressing Target Receptor) Start->Prep Incubate Incubate Membranes with: 1. Radioligand 2. PSB-1115 (Varying Conc.) Prep->Incubate Filter Separate Bound & Free Ligand (Rapid Filtration) Incubate->Filter Measure Quantify Bound Radioactivity (Scintillation Counting) Filter->Measure Analyze Data Analysis Measure->Analyze IC50 Determine IC50 from Competition Curve Analyze->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki End Selectivity Profile Ki->End

Caption: Workflow for determining antagonist binding affinity via radioligand displacement.

References

Safety Operating Guide

Navigating the Safe Disposal of PSB-1115 Potassium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of PSB-1115 potassium salt, ensuring operational integrity and adherence to safety protocols.

This compound is identified as an antagonist of the adenosine (B11128) A2B receptor and is intended for research use only.[1][2] According to the Safety Data Sheet (SDS), the substance is not classified as hazardous under the Globally Harmonized System (GHS).[2] However, standard precautionary measures for handling chemicals should always be observed.[2]

Key Chemical and Safety Data

A summary of the pertinent data for this compound is provided below for easy reference.

PropertyValueReference
CAS Number 409344-71-4[1][2]
Molecular Formula C₁₄H₁₃N₄O₅S • K[1]
Molecular Weight 388.4 g/mol [1]
Form Powder
Color White to beige
Purity ≥98%[1][3]
Solubility DMSO: 25 mg/ml, PBS (pH 7.2): 1 mg/ml, DMF: 5 mg/ml[1]
Storage Temperature 2-8°C
GHS Classification Not classified as hazardous[2]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[2]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[2]
Personal Protective Equipment (PPE) Eyeshields, Gloves, type N95 (US) respirator

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound, based on available safety data.

  • Wear Appropriate Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including safety glasses or goggles, gloves, and a lab coat. A type N95 (US) respirator is also recommended.

  • Containment of Spills: In the event of a spill, prevent the powder from becoming airborne. Small spills can be managed by mechanically collecting the material.

  • Collection of Waste:

    • Carefully sweep or scoop the solid this compound into a designated and clearly labeled waste container.

    • Avoid generating dust. If necessary, gently moisten the powder with a suitable solvent to minimize dust.

    • For residual traces, wipe the area with a cloth or paper towel dampened with a suitable solvent (e.g., water, DMSO). Dispose of the contaminated cleaning materials in the same labeled waste container.

  • Waste Storage: Store the sealed waste container in a secure, designated area for chemical waste, away from incompatible materials.

  • Disposal Route:

    • Crucially, do not allow this compound to enter sewers or surface and ground water. [2]

    • The collected waste should be disposed of through a licensed professional waste disposal service.

    • Follow all applicable federal, state, and local environmental regulations for chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe assess Step 2: Assess the Waste Is it a spill or containerized waste? ppe->assess spill Spill Occurred assess->spill Spill waste Containerized Waste assess->waste Container contain Step 3a: Contain Spill Prevent dust generation spill->contain collect_waste Step 3: Collect Waste Ensure container is properly sealed and labeled waste->collect_waste collect_spill Step 3b: Mechanically Collect Spill and contaminated materials contain->collect_spill storage Step 4: Store in Designated Chemical Waste Area collect_spill->storage collect_waste->storage disposal Step 5: Arrange for Professional Disposal (Adhere to all regulations) storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling PSB-1115 potassium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of PSB-1115 potassium salt (CAS No: 409344-71-4). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Property Value Source
Appearance White to beige powder
Purity ≥95% (HPLC)
Molecular Formula C₁₄H₁₃KN₄O₅S[1][2]
Molecular Weight 388.44 g/mol [1]
Storage Temperature 2-8°C (desiccated)
Stability ≥ 4 years (under proper storage)[2]
Solubility Data Concentration Source
DMSO 1 mg/mL (warmed), 25 mg/mL[2]
DMF 5 mg/mL[2]
PBS (pH 7.2) 1 mg/mL[2]
Hazard Ratings Scale Rating Source
NFPA Health 0-40[3]
NFPA Fire 0-40[3]
NFPA Reactivity 0-40[3]
GHS Classification -Not classified as hazardous[1][3]

Operational Plan: Handling and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, prudent laboratory practices necessitate the use of appropriate personal protective equipment (PPE).

Step-by-Step Handling Protocol:

  • Risk Assessment: Before handling, conduct a risk assessment for the specific experimental procedure.

  • PPE Donning: At a minimum, wear the following PPE:

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: For operations that may generate dust, a type N95 (US) or equivalent respirator is recommended.

    • Body Protection: A standard laboratory coat.

  • Weighing and Aliquoting:

    • Perform in a well-ventilated area. For procedures with a higher risk of aerosolization, use a chemical fume hood.

    • Use appropriate tools (e.g., spatulas) to handle the powder.

    • Close the container tightly after use to prevent contamination and absorption of moisture.

  • Dissolving:

    • When preparing solutions, add the solvent to the weighed powder slowly.

    • If warming is required to dissolve the compound (e.g., in DMSO), use a water bath and monitor the temperature to avoid degradation.

  • Storage: Store the solid compound and any prepared stock solutions at 2-8°C in a desiccated environment.

Emergency Procedures

Spill Response:

  • Area Evacuation: If a significant amount of dust is generated, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • Wearing appropriate PPE, mechanically clean up the spilled solid using a scoop or brush.[3] Avoid dry sweeping which can generate dust.

    • Place the collected material into a sealed container for disposal.

    • Clean the spill area with a damp cloth.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Seek medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste solid this compound and any materials used for spill cleanup (e.g., contaminated gloves, wipes) in a clearly labeled, sealed waste container.

  • Aqueous Waste:

    • While the compound is considered only slightly hazardous to water, avoid disposing of large quantities of solutions directly down the drain.[3]

    • Small quantities of dilute aqueous solutions may be permissible for drain disposal depending on institutional guidelines, but must be flushed with a large excess of water (at least 100-fold).[4]

    • It is best practice to collect all chemical waste, including solutions, for pickup by your institution's environmental health and safety (EHS) department.

  • Consult EHS: Contact your institution's EHS office for specific guidance on the disposal of this chemical.

Visual Workflow for Safe Handling

PSB-1115_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat, N95) risk_assessment->don_ppe weigh 3. Weigh/Aliquot in Ventilated Area don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve spill Spill weigh->spill exposure Exposure weigh->exposure store 5. Store at 2-8°C (Desiccated) dissolve->store dissolve->spill dissolve->exposure dispose 6. Dispose via EHS store->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.